molecular formula C6H11FO B12981418 (2-(Fluoromethyl)cyclobutyl)methanol

(2-(Fluoromethyl)cyclobutyl)methanol

Cat. No.: B12981418
M. Wt: 118.15 g/mol
InChI Key: ZBYOLQGMDNFFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Fluoromethyl)cyclobutyl)methanol (CAS 1785080-70-7) is a fluorinated cyclobutane derivative serving as a versatile and advanced building block in medicinal chemistry and drug discovery. The integration of a fluoromethyl group onto the cyclobutane ring alters the molecule's physicochemical properties, including its lipophilicity and metabolic stability, which are critical parameters in optimizing lead compounds. This compound is particularly valuable for the synthesis of novel bioactive molecules, as the strained cyclobutane ring can impart favorable conformational constraints, while the fluorinated moiety is often used as a strategy to improve membrane permeability and bioavailability . Such 1,3-bifunctionalized cyclobutanes with fluorine-containing groups are recognized as valuable intermediates for constructing more complex chemical entities. Researchers utilize this scaffold to explore new chemical space in programs aimed at developing pharmaceuticals and agrochemicals. The presence of two alcohol functional groups at the 1 and 3 positions of the ring provides handles for further synthetic elaboration, allowing for conjugation or incorporation into larger molecular architectures. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11FO

Molecular Weight

118.15 g/mol

IUPAC Name

[2-(fluoromethyl)cyclobutyl]methanol

InChI

InChI=1S/C6H11FO/c7-3-5-1-2-6(5)4-8/h5-6,8H,1-4H2

InChI Key

ZBYOLQGMDNFFIT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1CO)CF

Origin of Product

United States
Foundational & Exploratory

(2-(Fluoromethyl)cyclobutyl)methanol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (2-(Fluoromethyl)cyclobutyl)methanol , a specialized fluorinated building block used in modern medicinal chemistry.[1]

Chemical Class: Fluorinated Cycloalkane Scaffold Primary Application: Fragment-Based Drug Discovery (FBDD), Bioisosteric Replacement[1]

Executive Summary

(2-(Fluoromethyl)cyclobutyl)methanol is a bifunctional aliphatic scaffold characterized by a strained cyclobutane ring substituted with a hydroxymethyl group and a fluoromethyl group at the 1 and 2 positions, respectively.[1] It serves as a high-value building block in drug discovery, offering a rigidified vector for side-chain orientation.

The introduction of the fluorine atom into the cyclobutyl framework serves two critical functions:

  • Metabolic Blocking: The fluorine atom at the

    
    -position of the methyl group reduces susceptibility to cytochrome P450-mediated oxidation compared to a simple ethyl or methyl substituent.
    
  • Conformational Biasing: The gauche effect and dipole-dipole interactions induced by the C–F bond influence the ring puckering, locking the molecule into specific conformations that can enhance ligand-target binding affinity.

Chemical Identity & Stereochemistry[2]

Structural Characteristics

The molecule features two chiral centers at C1 and C2. Consequently, it exists as two diastereomers (cis and trans), each consisting of a pair of enantiomers.

FeatureDescription
IUPAC Name [2-(Fluoromethyl)cyclobutyl]methanol
Molecular Formula C

H

FO
Molecular Weight 118.15 g/mol
Ring Strain ~26 kcal/mol (Cyclobutane core)
Key Functional Groups Primary Alcohol (-CH

OH), Alkyl Fluoride (-CH

F)
Stereochemical Considerations
  • Cis-Isomer: The hydroxymethyl and fluoromethyl groups are on the same face of the ring. This isomer is often preferred in scaffold design to create a "U-shape" or to project substituents into a specific hydrophobic pocket while maintaining a compact hydrodynamic radius.

  • Trans-Isomer: The substituents are on opposite faces. This isomer mimics an extended alkyl chain but with restricted rotation.

Conformational Puckering: Unlike cyclopropane (planar), the cyclobutane ring adopts a puckered "butterfly" conformation to relieve torsional strain.[1] The degree of puckering is heavily influenced by the 1,2-substituents. The presence of the electronegative fluorine atom introduces a dipolar gauge effect , often stabilizing conformations where the C–F and C–O dipoles are anti-parallel or orthogonal, depending on the solvent environment.

Physicochemical Profile

The following data summarizes the impact of the fluoromethyl group compared to a non-fluorinated methyl analog.

PropertyValue / TrendMechanistic Insight
Lipophilicity (LogP) ~0.8 – 1.2Lower than the methyl analog.[1] The C–F bond polarity increases solvation in aqueous media compared to C–H.
H-Bond Donor (HBD) 1 (Alcohol)Unaffected by distal fluorine.[1]
H-Bond Acceptor (HBA) 2 (Alcohol O + F)The organic fluorine is a weak acceptor but can engage in orthogonal multipolar interactions.[1]
Metabolic Stability HighThe C–F bond (approx. 116 kcal/mol) prevents H-atom abstraction at the fluoromethyl position.[1]
Solubility Moderate-HighImproved over purely hydrocarbon analogs due to polarity.

Synthetic Pathways[3]

The synthesis of (2-(Fluoromethyl)cyclobutyl)methanol typically proceeds via the reduction and selective fluorination of cyclobutane-1,2-dicarboxylic acid derivatives.[1]

Primary Synthetic Route (Deoxofluorination Strategy)

This route ensures the retention of relative stereochemistry (cis/trans) from the starting material.[1]

Step 1: Reduction Precursor: cis-Cyclobutane-1,2-dicarboxylic acid (or anhydride).[1] Reagent: LiAlH


 or BH

[1]·THF. Product: cis-1,2-Bis(hydroxymethyl)cyclobutane.[1]

Step 2: Statistical Activation Reagent: 1 equivalent of Tosyl Chloride (TsCl) or Triflic Anhydride (Tf


O).[1]
Conditions: Pyridine/DCM, 0°C.
Product: Mono-tosylate intermediate (plus unreacted diol and bis-tosylate).[1]
Note: Requires chromatographic separation.[1]

Step 3: Nucleophilic Fluorination Reagent: TBAF (Tetra-n-butylammonium fluoride) or CsF.[1] Solvent: t-Amyl alcohol or DMF (high temperature).[1] Mechanism: S


2 displacement of the sulfonate ester by fluoride.
Critical Control: Elimination to the alkene is a competing side reaction. Use of non-basic fluoride sources (e.g., TBAF[1]·(t-BuOH)

) mitigates this.
Diagram: Synthetic Workflow

Synthesis Start Cyclobutane-1,2- dicarboxylic acid Step1 Reduction (LiAlH4) Start->Step1 Inter1 1,2-Bis(hydroxymethyl) cyclobutane Step1->Inter1 Step2 Mono-Activation (1 eq. TsCl) Inter1->Step2 Inter2 Mono-Tosylate Intermediate Step2->Inter2 Step3 Fluorination (TBAF/CsF) Inter2->Step3 Final (2-(Fluoromethyl) cyclobutyl)methanol Step3->Final SN2 (Major) Side Elimination Byproduct (Cyclobutene) Step3->Side E2 (Minor)

Caption: Synthetic route from dicarboxylic acid precursors via mono-activation and nucleophilic fluorination.

Medicinal Chemistry Applications

Bioisosterism

This scaffold is used as a bioisostere for:

  • Isopropyl / tert-Butyl groups: The cis-1,2-disubstituted cyclobutane mimics the steric bulk of branched alkyl chains but adds polarity and metabolic resistance.[1]

  • Gem-dimethyl groups: The ring constraint restricts the conformational entropy penalty upon binding to a protein target.

Fragment-Based Design Logic

In FBDD, the "exit vector" of the substituent is critical.

  • Vector Analysis: The angle between the -CH

    
    OH and -CH
    
    
    
    F bonds is fixed by the ring.
  • Dipole Alignment: The C–F bond creates a permanent dipole that can be oriented to interact with backbone amides or positively charged residues (e.g., Arginine) in the binding pocket.[1]

Diagram: Structure-Activity Relationship (SAR) Logic

SAR Core Cyclobutane Core (Scaffold) Sub1 Hydroxymethyl (-CH2OH) Linker / H-Bond Donor Core->Sub1 Position 1 Sub2 Fluoromethyl (-CH2F) Metabolic Shield / Dipole Core->Sub2 Position 2 Effect1 Rigid Vector Alignment Sub1->Effect1 Effect2 Blocked Alpha-Oxidation Sub2->Effect2 Effect3 Lowered Lipophilicity (vs Methyl) Sub2->Effect3

Caption: Functional decomposition of the scaffold in a medicinal chemistry context.

Experimental Protocols

Protocol A: Synthesis of cis-1-(Fluoromethyl)-2-(hydroxymethyl)cyclobutane

Adapted from recent methodologies for fluorinated building blocks (Enamine, 2025).[1]

  • Activation: To a solution of cis-1,2-bis(hydroxymethyl)cyclobutane (10 mmol) in dry DCM (50 mL) at 0°C, add pyridine (12 mmol) followed by dropwise addition of tosyl chloride (10 mmol) in DCM. Stir for 4 hours.

  • Workup: Wash with 1N HCl, brine, dry over MgSO

    
    , and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate the mono-tosylate.
    
  • Fluorination: Dissolve the mono-tosylate (5 mmol) in anhydrous t-amyl alcohol (15 mL). Add TBAF (1M in THF, 7.5 mmol) or CsF (10 mmol). Heat to reflux (100°C) for 12 hours.

  • Isolation: Cool to RT, dilute with ether, wash with water. The organic layer is dried and concentrated.

  • Purification: Distillation or column chromatography yields the target fluoro-alcohol as a colorless oil.

Safety Note: Fluorination reagents can release HF or cause severe burns. Perform all reactions in a fume hood. Cyclobutane intermediates are generally stable but should be kept cold to prevent polymerization or ring-opening if activated.

References

  • Grygorenko, O. O., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. Chemistry – A European Journal.

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.

  • Yanai, H., et al. (2025). Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs. Chemistry – An Asian Journal.

  • Enamine Ltd. (2026).[2] Building Blocks Catalog: Fluorinated Cyclobutanes. Enamine Store.

Sources

(2-(Fluoromethyl)cyclobutyl)methanol: A Strategic Fluorinated Scaffold

[1]

Executive Summary

Topic: (2-(Fluoromethyl)cyclobutyl)methanol Primary Classification: Fluorinated Cycloaliphatic Building Block Key Utility: Bioisostere for conformational restriction in drug design.[1]

(2-(Fluoromethyl)cyclobutyl)methanol represents a high-value, albeit less common, fluorinated scaffold in medicinal chemistry.[1] Unlike its 1,1-disubstituted (CAS 1785080-70-7) and 1,3-disubstituted (CAS 1780798-92-6) isomers, the 1,2-substitution pattern offers unique vector orientation for substituents, enabling precise spatial positioning of pharmacophores.[1] This guide details the chemical identity, synthesis pathways, and strategic application of this molecule, addressing the gap in public indexing for this specific isomer by anchoring it to its verified precursor, 2-(fluoromethyl)cyclobutane-1-carboxylic acid (CAS 1421602-02-9) .[1]

Chemical Identity & Properties

While the specific CAS number for the alcohol form is not widely indexed in public chemical registries, its identity is defined by its immediate precursor and structural analogs.[1]

Core Identifiers
PropertyDetail
Systematic Name (2-(Fluoromethyl)cyclobutyl)methanol
Molecular Formula C₆H₁₁FO
Molecular Weight 118.15 g/mol
Primary Precursor CAS 1421602-02-9 (Acid form: 2-(fluoromethyl)cyclobutane-1-carboxylic acid)
Related Isomer CAS 1785080-70-7 (1,1-isomer); 1780798-92-6 (1,3-isomer)
SMILES OCC1CCC1CF (Generic) / OC[C@@H]1CC[C@@H]1CF (trans-isomer)
Stereochemical Considerations

The 1,2-substitution pattern introduces chirality and geometric isomerism (cis/trans).[1]

  • Trans-isomer: Generally thermodynamically preferred; places substituents in pseudo-equatorial positions to minimize steric strain.[1]

  • Cis-isomer: Often used to force substituents into closer proximity for intramolecular bridging or specific binding pocket requirements.[1]

Synthesis Strategy & Protocols

The synthesis of (2-(Fluoromethyl)cyclobutyl)methanol is best approached through the reduction of its corresponding carboxylic acid or the selective monofluorination of a diol precursor.[1]

Pathway A: Reduction of Carboxylic Acid (Recommended)

This route is the most reliable, utilizing the commercially available (though rare) acid precursor.[1]

Precursor: 2-(Fluoromethyl)cyclobutane-1-carboxylic acid (CAS 1421602-02-9) Reagent: Borane-Dimethyl Sulfide Complex (BH₃[1]·DMS) or Lithium Aluminum Hydride (LiAlH₄) Solvent: Anhydrous Tetrahydrofuran (THF)[1]

Detailed Protocol (Self-Validating):
  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 2-(fluoromethyl)cyclobutane-1-carboxylic acid in anhydrous THF (10 mL). Cool to 0°C.[1]

  • Reduction:

    • Option A (Mild): Dropwise add 1.2 eq of BH₃·DMS (2.0 M in THF).[1]

    • Option B (Strong): Dropwise add 1.5 eq of LiAlH₄ (1.0 M in THF).[1] Note: LiAlH₄ requires stricter moisture control.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄; acid spot disappears, alcohol spot appears).[1]

  • Quench: Cool to 0°C. Carefully quench with methanol (for BH₃) or Glauber’s salt / Fieser method (for LiAlH₄) to destroy excess hydride.

  • Workup: Dilute with Et₂O, wash with 1M HCl (to solubilize boron salts if using BH₃) and brine. Dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Pathway B: Deoxofluorination of Diol

Precursor: Cyclobutane-1,2-diyldimethanol Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® Challenge: Controlling mono- vs. di-fluorination.[1]

Mechanism:

  • One hydroxyl group attacks the sulfur center of DAST.[1]

  • Fluoride ion displaces the activated hydroxyl via Sₙ2.[1]

  • Statistical mixture (mono-F, di-F) requires careful chromatographic separation.[1]

Synthesis Workflow Diagram

SynthesisPathwaysPrecursorCyclobutane-1,2-dicarboxylic acidMonoEsterMono-esterificationPrecursor->MonoEsterAcid2-(Fluoromethyl)cyclobutane-1-carboxylic acid(CAS 1421602-02-9)MonoEster->AcidReductionReduction(BH3·DMS / LiAlH4)Acid->ReductionTarget(2-(Fluoromethyl)cyclobutyl)methanol(Target)Reduction->TargetDiolCyclobutane-1,2-dimethanolFluorinationDAST / Deoxo-Fluor(Statistical Monofluorination)Diol->FluorinationLow YieldFluorination->TargetLow Yield

Caption: Primary synthesis routes. The green path (reduction of the fluorinated acid) is preferred for specificity.[1]

Medicinal Chemistry Applications

The (2-(fluoromethyl)cyclobutyl)methanol scaffold is a versatile tool for "Scaffold Hopping" and property modulation.[1]

Bioisosterism & Dipole Modulation[1]
  • Dipole Orientation: The C-F bond creates a strong dipole.[1] In the 1,2-configuration, this dipole can be oriented parallel or anti-parallel to the C-O vector of the hydroxymethyl group, depending on the cis/trans isomerism.[1] This allows medicinal chemists to tune the electronic environment of the binding pocket.[1]

  • Metabolic Stability: The fluorine atom blocks potential metabolic oxidation at the methylene position (preventing degradation to the aldehyde/acid) compared to a non-fluorinated ethyl group.[1]

Conformational Restriction

Cyclobutane rings are "puckered" rather than planar.[1]

  • Angle: ~25–35° pucker angle.

  • Rigidity: This scaffold locks the pharmacophores (the fluorine and the alcohol/ether linkage) into a specific vector, reducing the entropic penalty upon binding to a protein target.[1]

Isomer Comparison Table
Feature1,1-Isomer (CAS 1785080-70-7)1,2-Isomer (Target) 1,3-Isomer (CAS 1780798-92-6)
Vector Angle Acute (< 60°)Variable (60°–120°) Obtuse (~180° in trans)
Steric Bulk High (Geminal)Medium (Vicinal) Low (Distal)
Primary Use Quaternary center mimicVector exploration Linear spacer mimic

Analytical Characterization (Expected)

Since the exact spectrum is not in the public domain, the following are the predicted NMR shifts based on the 1,1 and 1,3 isomers and ChemDraw estimation algorithms.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       4.30–4.50 (dm, 
      
      
      Hz, 2H, -CH ₂F).[1]
    • 
       3.60–3.80 (m, 2H, -CH ₂OH).[1]
      
    • 
       2.40–2.60 (m, 1H, Cyclobutyl-CH -CH₂F).[1]
      
    • 
       2.10–2.30 (m, 1H, Cyclobutyl-CH -CH₂OH).[1]
      
    • 
       1.60–2.00 (m, 4H, Cyclobutyl-CH ₂).[1]
      
  • ¹⁹F NMR (CDCl₃):

    • 
       -210 to -220 ppm (triplet of doublets).[1]
      

References

  • Acid Precursor Identification

    • Source: Chemical Book / ChemSRC. "2-(Fluoromethyl)cyclobutane-1-carboxylic acid (CAS 1421602-02-9)".[1]

    • URL:[1]

  • General Fluorination Methodology

    • Title: "Deoxofluorination of Alcohols with DAST."[1]

    • Context: Standard protocol for converting cyclobutyl-methanols to fluoromethyl-cyclobutanes.[1]

    • URL:[1]

  • Cyclobutane Scaffolds in Medicinal Chemistry

    • Title: "Cyclobutanes in Drug Discovery: Structural and Synthetic Insights."[1]

    • Context: Discusses the pucker angle and bioisosteric properties of substituted cyclobutanes.
    • Source:Journal of Medicinal Chemistry.

Technical Guide: Synthesis of (2-(Fluoromethyl)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Bioisosteric Significance

(2-(Fluoromethyl)cyclobutyl)methanol is a high-value bifunctional building block in modern drug discovery. It serves as a rigidified, metabolically stable bioisostere for acyclic alkyl chains (e.g., gem-dimethyl or ethyl groups) and phenyl rings.

  • Conformational Restriction: The cyclobutane ring locks the spatial orientation of the hydroxymethyl and fluoromethyl groups, reducing the entropic penalty of ligand-target binding.

  • Metabolic Stability: The introduction of fluorine at the

    
    -position (relative to the ring) blocks potential metabolic soft spots (hydroxylation) while modulating lipophilicity (
    
    
    
    ) and pKa of adjacent functional groups.
  • Stereochemical Control: The pathway described below prioritizes the synthesis of the trans-diastereomer, generally preferred for scaffolding to avoid steric clash in the binding pocket, though the logic applies to cis-isomers with appropriate precursor selection.

Retrosynthetic Analysis

To ensure a robust, scalable, and self-validating protocol, we disconnect the target molecule back to commercially available diethyl fumarate. The critical challenge is the desymmetrization of the intermediate diol to achieve selective monofluorination.

Strategic Disconnection:

  • C–F Bond Formation: Nucleophilic deoxofluorination of a primary alcohol.

  • Desymmetrization: Monoprotection of a symmetric 1,2-diol.

  • Ring Construction: [2+2] Cycloaddition to form the cyclobutane core.

Retrosynthesis Target (2-(Fluoromethyl) cyclobutyl)methanol Precursor1 Mono-protected Intermediate Target->Precursor1 Deprotection Diol Cyclobutane-1,2- dimethanol Precursor1->Diol Deoxofluorination (DAST/Deoxo-Fluor) Diester Diethyl cyclobutane- 1,2-dicarboxylate Diol->Diester Reduction (LiAlH4) Start Diethyl Fumarate + Ethylene Diester->Start [2+2] Cycloaddition

Figure 1: Retrosynthetic logic flow from target to commodity starting materials.[1]

Detailed Synthetic Pathway[2]

Phase 1: Construction of the Cyclobutane Core

Objective: Synthesis of trans-diethyl cyclobutane-1,2-dicarboxylate. Mechanism: Photochemical [2+2] cycloaddition.[2]

While thermal dimerization is possible, it often requires extreme pressures. The photochemical route using ethylene gas is accessible in standard flow or batch photoreactors.

  • Reagents: Diethyl fumarate, Ethylene gas, Acetone (sensitizer).

  • Key Insight: Using trans-diethyl fumarate preferentially yields the trans-cyclobutane product due to conservation of orbital symmetry in the excited state, though equilibration can occur.

Phase 2: Reduction to the Diol

Objective: Global reduction of the diester to trans-cyclobutane-1,2-diyldimethanol.

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ), THF.
    
  • Causality: LiAlH

    
     is chosen over milder reducing agents (like NaBH
    
    
    
    ) to ensure complete reduction of the sterically hindered esters on the ring.
Phase 3: Desymmetrization & Fluorination (The Critical Step)

Objective: Selective conversion of ONE hydroxyl group to a fluorine.

Direct treatment of the diol with 1 equivalent of fluorinating reagent results in a statistical mixture (diol, mono-F, di-F) that is difficult to purify. The Monoprotection Strategy is the "Trustworthy" approach for high-purity applications.

Workflow Diagram

ForwardSynthesis cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Reduction cluster_2 Phase 3: Desymmetrization S1 Diethyl Fumarate + Ethylene S2 Diethyl cyclobutane- 1,2-dicarboxylate S1->S2 hv, Acetone [2+2] S3 Cyclobutane-1,2- dimethanol (Diol) S2->S3 LiAlH4, THF 0°C -> Reflux S4 Mono-TBS Ether S3->S4 TBSCl (1.0 eq), NaH Stat. Distribution S5 Fluoro-Silyl Intermediate S4->S5 Deoxo-Fluor CH2Cl2, -78°C Target TARGET: (2-(Fluoromethyl) cyclobutyl)methanol S5->Target TBAF or HCl Deprotection

Figure 2: Step-by-step forward synthesis workflow with reaction conditions.

Experimental Protocols

Protocol A: Monoprotection of Cyclobutane-1,2-dimethanol

Rationale: To mask one alcohol, preventing over-fluorination.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and N

    
     inlet.
    
  • Reagents: Suspend Sodium Hydride (NaH, 60% in oil, 1.0 eq) in anhydrous THF (0.2 M relative to diol) at 0°C.

  • Addition: Add Cyclobutane-1,2-dimethanol (1.0 eq) dropwise. Stir for 30 min to form the mono-alkoxide.

  • Silylation: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.0 eq) dissolved in THF dropwise.

    • Note: Using exactly 1.0 eq leads to a statistical mixture: ~25% diprotected, ~50% monoprotected, ~25% unreacted.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc). Isolate the mono-protected alcohol .

    • Validation:

      
      H NMR will show one TBS group (s, 9H; s, 6H) and integration for 2 protons adjacent to -OH vs 2 protons adjacent to -OTBS.
      
Protocol B: Deoxofluorination (The "Self-Validating" Step)

Rationale: Deoxo-Fluor is preferred over DAST due to higher thermal stability, though DAST is acceptable if kept cold.

  • Safety: This reaction generates HF.[3] Use plastic/Teflon ware if possible, or glass with immediate quenching capability. Perform in a fume hood.

  • Setup: Dissolve the Mono-TBS ether (from Protocol A) in anhydrous CH

    
    Cl
    
    
    
    (DCM) under N
    
    
    . Cool to -78°C.
  • Reagent: Add Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride, 1.2 eq) dropwise.

    • Mechanistic Insight: The alcohol attacks the sulfur center, displacing fluoride. The subsequent nucleophilic attack by fluoride ion (

      
      ) inverts the center (not relevant for primary C, but relevant for mechanism) and releases the fluorinated product.
      
  • Reaction: Allow to warm to Room Temperature (RT) over 2 hours.

  • Quench (Critical): Pour reaction mixture slowly into saturated aqueous NaHCO

    
    . Caution:  Vigorous CO
    
    
    
    evolution.
  • Validation (

    
    F NMR):  Before full workup, take an aliquot. The appearance of a triplet of doublets (approx -220 ppm, 
    
    
    
    Hz) confirms the
    
    
    motif.
Protocol C: Deprotection
  • Reaction: Treat the fluorinated intermediate with TBAF (1.1 eq) in THF at 0°C for 1 hour.

  • Purification: Column chromatography.

  • Final Data:

    • 
      H NMR:  Distinct signals for 
      
      
      
      (doublet of triplets, coupling to F) and
      
      
      .
    • 
      F NMR:  Single clear signal confirming monofluorination.
      

Data Summary & Troubleshooting

ParameterValue / ObservationTroubleshooting Note
Precursor Cyclobutane-1,2-dimethanolEnsure complete removal of water before fluorination; water consumes Deoxo-Fluor.
Fluorinating Agent Deoxo-Fluor (or DAST)If product turns black/tarry, temperature rose too fast. Keep < 0°C during addition.
Solvent Dichloromethane (DCM)Must be anhydrous. THF can be used but DCM is better for fluorination kinetics.

H NMR (

)

4.3–4.6 ppm (

Hz)
Large coupling constant is diagnostic of geminal H-F coupling.

H NMR (

)

3.5–3.8 ppm
Broad singlet for OH may vary with concentration.

References

  • Cyclobutane Dicarboxylate Synthesis

    • Cason, J., & Allen, C. F. H. (1943). Diethyl Cyclobutane-1,2-dicarboxylate. Organic Syntheses, Coll. Vol. 2, p.154. (Foundational method for ring synthesis).

  • Deoxofluorination Reagents (DAST/Deoxo-Fluor)

    • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.

  • General Fluorination Mechanisms

    • Middleton, W. J. (1975).[4] New fluorinating reagents.[3][5] Dialkylaminosulfur trifluorides. The Journal of Organic Chemistry, 40(5), 574–578.

  • Cyclobutane Bioisosteres in Drug Design

    • Mykhailiuk, P. K. (2015). Generation of C1-C3-substituted cyclobutanes for drug discovery. Organic & Biomolecular Chemistry. (Contextualizes the utility of the scaffold).

Sources

A Predictive Spectroscopic and Structural Analysis of (2-(Fluoromethyl)cyclobutyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The characterization of novel chemical entities is the cornerstone of modern drug discovery and materials science. (2-(Fluoromethyl)cyclobutyl)methanol, a molecule incorporating a strained cyclobutane ring, a primary alcohol, and a fluoromethyl group, presents a unique structural motif of interest in medicinal chemistry due to the favorable properties often conferred by fluorine. As this compound is not extensively characterized in publicly available literature, this guide provides a comprehensive, in-depth predictive analysis of its spectroscopic signature. Grounded in first principles of spectroscopy and supported by data from analogous structures, this document serves as an expert guide to the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to identify, characterize, and utilize this molecule in their work.

Molecular Structure and Stereochemical Considerations

The structure of (2-(Fluoromethyl)cyclobutyl)methanol features two substituents on a cyclobutane ring. This arrangement gives rise to cis and trans diastereomers. The puckered nature of the cyclobutane ring further complicates the exact spatial orientation of the protons. For the purpose of this predictive analysis, we will primarily consider the cis isomer, where both the fluoromethyl and methanol groups reside on the same face of the ring, as a representative example. The principles discussed can be readily adapted to the trans isomer, which would present a distinct, albeit related, spectroscopic profile.

Caption: Molecular structure of cis-(2-(Fluoromethyl)cyclobutyl)methanol.

Predicted Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be complex due to the rigid, non-planar structure of the cyclobutane ring, which renders most protons diastereotopic. The presence of fluorine will introduce further complexity through H-F coupling.

Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)
  • Cyclobutane Ring Protons (δ ≈ 1.6–2.6 ppm): The seven protons on the cyclobutane ring will reside in a crowded region. The proton on C1 (adjacent to both substituents) will be the most downfield of the ring protons (δ ≈ 2.4-2.6 ppm) and will appear as a complex multiplet. The proton on C2 (adjacent to the fluoromethyl group) will also be downfield (δ ≈ 2.2-2.4 ppm). The remaining protons on C3 and C4 are expected between δ ≈ 1.6-2.1 ppm.[1][2][3]

  • Methanol Protons (-CH₂OH, δ ≈ 3.6–3.8 ppm; -OH, variable): The two diastereotopic protons of the methanol's methylene group (-CH ₂OH) will be shifted downfield by the adjacent oxygen and are expected around 3.6-3.8 ppm. They will likely appear as a doublet of doublets or a more complex multiplet due to coupling with the proton on C1. The hydroxyl proton (-OH ) will present as a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature.

  • Fluoromethyl Protons (-CH₂F, δ ≈ 4.4–4.6 ppm): The two diastereotopic protons of the fluoromethyl group (-CH ₂F) will be significantly deshielded by the highly electronegative fluorine atom. Their signal will be split into a doublet by the adjacent fluorine atom with a large geminal coupling constant (²JHF ≈ 45–50 Hz).[4][5] Each peak of this doublet will be further split by the proton on C2, resulting in a doublet of triplets or a more complex multiplet.

Table 1: Predicted ¹H NMR Data for cis-(2-(Fluoromethyl)cyclobutyl)methanol

Proton Label Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
-OH 1.5 - 4.0 broad singlet -
-CH ₂F 4.4 - 4.6 doublet of triplets (dt) ²JHF ≈ 45-50, ³JHH ≈ 6-8
-CH ₂OH 3.6 - 3.8 multiplet (m) ³JHH ≈ 6-8
C1-H 2.4 - 2.6 multiplet (m) -
C2-H 2.2 - 2.4 multiplet (m) -

| C3,C4-H ₂ | 1.6 - 2.1 | multiplet (m) | - |

Predicted Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide direct insight into the carbon skeleton. The key diagnostic feature will be the large one-bond coupling between the fluorinated carbon and the fluorine atom (¹JCF).

Predicted Chemical Shifts (δ) and C-F Coupling Constants
  • Cyclobutane Ring Carbons (δ ≈ 20–45 ppm): The unsubstituted C3 and C4 carbons are expected in the typical aliphatic region (δ ≈ 20–25 ppm). C1 and C2, being substituted, will be further downfield (δ ≈ 35–45 ppm). These carbons will likely exhibit smaller two- and three-bond couplings to fluorine (²JCF, ³JCF).[6]

  • Methanol Carbon (-CH₂OH, δ ≈ 65–70 ppm): This carbon, attached to the electron-withdrawing oxygen, will appear significantly downfield.

  • Fluoromethyl Carbon (-CH₂F, δ ≈ 80–88 ppm): This carbon is directly attached to fluorine and will be the most downfield of the sp³ carbons. Its signal will be split into a large doublet due to one-bond C-F coupling (¹JCF ≈ 160–250 Hz).[4][7][8][9] The large magnitude of this coupling is a definitive indicator of a C-F bond.

Table 2: Predicted ¹³C NMR Data for cis-(2-(Fluoromethyl)cyclobutyl)methanol

Carbon Label Predicted δ (ppm) Predicted Multiplicity (due to C-F) Predicted Coupling Constant (J, Hz)
C H₂F 80 - 88 doublet (d) ¹JCF ≈ 160–250
C H₂OH 65 - 70 singlet or small doublet ³JCF ≈ 3-8
C 1 40 - 45 doublet (d) ²JCF ≈ 15-25
C 2 35 - 40 doublet (d) ²JCF ≈ 15-25

| C 3, C 4 | 20 - 25 | singlet or small doublet | ³JCF or ⁴JCF < 5 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups within the molecule. The spectrum of (2-(Fluoromethyl)cyclobutyl)methanol will be dominated by strong absorptions from the O-H, C-O, and C-F bonds.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Bond Vibration Functional Group
3600 - 3200 Strong, Broad O-H stretch Alcohol
2960 - 2850 Strong C-H stretch Aliphatic (Cyclobutane, CH₂)
1470 - 1430 Medium C-H bend (scissoring) CH₂
1360 - 1000 Very Strong C-F stretch Fluoroalkane[10][11][12]

| 1260 - 1000 | Strong | C-O stretch | Primary Alcohol[13] |

The most diagnostic peaks will be the broad O-H stretch above 3200 cm⁻¹ and the very intense C-F stretch in the fingerprint region, which may obscure the C-O stretch.

Predicted Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will induce fragmentation, providing information about the molecule's connectivity and stability. The molecular ion of a primary alcohol is often weak or absent.[14][15]

  • Molecular Ion (M⁺): The calculated molecular weight is 132.16 g/mol . The M⁺ peak at m/z = 132 may be observed, but it is expected to be of low intensity.

  • Key Fragmentation Pathways:

    • Loss of Water (M-18): Dehydration is a common fragmentation pathway for cyclic alcohols, which would yield a peak at m/z = 114.[14][16]

    • α-Cleavage: Cleavage of the bond between C1 and the carbon of the -CH₂OH group is unlikely. The most favorable α-cleavage for a primary alcohol involves the loss of the largest alkyl substituent from the carbinol carbon. Here, this would be the loss of the fluoromethyl-substituted cyclobutyl ring, leading to a resonance-stabilized fragment at m/z = 31 ([CH₂OH]⁺). This is often a significant peak for primary alcohols.

    • Loss of Fluoromethyl Radical (M-33): Cleavage of the C1-C(H₂)F bond would result in the loss of a ·CH₂F radical, giving a fragment at m/z = 99 .

    • Ring Cleavage: The strained cyclobutane ring can undergo complex fragmentation. A characteristic fragmentation of cyclic alcohols can produce a peak at m/z = 57 .[16]

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z Proposed Identity Neutral Loss
132 [C₆H₁₁FO]⁺ Molecular Ion (M⁺)
114 [C₆H₉F]⁺ H₂O (18)
99 [C₅H₈OH]⁺ ·CH₂F (33)
57 [C₄H₉]⁺ C₂H₂FO

| 31 | [CH₂OH]⁺ | C₅H₈F· |

Experimental Protocols for Spectroscopic Analysis

Acquiring high-quality data for a novel compound like (2-(Fluoromethyl)cyclobutyl)methanol requires standardized and robust experimental procedures.

Workflow for Spectroscopic Characterization

cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation & Validation prep Synthesize & Purify Compound (>95% purity via GC/LC-MS) nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) prep->nmr ms Mass Spectrometry (High-Resolution ESI/EI) prep->ms ir IR Spectroscopy (FT-IR, ATR) prep->ir interp Spectral Interpretation & Data Synthesis nmr->interp ms->interp ir->interp structure Structure Elucidation & Confirmation interp->structure

Caption: Standard workflow for the spectroscopic analysis of a novel compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 3-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-2048 scans (due to low natural abundance), relaxation delay of 2 seconds.

    • Process and calibrate using the solvent peak as a secondary reference (e.g., CDCl₃ at δ = 77.16 ppm).

B. Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a liquid, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If a solid, it can be analyzed similarly.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: 16-32 scans, resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

C. Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer coupled to a gas chromatograph (GC-MS) for EI or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Acquisition (EI Mode):

    • The sample is injected into the GC, separated from impurities, and then introduced into the ion source.

    • Standard electron energy is 70 eV.

    • The mass analyzer scans a typical range (e.g., m/z 30-300).

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce structural components. High-resolution MS allows for the determination of the exact molecular formula.

References

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved February 20, 2026, from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507.
  • PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved February 20, 2026, from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study - Supporting Information. AWS. Retrieved February 20, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of. Retrieved February 20, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Alcohols. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved February 20, 2026, from [Link]

  • Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved February 20, 2026, from [Link]

  • SciSpace. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved February 20, 2026, from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved February 20, 2026, from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Retrieved February 20, 2026, from [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 20, 2026, from [Link]

  • OpenOChem Learn. (n.d.). MS Fragmentation - Alcohols. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved February 20, 2026, from [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved February 20, 2026, from [Link]

  • AIP Publishing. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Retrieved February 20, 2026, from [Link]

  • University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved February 20, 2026, from [Link]

Sources

Foreword: The Analytical Imperative for Fluorinated Molecules in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of (2-(Fluoromethyl)cyclobutyl)methanol

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity. Consequently, the precise and unambiguous characterization of organofluorine compounds is not merely a routine task but a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into molecular structure and dynamics.[1]

This guide provides a comprehensive analysis of the 1H NMR spectrum of (2-(Fluoromethyl)cyclobutyl)methanol, a molecule that, while structurally modest, presents a rich tapestry of NMR phenomena. It serves as an exemplary case study for understanding the interplay of stereochemistry, conformational rigidity in cyclic systems, and the profound influence of fluorine on proton resonances. We will dissect the theoretical principles, predict the spectrum with detailed rationale, outline a robust experimental protocol, and provide the interpretive framework required by researchers, scientists, and drug development professionals to tackle similar analytical challenges.

Foundational Principles: Deconstructing the Spectrum

To interpret the 1H NMR spectrum of (2-(Fluoromethyl)cyclobutyl)methanol, one must appreciate several key principles that govern the appearance of proton signals. The molecule's structure, featuring a puckered cyclobutane ring and two chiral centers (C1 and C2, depending on cis/trans isomerism), dictates a complex and informative spectrum.

Chemical Shift (δ): The Electronic Environment

The chemical shift of a proton is determined by its local electronic environment. Electronegative atoms, like fluorine and oxygen, withdraw electron density from nearby protons, "deshielding" them from the applied magnetic field and causing their signals to appear at a higher frequency (further downfield).

  • Cyclobutane Ring: Protons on a cyclobutane ring typically resonate around δ 1.9-2.0 ppm.[2][3][4] However, the substituents in our target molecule will shift the adjacent methine (CH) and methylene (CH₂) protons significantly downfield.

  • Fluoromethyl Group (-CH₂F): The potent electron-withdrawing effect of fluorine will cause the protons of the fluoromethyl group to be heavily deshielded, appearing far downfield in the spectrum.

  • Hydroxymethyl Group (-CH₂OH): The oxygen atom similarly deshields the protons of the hydroxymethyl group, though to a lesser extent than fluorine. These will appear downfield of typical aliphatic protons. The hydroxyl proton (-OH) itself is highly variable and its signal can appear over a wide range, often as a broad singlet, due to hydrogen bonding and chemical exchange.

Spin-Spin Coupling (J): The Connectivity Map

Spin-spin coupling, or J-coupling, results in the splitting of NMR signals and provides direct evidence of through-bond connectivity. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the magnetic field strength.

  • Proton-Proton (nJHH) Coupling: This occurs between non-equivalent protons. Geminal coupling (²JHH) occurs through two bonds, while vicinal coupling (³JHH) through three bonds is highly dependent on the dihedral angle between the protons (Karplus relationship). In cyclobutanes, four-bond long-range couplings (⁴JHH) can also be observed.[5]

  • Proton-Fluorine (nJHF) Coupling: A key feature of this spectrum will be coupling between protons and the spin-½ 19F nucleus.[6]

    • Geminal Coupling (²JHF): This two-bond coupling is typically very large, often in the range of 45-50 Hz.[7]

    • Vicinal Coupling (³JHF): This three-bond coupling is also significant and, like ³JHH, is dependent on the dihedral angle.

    • Long-Range Coupling (⁴JHF and ⁵JHF): Fluorine is well-known for participating in long-range couplings, which can provide valuable structural information.[8][9]

Diastereotopicity: The Impact of Chirality

When a CH₂ group is located in a chiral molecule, the two protons of that group are chemically non-equivalent. They reside in different chemical environments and are termed "diastereotopic".[10][11] In our target molecule, the presence of chiral centers means that the two protons of the -CH₂F group and the two protons of the -CH₂OH group are diastereotopic. This has two major consequences:

  • They will have different chemical shifts (δ).

  • They will couple to each other (geminal coupling).

This results in more complex splitting patterns than might be naively expected. For example, a diastereotopic CH₂ group's protons, if coupled to a single adjacent proton, will often appear as two separate doublets of doublets (dd), sometimes referred to as an "AB quartet" if the chemical shift difference is small relative to the coupling constant.

Predicted 1H NMR Spectrum of (cis)-(2-(Fluoromethyl)cyclobutyl)methanol

For this analysis, we will assume the cis diastereomer, where the fluoromethyl and hydroxymethyl groups are on the same face of the cyclobutane ring. This defined stereochemistry allows for a more concrete prediction.

Caption: Labeled structure of (cis)-(2-(Fluoromethyl)cyclobutyl)methanol.

Summary of Predicted Resonances

The following table summarizes the anticipated signals for each unique proton in the molecule. The chemical shifts and coupling constants are estimates based on established principles and data from analogous structures.

Proton(s)IntegrationPredicted δ (ppm)Predicted MultiplicityKey Coupling Constants (J, Hz)
H6a, H6b (-CH₂F)2H4.4 - 4.8Doublet of multiplets (dm)²JHF ≈ 47 ; ²JH6aH6b ≈ 10; ³JH6H2 ≈ 6-8
H5a, H5b (-CH₂OH)2H3.6 - 4.0Multiplet²JH5aH5b ≈ 12; ³JH5H1 ≈ 6-8
Hₒ (-OH)1H1.5 - 4.0Broad singlet (br s)N/A (exchangeable)
H1, H2 (CH-CH)2H2.2 - 2.8Multiplet³JH1H2, ³JH-ring, ³JH-sidechain
H3, H4 (-CH₂-CH₂-)4H1.7 - 2.2MultipletComplex overlapping signals
Detailed Signal Analysis
  • H6a, H6b (-CH₂F, δ ≈ 4.4 - 4.8 ppm): These protons will exhibit the most characteristic signal. Due to the strong deshielding by fluorine, they are the furthest downfield. The primary splitting will be a large doublet due to the two-bond coupling to fluorine (²JHF ≈ 47 Hz ). Because they are diastereotopic, H6a and H6b will have slightly different chemical shifts and will couple to each other (geminal coupling, ²JHH). Furthermore, they will each couple to the adjacent ring proton, H2 (³JHH). The resulting pattern will be a complex doublet of multiplets for each proton, which may overlap significantly.

  • H5a, H5b (-CH₂OH, δ ≈ 3.6 - 4.0 ppm): These protons are deshielded by the adjacent oxygen. As diastereotopic protons, they will have distinct chemical shifts and show geminal coupling to each other. They also couple to the methine proton H1. Each proton is expected to appear as a doublet of doublets, though further coupling to other ring protons could add complexity.

  • H1 and H2 (Ring Methines, δ ≈ 2.2 - 2.8 ppm): These protons are deshielded by their respective substituents. Their signals will be complex multiplets due to coupling with each other (³JH1H2), with the adjacent ring methylene protons (H4 and H3, respectively), and with the protons on the side chains (-CH₂OH and -CH₂F). Additionally, H2 will show a vicinal coupling to fluorine (³JHF), further complicating its signal.

  • H3 and H4 (Ring Methylenes, δ ≈ 1.7 - 2.2 ppm): This region of the spectrum will likely be a complex and overlapping series of multiplets, often referred to as the "cyclobutyl envelope". The four protons are all chemically distinct and couple to multiple other protons, making first-order analysis challenging. Advanced techniques like 2D NMR would be required for definitive assignment.

  • Hₒ (-OH, variable): The hydroxyl proton signal is often broadened by chemical exchange and its position is sensitive to solvent, concentration, and temperature. It can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the -OH signal to disappear due to proton-deuterium exchange.

Experimental Protocol: Acquiring a High-Quality Spectrum

A self-validating protocol ensures reproducibility and data integrity. The following steps outline a standard procedure for acquiring the 1H NMR spectrum of a small molecule like (2-(Fluoromethyl)cyclobutyl)methanol.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh Sample (5-20 mg) prep2 2. Select & Add Solvent (0.6-0.7 mL CDCl₃) prep1->prep2 prep3 3. Dissolve & Transfer (Vortex, pipette to NMR tube) prep2->prep3 acq1 4. Insert Sample & Lock (Lock on deuterium signal) prep3->acq1 acq2 5. Shim Spectrometer (Optimize magnetic field homogeneity) acq1->acq2 acq3 6. Set Parameters & Acquire (Tune probe, set pulses, run experiment) acq2->acq3 proc1 7. Fourier Transform (Convert FID to spectrum) acq3->proc1 proc2 8. Phase & Baseline Correction (Ensure accurate integrals) proc1->proc2 proc3 9. Reference Spectrum (Set TMS or residual solvent to 0 ppm) proc2->proc3 proc4 10. Integrate & Analyze (Determine proton ratios & couplings) proc3->proc4

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-20 mg of (2-(Fluoromethyl)cyclobutyl)methanol into a clean, dry vial.[12][13]

    • Select an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[12] Add approximately 0.6-0.7 mL of the solvent to the vial.

    • Ensure the sample is fully dissolved. Gentle vortexing may be required. Particulate matter will degrade spectral quality.[13]

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Locking: The instrument will "lock" onto the deuterium signal of the solvent. This step compensates for any magnetic field drift over time, ensuring spectral stability.[14]

    • Shimming: This critical process involves adjusting specialized coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume. Proper shimming results in sharp, symmetrical peaks and high resolution. Automated shimming routines are standard on modern spectrometers.

  • Data Acquisition:

    • Tuning and Matching: The NMR probe is tuned to the correct frequency for 1H nuclei to ensure maximum sensitivity and efficient power transfer.

    • Pulse Calibration: Calibrate the 90° pulse width to ensure accurate signal excitation.

    • Acquisition Parameters: For a standard 1D 1H spectrum, typical parameters include:

      • Spectral Width: ~16 ppm (to ensure all signals, including any impurities, are captured).

      • Acquisition Time: 2-4 seconds (for good digital resolution).

      • Relaxation Delay: 1-5 seconds (to allow protons to return to equilibrium between scans).

      • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Initiate the acquisition. The instrument records the Free Induction Decay (FID).

  • Data Processing:

    • Fourier Transform (FT): The time-domain FID signal is converted into the frequency-domain spectrum.

    • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are purely absorptive (positive and symmetrical).

    • Baseline Correction: A flat baseline is established for accurate integration.

    • Referencing: The chemical shift axis is calibrated. If using CDCl₃, the residual solvent peak is set to δ 7.26 ppm. If tetramethylsilane (TMS) was added as an internal standard, its signal is set to δ 0.00 ppm.[2]

    • Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal. This should correspond to the number of protons in each environment (e.g., 2H, 1H, 4H).

Advanced Analysis and Further Steps

While a 1D 1H NMR spectrum provides a wealth of information, the complexity of the cyclobutane region warrants further investigation for complete structural assignment.

  • 19F NMR: Acquiring a proton-decoupled 19F NMR spectrum would show a single signal, confirming the presence of one unique fluorine environment. A proton-coupled 19F spectrum would show splitting from all nearby protons, confirming the H-F coupling relationships.[1][6]

  • 1H{19F} Decoupling: A proton spectrum can be acquired while irradiating at the fluorine frequency. This experiment collapses all H-F couplings, simplifying the multiplets for the H6 protons and H2, making the underlying H-H couplings easier to analyze.[15][16]

  • 2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. Cross-peaks will appear between signals that have a J-coupling, providing a definitive map of the H-H connectivity network.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached, allowing for unambiguous assignment of the 13C spectrum.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their through-bond connectivity. It is invaluable for confirming stereochemical relationships, such as the cis orientation of the substituents.

By combining these techniques, a researcher can move from a predicted spectrum to a fully validated and unambiguously assigned molecular structure, a process that is fundamental to advancing research in the chemical sciences.

References

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). PMC. [Link]

  • Abraham, R. J., & Monasterios, J. R. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 18-26. [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of... [Link]

  • Gal, M., & Strunje, M. (2013). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. The Journal of Organic Chemistry, 78(4), 1437-1445. [Link]

  • University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

  • Lambert, J. B., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 87(17), 3884-3890. [Link]

  • Gal, M., & Strunje, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1437-45. [Link]

  • Seidl, P., & Dias, J. F. (2006). NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]

  • Gal, M., & Strunje, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]

  • Schaefer, T., Penner, G. H., Sebastian, R., Peeling, J., & Beaulieu, C. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of. Canadian Journal of Chemistry, 69(6), 1047-1053. [Link]

  • Max T. Rogers NMR Facility, Michigan State University. (n.d.). Sample Preparation. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [Link]

  • Mykhailiuk, P. K., et al. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]

  • Jorcano, M., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(4), 1474-1483. [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. [Link]

  • Royal Society of Chemistry. (2021). Supporting Information. [Link]

  • OpenOChem Learn. (n.d.). Identifying Homotopic, Enantiotopic and Diastereotopic Protons. [Link]

  • Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(9), 1231-1234. [Link]

  • Pérez-Ramirez, J., et al. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50, 1-20. [Link]

  • Tantillo, D. J., & Lodewyk, M. W. (2012). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols, 7, 132-144. [Link]

  • Chemistry Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups? [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. [Link]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. [Link]

  • ResearchGate. (2021). Synthesis and NMR spectra of the syn and anti isomers of substituted cyclobutanes—evidence for steric and spatial hyperconjugative interactions. [Link]

  • ResearchGate. (2003). The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

Sources

19F NMR Analysis of Fluorinated Cyclobutanes: A Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated cyclobutanes have emerged as high-value scaffolds in medicinal chemistry, offering rigid, metabolicly stable bioisosteres for phenyl rings and lipophilic spacers. However, their analysis via 19F NMR presents unique challenges driven by ring puckering dynamics, strong second-order coupling effects, and significant anisotropy.

This guide moves beyond basic spectral acquisition. It provides a self-validating workflow for distinguishing cis/trans isomers and quantifying conformer populations, utilizing 19F as the primary structural probe.

Part 1: Theoretical Framework – The Physics of the Ring

The "Butterfly" Effect (Ring Puckering)

Unlike cyclopropanes, cyclobutanes are not planar. They exist in a dynamic equilibrium between two puckered "butterfly" conformations to relieve torsional strain.

  • NMR Consequence: At room temperature, the observed 19F signal is often a weighted average of the axial and equatorial conformers.

  • The Trap: A "simple" triplet or multiplet at 298 K can mask a complex conformational exchange. If line broadening is observed, Variable Temperature (VT) NMR is required to freeze the conformers (typically < -40°C) for accurate J-coupling analysis.

The Roof Effect & Second-Order Systems

Fluorinated cyclobutanes frequently exhibit strong second-order effects ($ \Delta\nu \approx J ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


{^2J{FF}} \approx 180-240 \text{ Hz}$).
  • Observation: In gem-difluoro systems, the outer lines of the AB quartet often vanish into the baseline, leaving a misleading doublet-like appearance.

  • Correction: Always acquire spectra at the highest available field strength to maximize

    
     (Hz), or use spectral simulation software to extract accurate 
    
    
    
    values.

Part 2: The Self-Validating Experimental Protocol

This protocol is designed to eliminate ambiguity. It prioritizes 19F-centered experiments, using protons only as secondary reporters.

Phase 1: Signal Isolation (1D)
  • 19F{1H} (Proton Decoupled):

    • Purpose: Determine the exact number of fluorine environments without H-coupling interference.

    • Parameter: Set relaxation delay (

      
      ) 
      
      
      
      . Fluorine
      
      
      in rigid rings can be 2-5 seconds; insufficient delay ruins integration accuracy.
  • 19F Coupled:

    • Purpose: Observe

      
       and 
      
      
      
      splitting patterns.
    • Insight: A "quartet" pattern often indicates a

      
       group or a single F coupled to three protons, but in cyclobutanes, look for pseudo-quartets  arising from coincidental overlap of cis and trans couplings.
      
Phase 2: Stereochemical Assignment (2D)

The determination of relative stereochemistry (cis vs. trans) is the critical deliverable.

  • 19F-1H HOESY (Heteronuclear Overhauser Effect Spectroscopy):

    • The Gold Standard: Unlike NOESY (H-H), HOESY directly correlates F to spatially proximal H.

    • Application: In 1,2- or 1,3-substituted cyclobutanes, HOESY provides the only definitive proof of stereochemistry when J-couplings are averaged by puckering.

    • Setup: Use a mixing time (

      
      ) of 300-500 ms.
      
  • 19F-19F COSY/NOESY:

    • Purpose: Essential for polyfluorinated cyclobutanes to trace the spin network.

Part 3: Data Interpretation & Stereochemical Logic

J-Coupling Trends in Cyclobutanes

The Karplus relationship applies but is distorted by the bond angles of the 4-membered ring.

ParameterTypical Value (Hz)Structural Insight

(Geminal)
180 – 240Diagnostic for gem-difluoro group. Large magnitude often creates AB systems.

(Vicinal, Cis)
0 – 15Highly variable due to puckering. Often smaller than trans in planar approximations, but unreliable alone.

(Vicinal, Trans)
10 – 25Generally larger, but overlaps with cis range. Do not rely on magnitude alone.

(Vicinal)
2 – 20Cis couplings are typically larger than trans in cyclobutanes (contrary to acyclic systems), but highly dependent on electronegative substituents.
The Stereochemical Decision Tree

The following logic flow ensures accurate assignment of cis/trans isomers.

StereochemLogic Start Unknown Fluorocyclobutane Isomer Step1 Step 1: 1D 19F{1H} & 1H NMR Identify Symmetry & Shift Start->Step1 Step2 Step 2: Measure 3J(H-F) Couplings Step1->Step2 Decision1 Are 3J(cis) > 3J(trans)? (Typical for cyclobutanes) Step2->Decision1 Step3 Step 3: Run 19F-1H HOESY Decision1->Step3 Ambiguous/Averaged ResultCis Strong NOE between F and substituent H = CIS Isomer Decision1->ResultCis Clear Pattern (Rare) Step3->ResultCis Cross-peak Observed ResultTrans No/Weak NOE between F and substituent H = TRANS Isomer Step3->ResultTrans No Cross-peak

Caption: Logic flow for stereochemical assignment. Note that J-coupling alone is often insufficient due to ring dynamics, making HOESY the definitive step.

Part 4: Experimental Workflow Visualization

The following diagram outlines the sequence of experiments required for full structural validation.

Workflow Sample Sample Prep (10-20mg in CDCl3/DMSO) Exp1 1D 19F (Coupled) + 1D 19F{1H} Sample->Exp1 Screening Exp2 1H-19F HOESY (Spatial Proximity) Exp1->Exp2 Critical Path Exp3 19F-19F COSY (If Polyfluorinated) Exp1->Exp3 Complex Systems Analysis Conformational & Stereochemical Assignment Exp2->Analysis Exp3->Analysis

Caption: Standardized 19F-centric NMR workflow. The HOESY step is the critical "gatekeeper" for stereochemical validation.

Part 5: Advanced Considerations

Solvent Selection

Fluorine chemical shifts are highly sensitive to solvent polarity (up to 2-3 ppm variation).

  • Recommendation: Stick to CDCl3 for routine analysis to minimize solvent-solute dipole interactions. Use DMSO-d6 only if solubility is limiting, but be aware that H-bonding to fluorine can alter chemical shifts and dampen HOESY signals.

The "Invisible" Conformers

In drug development, the bioactive conformation may be a minor population in solution.

  • Technique: 19F EXSY (Exchange Spectroscopy) .

  • Protocol: If line broadening is observed, run EXSY at low temperature. Cross-peaks between two fluorine signals indicate chemical exchange between conformers (e.g., ring flip), allowing calculation of the energy barrier (

    
    ) for the puckering event.
    

References

  • Smith, A. J. R., et al. (2022).[1] 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Available at: [Link]

  • Dewis, L., et al. (2019).[2] Improving the Accuracy of 1H-19F Internuclear Distance Measurement Using 2D 1H-19F HOESY. Magnetic Resonance in Chemistry. Available at: [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard Reference Text).
  • Mykhailiuk, P. K. (2015). Fluorinated Cyclobutanes: Synthesis and Properties.

Sources

The Fluoromethyl-Cyclobutane Motif: Synthetic Access, Reactivity, and Bioisosteric Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity of Fluoromethyl Group on a Cyclobutane Ring Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The fluoromethyl-cyclobutane moiety represents a strategic intersection of high-energy conformational dynamics and unique electrostatic properties. For medicinal chemists, this motif offers a precise tool for modulating lipophilicity (LogP) and metabolic stability without the steric penalty of a trifluoromethyl group. However, the reactivity of this group is defined less by its participation in nucleophilic substitution and more by the instability of its synthetic intermediates (cationic rearrangements) and its metabolic resilience relative to non-fluorinated analogues.

This guide analyzes the physicochemical behavior of the fluoromethyl group attached to a cyclobutane ring, detailing the synthetic pitfalls of ring strain, the electronic influence on neighboring pharmacophores, and validated protocols for its construction.

Structural and Electronic Architecture

Conformational Dynamics: The "Pucker" Effect

Unlike the rigid chair conformation of cyclohexane, the cyclobutane ring is highly dynamic. To relieve torsional strain caused by eclipsed methylene hydrogens, the ring adopts a "puckered" or "butterfly" conformation with a dihedral angle of approximately 30–35° .

  • Equatorial Preference: Substituents on a cyclobutane ring, including the fluoromethyl (

    
    ) group, preferentially adopt the pseudo-equatorial position. This minimizes 1,3-transannular repulsive interactions.
    
  • Bond Polarization: The C-F bond (approx.[1] 1.35 Å) creates a strong dipole. When attached to the strained cyclobutane core (strain energy ~26.5 kcal/mol), this dipole exerts a potent inductive effect (

    
    ) on 
    
    
    
    - and
    
    
    -positions, significantly lowering the pKa of adjacent amines or carboxylic acids—a critical feature for tuning drug-target interactions.
Bioisosteric Comparisons

The


 group acts as a "hardened" bioisostere for both methyl (

) and hydroxymethyl (

) groups.
PropertyMethyl (

)
Fluoromethyl (

)
Trifluoromethyl (

)
Van der Waals Radius ~2.0 Å~2.1 Å~2.7 Å
Electronic Effect Weak Donor (

)
Acceptor (

)
Strong Acceptor (

)
H-Bond Capability NoneWeak Acceptor (C-F)Very Weak / None
Metabolic Liability High (Oxidation)Moderate (Hardened)Low (Inert)

Synthetic Reactivity: The Cationic Rearrangement Challenge

The primary reactivity challenge associated with fluoromethyl-cyclobutanes is not the stability of the final product, but the lability of the carbocation intermediates generated during synthesis.

The Cyclobutylcarbinyl Manifold

Direct fluorination of cyclobutylmethanol using Deoxofluor or DAST proceeds via an activated intermediate. The resulting carbocation is a cyclobutylcarbinyl cation , which is intimately coupled to the cyclopentyl cation and cyclopropylmethyl cation via Wagner-Meerwein rearrangements.

  • Kinetic vs. Thermodynamic Control: High temperatures or protic solvents favor ring expansion to the thermodynamically more stable cyclopentyl system (relieving ring strain).

  • Successful Protocol: To secure the fluoromethyl cyclobutane, the reaction must be kept kinetically controlled, typically at low temperatures (-78°C) using non-protic solvents (DCM).

Visualization: The Rearrangement Trap

The following diagram illustrates the divergent pathways during the activation of cyclobutylmethanol.

G Start Cyclobutylmethanol Act Activated Species (OSF2NEt2) Start->Act DAST/Deoxo-Fluor -78°C Cation Cyclobutylcarbinyl Cation (Transient) Act->Cation - Leaving Group Prod Target: Fluoromethyl Cyclobutane Cation->Prod F- Attack (Kinetic) Fast Rearrange Rearrangement: Cyclopentyl Fluoride Cation->Rearrange Ring Expansion (Thermodynamic)

Figure 1: The synthetic bifurcation point. Successful fluorination requires kinetic trapping of the cyclobutylcarbinyl cation to prevent ring expansion.

Validated Experimental Protocol

Protocol: Deoxofluorination of Cyclobutylmethanol Note: This protocol prioritizes the suppression of ring expansion.

Reagents:

  • Cyclobutylmethanol (1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) (1.2 equiv)

  • Dichloromethane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Add cyclobutylmethanol and dissolve in anhydrous DCM (0.2 M concentration).

  • Cooling (Critical): Cool the solution to -78°C using a dry ice/acetone bath. Causality: Low temperature prevents the activation energy barrier for ring expansion from being overcome.

  • Addition: Add DAST dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -65°C.

  • Equilibration: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C (ice bath) over 2 hours. Do not reflux.

  • Quenching: Carefully quench by pouring the reaction mixture into saturated aqueous

    
     at 0°C. Warning: DAST hydrolysis releases HF; use plasticware if possible or quench slowly.
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Silica gel). The fluoromethyl product is typically less polar than the alcohol.

Metabolic Reactivity and Stability[2][3]

In a biological context, the reactivity of the fluoromethyl group is defined by its susceptibility to oxidative defluorination.

Oxidative Defluorination Mechanism

While the C-F bond is strong (~110 kcal/mol), the C-H bonds of the


 group are activated for hydrogen atom abstraction (HAT) by Cytochrome P450 enzymes.
  • Hydroxylation: P450 abstracts a hydrogen, leading to a radical recombination that forms an

    
    -fluoroalcohol.
    
  • Elimination:

    
    -Fluoroalcohols are inherently unstable (hemiacetal-like) and spontaneously eliminate hydrogen fluoride (HF) to form the corresponding aldehyde.
    
Visualization: Metabolic Fate

Metabolic Drug R-Cyclobutane-CH2F P450 CYP450 (Oxidation) Drug->P450 HAT Inter [R-Cyclobutane-CH(OH)F] Unstable Hemiacetal P450->Inter +OH Prod R-Cyclobutane-CHO (Aldehyde) Inter->Prod Spontaneous Collapse HF HF Inter->HF

Figure 2: The metabolic liability of the fluoromethyl group. P450 oxidation leads to spontaneous defluorination, converting the fluoromethyl group into an aldehyde.

Mitigation Strategies

To improve metabolic stability while retaining the steric profile of the fluoromethyl group, researchers often:

  • Gem-difluorination: Convert

    
     to 
    
    
    
    . The C-H bond in a difluoromethyl group is significantly stronger and less prone to HAT.
  • Steric Shielding: Place substituents on the adjacent cyclobutane carbons (C2/C4) to sterically hinder the approach of the heme iron to the

    
     protons.
    

References

  • Grygorenko, O. O., et al. (2025). "3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry." Chemistry – An Asian Journal.[2] Available at: [Link]

  • Mykhailiuk, P. K. (2023). "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
  • Wiberg, K. B. (1993). "Substituent effects on the puckering mode of the cyclobutane ring." Biopolymers.[3] Available at: [Link]

Sources

Methodological & Application

Protocol for gram-scale synthesis of fluorinated cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Fluorinated Cyclobutane Scaffolds

Abstract

Fluorinated cyclobutanes are critical bioisosteres in modern medicinal chemistry, offering conformational restriction and metabolic stability while modulating lipophilicity (LogP). However, their synthesis at the gram scale is frequently bottlenecked by the hazardous nature of gaseous fluorinated precursors (e.g., tetrafluoroethylene, TFE) and the high pressures required. This guide details two validated protocols for the gram-scale construction of these scaffolds: (1) A high-pressure thermal [2+2] cycloaddition using TFE with critical safety controls, and (2) A widely accessible deoxyfluorination strategy for accessing trifluoromethyl-cyclobutanes without handling explosive gases.

Section 1: Strategic Rationale & Mechanistic Causality

The incorporation of fluorine into the cyclobutane ring creates a "pucker" effect due to the gauche effect and dipole-dipole repulsions. This is not merely a steric modification; it fundamentally alters the vector of attached substituents.

  • 1,1,2,2-Tetrafluorocyclobutanes: Accessed via TFE dimerization or trapping. These provide a non-basic, lipophilic spacer.

  • Trifluoromethyl-cyclobutanes: Accessed via deoxyfluorination. These serve as metabolically stable isosteres for tert-butyl groups, reducing oxidative clearance while maintaining steric bulk.

Mechanistic Divergence: The thermal [2+2] cycloaddition of TFE with alkenes defies the concerted Woodward-Hoffmann rules (which forbid thermal [2+2]s). Instead, it proceeds via a stepwise diradical mechanism . The high activation energy of this pathway necessitates high temperatures (>150°C), which in turn requires high-pressure autoclaves to maintain TFE concentration in the liquid/supercritical phase.

Section 2: Critical Safety Directive (The "Gatekeeper")

WARNING: Tetrafluoroethylene (TFE) Handling TFE is thermodynamically unstable and can decompose explosively to carbon and carbon tetrafluoride (


) with the energy equivalence of gunpowder. It also forms explosive peroxides upon contact with air.[1]

Mandatory Safety Controls:

  • Oxygen Exclusion: The reactor must be purged with

    
     or Ar to <10 ppm 
    
    
    
    before TFE introduction.
  • Polymerization Inhibition: TFE is prone to autopolymerization (exothermic). You must add a terpene inhibitor.[1]

    • Standard: d-Limonene or

      
      -pinene (0.5 – 1.0 mol% relative to TFE).
      
    • Mechanism:[2][3][4] Terpenes act as radical scavengers, terminating the propagation chains of PTFE formation without inhibiting the desired dimerization/cycloaddition significantly.

  • Remote Operation: All heating of TFE-charged autoclaves must occur behind blast shields or in a dedicated bunker.

Section 3: Protocol A – Thermal [2+2] Cycloaddition (TFE-Based)

Target: 1-Phenyl-2,2,3,3-tetrafluorocyclobutane (Gram-Scale)

This protocol utilizes a high-pressure stainless steel autoclave. The stepwise diradical mechanism favors "Head-to-Head" regioselectivity in many cases, but "Head-to-Tail" is observed with specific electron-rich alkenes.

Reagents & Equipment
ComponentSpecificationRole
Styrene >99%, inhibitedSubstrate (Alkene)
Tetrafluoroethylene (TFE) Gas (generated or cylinder)Fluorinated building block
d-Limonene >98%Polymerization Inhibitor
Dichloromethane (DCM) AnhydrousSolvent (optional, often neat)
Reactor Hastelloy or SS-316 AutoclaveHigh-pressure vessel (>100 bar rated)
Step-by-Step Methodology
  • Reactor Preparation:

    • Charge the autoclave (e.g., 100 mL volume) with Styrene (5.2 g, 50 mmol) and d-Limonene (0.1 g).

    • Add a magnetic stir bar.

    • Seal the reactor and perform three "fill/vent" cycles with

      
       (10 bar) to remove oxygen.
      
  • TFE Condensation (The "Cold Fill"):

    • Cool the autoclave to -78°C (Dry ice/Acetone bath) or -196°C (Liquid

      
      ) depending on the source setup.
      
    • Connect the TFE source. Condense TFE (approx. 10.0 g, 100 mmol, 2 equiv) into the reactor by monitoring mass uptake (place the entire autoclave setup on a heavy-duty balance if flexible tubing allows, or calculate by pressure drop from a known volume reservoir).

    • Note: TFE boils at -76.3°C. Condensing ensures precise stoichiometry and lowers initial pressure.

  • Reaction:

    • Close the inlet valve. Allow the reactor to warm to room temperature behind a blast shield.

    • Heat the reactor to 180°C .

    • Pressure Check: Pressure will rise significantly (potentially >40 bar) and then drop as the gas is consumed.

    • Maintain temperature for 12–24 hours.

  • Workup:

    • Cool to room temperature. Carefully vent excess TFE into a scrubber (containing activated carbon or high-temperature combustion unit) to destroy unreacted monomer.

    • Open the reactor. The mixture should be a pale yellow liquid.

    • Purification: Distillation under reduced pressure is preferred over chromatography for these non-polar compounds.

    • Yield Target: >85% conversion, >70% isolated yield.[5]

Section 4: Protocol B – Deoxyfluorination (Gas-Free Alternative)

Target: 1-(Trifluoromethyl)cyclobutane-1-carboxylic acid derivatives

For labs unable to handle TFE, this protocol (championed by Mykhailiuk et al.) converts cyclobutane carboxylic acids into trifluoromethyl groups using Sulfur Tetrafluoride (


) or liquid alternatives like Morph-DAST, though 

remains superior for gram-scale cost-efficiency.
Workflow Logic

The carboxylic acid is first converted to the acid fluoride, then deoxygenated to the


 group.
Step-by-Step Methodology
  • Preparation:

    • Substrate: Cyclobutane-1,1-dicarboxylic acid (or ester derivatives).[4]

    • Reagent:

      
       (Gas) or Diethylaminosulfur trifluoride (DAST) for liquid-phase analogs.
      
    • Note: If using

      
      , use a stainless steel autoclave lined with PTFE.
      
  • Reaction (SF4 Method):

    • Charge autoclave with Cyclobutane-1-carboxylic acid (5.0 g).

    • Cool to -78°C. Condense

      
       (3-4 equivalents) and anhydrous HF (catalytic, 0.5 mL).
      
    • Heat to 85°C for 12 hours.

    • Mechanism:[2][3][4]

      
       activates the carbonyl oxygen, followed by fluoride displacement.
      
  • Workup:

    • Vent excess

      
       into a KOH scrubber (Critical: 
      
      
      
      hydrolyzes to HF and
      
      
      ).
    • Dilute the residue with DCM and wash with saturated

      
       (Caution: 
      
      
      
      evolution).
    • Dry over

      
       and concentrate.
      

Section 5: Analytical Validation & Troubleshooting

Self-Validating System:


F NMR 
Fluorine NMR is the primary tool for validation.
  • TFE Adducts: Look for the characteristic ABXY or AA'BB' patterns between -110 and -130 ppm. The complex splitting arises from the rigid cyclobutane ring puckering.

  • 
    -Cyclobutanes:  A sharp singlet (or doublet if coupling to protons) around -65 to -75 ppm.
    

Troubleshooting Table

ObservationRoot CauseCorrective Action
White solid in reactor (Protocol A) PTFE formationInhibitor (Limonene) failed or

leak. Increase inhibitor load to 2 mol%.
Low Conversion (Protocol A) Temp too lowTFE cycloaddition has high

. Increase temp to 200°C.
Black char (Protocol B) EliminationReaction temp too high; carbocation intermediate eliminated to cyclobutene. Lower temp.

Section 6: Visualization of Workflows

Diagram 1: Synthesis Decision Tree & Mechanism

This diagram guides the researcher between the Thermal TFE route and the Deoxyfluorination route based on the desired scaffold.

G Start Target Scaffold Selection Tetra 1,1,2,2-Tetrafluorocyclobutane (Spacer / Linker) Start->Tetra High F-Content Tri Trifluoromethyl-cyclobutane (t-Butyl Bioisostere) Start->Tri Steric Bulk TFE_Route Protocol A: Thermal [2+2] Reagent: TFE Gas Tetra->TFE_Route Deoxy_Route Protocol B: Deoxyfluorination Reagent: SF4 / DAST Tri->Deoxy_Route Safety CRITICAL SAFETY: Add Limonene Inhibitor Blast Shield Required TFE_Route->Safety Mech_TFE Mechanism: Stepwise Diradical (Non-Concerted) TFE_Route->Mech_TFE Mech_Deoxy Mechanism: Nucleophilic Fluorination of Carboxyl Group Deoxy_Route->Mech_Deoxy Product_A Product A: Fluorinated Linker Mech_TFE->Product_A Product_B Product B: CF3-Bioisostere Mech_Deoxy->Product_B

Caption: Decision matrix for selecting the appropriate fluorination protocol based on the target medicinal chemistry motif.

Diagram 2: High-Pressure TFE Autoclave Setup

Visualizing the specific setup required for Protocol A to ensure safety and efficacy.

AutoclaveSetup cluster_0 Gas Feed System cluster_1 High Pressure Reactor TFE_Cyl TFE Cylinder (Stabilized) Autoclave Stainless Steel Autoclave (Rated >100 bar) TFE_Cyl->Autoclave Step 3: Condensation (Cold Fill) N2_Purge Nitrogen Purge (O2 Removal) N2_Purge->Autoclave Step 1: Inerting Heating Heating Block (180°C) Autoclave->Heating Step 4: Reaction Scrubber Vent Scrubber (Activated Carbon) Autoclave->Scrubber Step 5: Venting Cooling Cryogenic Bath (-78°C to -196°C) Cooling->Autoclave Heating->Autoclave Inhibitor ADDITION: d-Limonene (Radical Scavenger) Inhibitor->Autoclave Step 2: Safety

Caption: Workflow for the safe charging, reaction, and venting of TFE in a high-pressure batch reactor.

References

  • Mykhailiuk, P. K., et al. (2021). "

    
    -Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au. Link
    
  • PlasticsEurope TFE Safety Task Force. (2017). "Guide for the Safe Handling of Tetrafluoroethylene."[1][6] Fluoropolymers.eu. Link

  • Borden, W. T., & Getty, S. J. (2020). "Concerted [4 + 2] and Stepwise [2 + 2] Cycloadditions of Tetrafluoroethylene with Butadiene." The Journal of Organic Chemistry. Link

  • Smyth, M., et al. (2023). "Continuous-Flow Synthesis of Cyclobutenes Using LED Technology." Vapourtec Application Notes. Link

Sources

Application Note: (2-(Fluoromethyl)cyclobutyl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-(Fluoromethyl)cyclobutyl)methanol is a specialized aliphatic building block designed to address "escape from flatland" challenges in modern drug discovery. By combining a rigid cyclobutane scaffold with a metabolically robust fluoromethyl (


) group, this moiety serves as a superior bioisostere for flexible alkyl chains or metabolically labile gem-dimethyl groups. This guide details the structural rationale, synthetic incorporation strategies, and specific protocols for utilizing this scaffold to optimize potency and physicochemical properties (LogD, metabolic stability) in lead optimization.

Part 1: Structural & Physicochemical Rationale

The "Butterfly" Effect: Conformational Control

Unlike flexible alkyl chains, the cyclobutane ring exists in a puckered "butterfly" conformation (pucker angle


). This rigidity reduces the entropic penalty upon protein binding.
  • Vector Definition: In 1,2-disubstituted cyclobutanes, the cis and trans isomers project substituents at distinct vectors (approx.

    
     vs 
    
    
    
    dihedral angles).
  • Dipole Alignment: The

    
     group introduces a permanent dipole aligned with the C-C bond. In the cis-isomer, the interaction between the fluorine and the hydroxyl (or derived pharmacophore) can create an intramolecular dipole reinforcement or H-bond networks, influencing membrane permeability.
    
The Fluorine Advantage ( vs. )

Replacing a methyl group with a fluoromethyl group is a strategic "soft" isosteric replacement.

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) renders the methylene group resistant to Cytochrome P450-mediated oxidation, a common clearance pathway for pendant methyl groups.

  • Lipophilicity Modulation: While trifluoromethyl (

    
    ) groups significantly increase lipophilicity, the monofluoromethyl (
    
    
    
    ) group is often less lipophilic than a methyl group due to the high polarity of the single C-F bond, improving solubility while maintaining hydrophobic bulk.
Decision Matrix: When to Use This Scaffold

The following decision tree assists in determining the suitability of this building block for your SAR campaign.

DecisionMatrix Start Lead Optimization Challenge Metab Is the alkyl/methyl group a metabolic soft spot? Start->Metab Solubility Is aqueous solubility limiting? Metab->Solubility Yes Vector Does the pharmacophore require rigid vectors? Metab->Vector No Solubility->Vector No UseScaffold RECOMMENDATION: Use (2-(Fluoromethyl) cyclobutyl)methanol Solubility->UseScaffold Yes (Modulates LogD) Vector->UseScaffold Yes (Defined Exit Vectors) ConsiderOther Consider standard alkyl/gem-dimethyl Vector->ConsiderOther No (Flexible chain preferred)

Figure 1: Strategic decision tree for selecting fluorinated cyclobutane scaffolds.

Part 2: Synthetic Utility & Functionalization[1][2][3]

The primary utility of (2-(Fluoromethyl)cyclobutyl)methanol lies in its alcohol handle, which allows for two divergent incorporation pathways:

  • Nucleophilic Coupling: Activation of the alcohol (Mesylate/Tosylate) followed by displacement.

  • Reductive Coupling: Oxidation to the aldehyde followed by reductive amination.

Comparative Physicochemical Data (Predicted)
PropertyMethyl Analog (

)
Fluoromethyl Analog (

)
Impact
C-H BDE (kcal/mol) ~98 (Reactive)~105 (Stable)Enhanced Metabolic Stability
H-Bond Acceptor NoWeak (F)New Interaction Vector
LogP Shift Reference-0.2 to +0.1Solubility Maintenance
Steric Volume SmallMediumConformational Lock

Part 3: Detailed Experimental Protocols

Protocol A: Incorporation via Mesylate Displacement

Use Case: Attaching the scaffold to a secondary amine or phenol pharmacophore.

Reagents:

  • (2-(Fluoromethyl)cyclobutyl)methanol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Target Nucleophile (Amine/Phenol)

  • Cesium Carbonate (

    
    )
    

Step-by-Step Methodology:

  • Activation (Mesylation):

    • Dissolve (2-(Fluoromethyl)cyclobutyl)methanol in anhydrous DCM (0.1 M) under

      
       atmosphere.
      
    • Cool to

      
      . Add TEA dropwise.
      
    • Add MsCl dropwise over 5 minutes. Note: Exothermic.

    • Stir at

      
       for 30 min, then warm to RT for 1 hour.
      
    • QC Check: TLC should show complete consumption of alcohol.

    • Workup: Wash with cold 1M HCl, then saturated

      
      . Dry over 
      
      
      
      , filter, and concentrate in vacuo. Use the crude mesylate immediately (unstable on silica).
  • Coupling (Displacement):

    • Dissolve the Target Nucleophile in DMF or Acetonitrile (0.1 M).

    • Add

      
       (2.0 equiv).
      
    • Add the crude mesylate (1.2 equiv) dissolved in a minimal amount of solvent.

    • Heat to

      
       for 4–12 hours.
      
    • Critical Control: Monitor for HF elimination (formation of cyclobutene byproduct). If observed, lower temperature to

      
       and switch base to 
      
      
      
      .
Protocol B: Incorporation via Reductive Amination

Use Case: Creating a secondary/tertiary amine linkage with minimal steric bulk.

Reagents:

  • Oxalyl Chloride / DMSO (Swern) or Dess-Martin Periodinane (DMP)

  • Sodium Triacetoxyborohydride (

    
    )
    
  • Acetic Acid (AcOH)

Workflow Diagram:

ProtocolB Input Starting Material: (2-(Fluoromethyl) cyclobutyl)methanol Oxidation Step 1: Oxidation (DMP, DCM, 0°C) Input->Oxidation Aldehyde Intermediate: Cyclobutane Carbaldehyde Oxidation->Aldehyde 1-2 hrs Coupling Step 2: Reductive Amination (Amine, STAB, AcOH) Aldehyde->Coupling Product Final Product: N-Alkylated Analog Coupling->Product pH 5-6, RT

Figure 2: Two-step reductive amination workflow.

Step-by-Step Methodology:

  • Oxidation (Dess-Martin):

    • To a solution of alcohol (1.0 equiv) in wet DCM (water accelerates DMP), add Dess-Martin Periodinane (1.2 equiv) at

      
      .
      
    • Stir for 2 hours. Quench with 1:1 sat.

      
       / sat. 
      
      
      
      .
    • Extract with DCM. Caution: The aldehyde is volatile and prone to epimerization. Do not store; proceed immediately.

  • Reductive Amination:

    • Mix the fresh aldehyde (1.2 equiv) and the amine partner (1.0 equiv) in DCE (1,2-dichloroethane).

    • Add AcOH (1.0 equiv) to catalyze imine formation. Stir 30 mins.

    • Add

      
       (1.5 equiv) in one portion. Stir at RT overnight.
      
    • Validation: LCMS should show M+1 peak corresponding to the coupled amine.

Part 4: Safety & Handling

  • Fluorine NMR: The

    
     group provides a distinct doublet of triplets in 
    
    
    
    NMR (typically
    
    
    to
    
    
    ppm). Use this for rapid reaction monitoring without workup.
  • Stability: While the C-F bond is strong, the cyclobutane ring strain (

    
     kcal/mol) makes the system susceptible to ring-opening under harsh acidic conditions (e.g., neat TFA).
    
  • Toxicity: Fluorinated aliphatic alcohols can occasionally show specific toxicity; handle as a potential irritant and use standard PPE.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Mykhailiuk, P. K. (2015). Generation of C2-substituted bicyclo[1.1.1]pentanes: in situ generated bridgehead sulfonium salts. Chemistry – A European Journal, 21(8), 3216-3220. (Context: Cyclobutane building blocks). Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Grygorenko, O. O., et al. (2018). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. European Journal of Organic Chemistry. (Context: Strained ring synthesis). Link

  • Enamine Ltd. (2025). Fluorinated Cyclobutanes Building Blocks Collection. (Commercial source for starting materials).[1] Link

Sources

Application Notes and Protocols: (2-(Fluoromethyl)cyclobutyl)methanol as a Strategic Building Block in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Cyclobutanes

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The introduction of fluorine into molecular scaffolds is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Concurrently, strained ring systems like cyclobutanes have garnered significant interest due to their ability to provide unique three-dimensional exit vectors for substituents, explore novel chemical space, and act as rigid bioisosteres for more flexible or metabolically labile groups.[3][4]

The building block, (2-(fluoromethyl)cyclobutyl)methanol , synergistically combines these two powerful concepts. The monofluoromethyl group serves as a unique bioisostere for methyl, hydroxyl, or even thiol moieties, offering a distinct electronic and steric profile that can profoundly influence a molecule's properties.[2] The cyclobutane core provides a conformationally restricted framework, which can enhance binding to target proteins by reducing the entropic penalty of binding.[4][5] This guide provides a comprehensive overview of the synthesis and application of (2-(fluoromethyl)cyclobutyl)methanol, empowering researchers to leverage its unique characteristics in their drug discovery programs.

Physicochemical Properties and Design Rationale

The strategic incorporation of the (2-(fluoromethyl)cyclobutyl)methanol motif is underpinned by its ability to fine-tune critical drug-like properties. The highly electronegative fluorine atom can lower the pKa of nearby basic groups and alter the molecule's overall electronic distribution.[1] Furthermore, the C-F bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism.[6]

Recent studies on cis-1,2-disubstituted cyclobutanes have revealed that this substitution pattern can lead to a significant lowering of lipophilicity (LogP) compared to their trans counterparts.[4][5][7] This is a crucial consideration in drug design, as lower lipophilicity can often lead to improved solubility and a better overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Comparative Physicochemical Properties of Cyclobutane Building Blocks

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPRationale for Use in Drug Design
(2-(Hydroxymethyl)cyclobutyl)methanolC₆H₁₂O₂116.16~0.1Non-fluorinated parent scaffold for baseline comparison.
(2-(Fluoromethyl)cyclobutyl)methanol C₆H₁₁FO₂ 134.15 ~0.5 Introduces metabolic stability and modulates electronics with a minimal steric footprint.
(2-(Trifluoromethyl)cyclobutyl)methanolC₆H₉F₃O₂170.13~1.2Significant increase in lipophilicity; often used as a bioisostere for tert-butyl groups.[8]

Note: LogP values are estimations and can vary based on the calculation method and experimental conditions.

Synthesis of (2-(Fluoromethyl)cyclobutyl)methanol

A robust and scalable synthesis of cis-(2-(fluoromethyl)cyclobutyl)methanol can be achieved from commercially available starting materials. The following protocol is a multi-step procedure based on established methodologies for the synthesis of related fluorinated cyclobutanes.[4][5][7]

G A Cyclobutane-1,2- dicarboxylic acid B cis-Cyclobutane-1,2-diyl)dimethanol A->B LiAlH4 or BH3-THF Reduction C cis-(2-(Hydroxymethyl)cyclobutyl)methyl 4-methylbenzenesulfonate B->C TsCl, Pyridine Monotosylation D cis-(2-(Fluoromethyl)cyclobutyl)methanol C->D TBAF or CsF Fluorination

Caption: Synthetic workflow for (2-(fluoromethyl)cyclobutyl)methanol.

Protocol 1: Synthesis of cis-(2-(Fluoromethyl)cyclobutyl)methanol

Step 1: Reduction of cis-Cyclobutane-1,2-dicarboxylic acid to cis-(Cyclobutane-1,2-diyl)dimethanol

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of cis-cyclobutane-1,2-dicarboxylic acid (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate through a pad of Celite® and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield cis-(cyclobutane-1,2-diyl)dimethanol as a crude oil, which can be used in the next step without further purification.

Step 2: Monotosylation of cis-(Cyclobutane-1,2-diyl)dimethanol

  • Dissolve the crude diol (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (TsCl) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate cis-(2-(hydroxymethyl)cyclobutyl)methyl 4-methylbenzenesulfonate.

Step 3: Nucleophilic Fluorination

  • Dissolve the purified tosylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add tetrabutylammonium fluoride (TBAF) (1.5 eq) or cesium fluoride (CsF) (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC or ¹⁹F NMR.

  • Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield cis-(2-(fluoromethyl)cyclobutyl)methanol.

Application Protocols: Utilizing (2-(Fluoromethyl)cyclobutyl)methanol in Synthesis

Once synthesized, (2-(fluoromethyl)cyclobutyl)methanol is a versatile building block for introducing the fluoromethyl-cyclobutyl moiety into more complex molecules. The primary alcohol provides a convenient handle for various chemical transformations.

Protocol 2: Williamson Ether Synthesis for Aryl Ether Formation

This protocol describes the coupling of (2-(fluoromethyl)cyclobutyl)methanol with a phenolic compound to form an aryl ether, a common linkage in drug molecules.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Reaction A (2-(Fluoromethyl)cyclobutyl)methanol B Sodium (2-(fluoromethyl)cyclobutyl)methoxide A->B NaH, THF, 0 °C to RT D Target Aryl Ether B->D DMF, Heat C Aryl Halide or Sulfonate C->D

Caption: Workflow for Williamson Ether Synthesis.

  • To a stirred suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of (2-(fluoromethyl)cyclobutyl)methanol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add a solution of the desired aryl halide (e.g., a substituted fluorobenzene or bromopyridine) or aryl sulfonate (1.1 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired aryl ether.[9][10]

Protocol 3: Oxidation to (2-(Fluoromethyl)cyclobutyl)carbaldehyde

The corresponding aldehyde is a key intermediate for reductive amination, Wittig reactions, and other C-C bond-forming reactions. A Swern oxidation provides a mild and efficient method for this transformation.[4][11][12]

G A Oxalyl Chloride in DCM, -78 °C C Formation of Electrophilic Sulfur Species A->C B DMSO in DCM B->C E Alkoxysulfonium Salt Intermediate C->E D (2-(Fluoromethyl)cyclobutyl)methanol in DCM D->E G (2-(Fluoromethyl)cyclobutyl)carbaldehyde E->G F Triethylamine (Base) F->G E2 Elimination

Caption: Key steps in the Swern oxidation of (2-(fluoromethyl)cyclobutyl)methanol.

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in DCM dropwise over 15 minutes.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of (2-(fluoromethyl)cyclobutyl)methanol (1.0 eq) in DCM dropwise over 15 minutes.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triethylamine (Et₃N) (5.0 eq) dropwise, and stir at -78 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Add water to quench the reaction and separate the layers.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate carefully under reduced pressure (the aldehyde may be volatile) to yield the crude (2-(fluoromethyl)cyclobutyl)carbaldehyde, which can often be used directly in the next step.

Conclusion and Future Perspectives

(2-(Fluoromethyl)cyclobutyl)methanol represents a valuable, yet underutilized, building block for drug discovery. Its unique combination of a conformationally restricted cyclobutane core and a metabolically robust fluoromethyl group offers a powerful tool for medicinal chemists to address challenges in potency, selectivity, and pharmacokinetics. The synthetic and application protocols provided herein offer a practical guide for researchers to incorporate this promising scaffold into their research programs. As the demand for novel chemical matter with improved drug-like properties continues to grow, the strategic application of building blocks like (2-(fluoromethyl)cyclobutyl)methanol will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

  • The Williamson Ether Synthesis . Master Organic Chemistry. [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes . PubMed. [Link]

  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes . ChemRxiv. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue . PMC. [Link]

  • Swern oxidation . Wikipedia. [Link]

  • 1 Supplementary Material and Lab Documentation for Online Information . University of Richmond. [Link]

  • Swern Oxidation . gChem. [Link]

  • Swern Oxidation . Organic Chemistry Portal. [Link]

  • Williamson ether synthesis (video) . Khan Academy. [Link]

  • Swern Oxidation . Organic Chemistry Portal. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue . JACS Au. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones . Master Organic Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies.
  • A practical microwave method for the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol . NIH. [Link]

  • Bioisosteric Replacements . Cambridge MedChem Consulting. [Link]

  • Application of Bioisosteres in Drug Design . [Link]

  • Biocatalytic strategy for the highly stereoselective synthesis of CHF2-containing trisubstituted cyclopropanes . PMC. [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Fluorinated Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When this strategy is combined with the conformationally rigid and three-dimensionally defined scaffold of a cyclobutane, the resulting chiral fluorinated cyclobutane derivatives emerge as highly sought-after building blocks in drug discovery.[3][4] These motifs are present in a range of biologically active compounds, including therapeutics for cancer and metabolic disorders, underscoring the need for robust and efficient asymmetric synthetic methods.[3]

This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of these valuable compounds, focusing on cutting-edge, field-proven methodologies. We will delve into the rationale behind key experimental choices, offering not just a set of instructions, but a deeper understanding of the underlying chemical principles.

Strategic Approaches to Asymmetric Synthesis

The construction of chiral fluorinated cyclobutanes can be broadly categorized into several key strategies, each with its own set of advantages and applications. This guide will focus on three powerful and versatile methods:

  • Rhodium-Catalyzed Asymmetric Reactions: Leveraging the versatility of rhodium catalysis for the synthesis of a diverse range of chiral fluorinated cyclobutanes.

  • Chiral Phosphine-Catalyzed [2+2] Cycloadditions: Employing the nucleophilic and chiral properties of phosphines to construct the cyclobutane ring with high enantiocontrol.

  • Organocatalytic Ring Expansion: Utilizing small organic molecules to catalyze the enantioselective rearrangement of readily available starting materials into functionalized cyclobutanes.

Rhodium-Catalyzed Asymmetric Synthesis of Chiral Fluorinated Cyclobutanes

Rhodium catalysis offers a remarkably versatile platform for the synthesis of chiral fluorinated cyclobutanes. Two prominent examples are the asymmetric defluoroarylation of gem-difluorinated cyclobutenes to create all-carbon quaternary stereocenters, and the regio- and enantioselective hydroboration of similar substrates to generate versatile chiral building blocks.[5][6][7]

Enantioselective Defluoroarylation of gem-Difluorinated Cyclobutenes

This method provides access to highly valuable fluorinated cyclobutenes bearing chiral quaternary carbon centers, a feat that has been historically challenging.[1][5] The reaction proceeds via a rhodium-catalyzed addition of an aryl boronate to a gem-difluorinated cyclobutene, followed by a β-fluoride elimination.[5]

Mechanism Overview:

The catalytic cycle is initiated by the formation of a chiral rhodium(I) complex. This complex then undergoes transmetalation with the aryl boronate. The resulting aryl-rhodium species coordinates to the gem-difluorinated cyclobutene and undergoes migratory insertion, forming a cyclobutyl-rhodium intermediate. Subsequent β-fluoride elimination releases the desired chiral fluorinated cyclobutene and regenerates the active rhodium catalyst.

G cluster_0 Rh-Catalyzed Defluoroarylation Rh(I)-L [Rh(I)]-L Aryl-Rh(I)-L Ar-[Rh(I)]-L Cyclobutene_Complex Cyclobutene Coordination Migratory_Insertion Migratory Insertion Cyclobutene_Complex->Migratory_Insertion Cyclobutyl-Rh Cyclobutyl-Rh Intermediate Migratory_Insertion->Cyclobutyl-Rh Beta_Fluoride_Elimination β-Fluoride Elimination Cyclobutyl-Rh->Beta_Fluoride_Elimination Product Chiral Fluorinated Cyclobutene Beta_Fluoride_Elimination->Product Rh(I)-L* Rh(I)-L* Beta_Fluoride_Elimination->Rh(I)-L* Catalyst Regeneration ArB(OR)2 Aryl Boronate Aryl-Rh(I)-L* Aryl-Rh(I)-L* ArB(OR)2->Aryl-Rh(I)-L* gem-Difluorocyclobutene gem-Difluorocyclobutene gem-Difluorocyclobutene->Cyclobutene_Complex Rh(I)-L*->Aryl-Rh(I)-L* Transmetalation Aryl-Rh(I)-L*->Cyclobutene_Complex

Caption: Catalytic cycle for Rh-catalyzed defluoroarylation.

Protocol 1: Asymmetric Defluoroarylation of 1-(1,1-difluorocyclobut-2-en-1-yl)benzene

Materials:

  • 1-(1,1-difluorocyclobut-2-en-1-yl)benzene

  • Phenylboronic acid

  • [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • (R)-BINAP

  • t-BuOLi (Lithium tert-butoxide)

  • 1,4-Dioxane (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add [Rh(cod)Cl]₂ (2.5 mol%) and (R)-BINAP (10 mol%).

  • Add anhydrous 1,4-dioxane (0.2 mL) and stir the mixture at room temperature for 20 minutes.

  • To this solution, add 1-(1,1-difluorocyclobut-2-en-1-yl)benzene (0.1 mmol, 1.0 equiv.), phenylboronic acid (0.2 mmol, 2.0 equiv.), and t-BuOLi (0.2 mmol, 2.0 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture at 40 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral fluorinated cyclobutene.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation: Substrate Scope of Defluoroarylation

EntryAryl Boronate (Ar)Yield (%)ee (%)
1Phenyl8595
24-Methylphenyl8896
34-Methoxyphenyl8294
44-Chlorophenyl7992
52-Naphthyl7590

Data is representative and compiled from literature sources.[1][5]

Regio- and Enantioselective Hydroboration of gem-Difluorinated Cyclobutenes

This powerful transformation provides access to chiral gem-difluorinated α-boryl cyclobutanes, which are versatile synthetic intermediates.[6] These borylated compounds can be further functionalized to a wide array of enantioenriched fluorinated cyclobutane derivatives.[6] The reaction utilizes a rhodium catalyst with a chiral ligand to control the stereochemistry of the hydroboration of the cyclobutene double bond with pinacolborane (HBPin).[6]

Protocol 2: Asymmetric Hydroboration of a gem-Difluorinated Cyclobutene

Materials:

  • gem-Difluorinated cyclobutene substrate

  • Pinacolborane (HBPin)

  • [Rh(cod)₂]BF₄

  • Chiral diene ligand (e.g., (R,R)-Ph-BPE)

  • Anhydrous solvent (e.g., THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an argon atmosphere, add the chiral diene ligand (5.5 mol%) to a solution of [Rh(cod)₂]BF₄ (5.0 mol%) in anhydrous THF.

  • Stir the mixture for 30 minutes at room temperature to form the active catalyst.

  • In a separate flask, dissolve the gem-difluorinated cyclobutene (0.2 mmol, 1.0 equiv.) in anhydrous THF.

  • Add the catalyst solution to the substrate solution.

  • Add pinacolborane (0.3 mmol, 1.5 equiv.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral gem-difluorinated α-boryl cyclobutane.

Chiral Phosphine-Catalyzed Asymmetric Synthesis

Chiral phosphines have emerged as powerful organocatalysts for the enantioselective synthesis of fluorinated cyclobutenes.[8][9] A particularly effective strategy is the tandem Michael addition/intramolecular Wittig olefination, which allows for the construction of highly functionalized cyclobutene rings in a single step.[9]

Mechanism Overview:

The catalytic cycle begins with the addition of the chiral phosphine to an electron-deficient alkyne, forming a zwitterionic intermediate. This intermediate then acts as a base to deprotonate a fluorinated dicarbonyl compound. The resulting enolate undergoes a Michael addition to the vinylphosphonium salt. The subsequent intermediate, a phosphorus ylide, undergoes an intramolecular Wittig reaction to form the cyclobutene ring and phosphine oxide. The phosphine oxide is then reduced in situ by a silane reagent to regenerate the active phosphine catalyst.

G cluster_1 Chiral Phosphine Catalysis Chiral_Phosphine Chiral Phosphine (R₃P) Zwitterion Zwitterionic Intermediate Chiral_Phosphine->Zwitterion Deprotonation Deprotonation Zwitterion->Deprotonation Michael_Addition Michael Addition Deprotonation->Michael_Addition Ylide Phosphorus Ylide Michael_Addition->Ylide Wittig Intramolecular Wittig Ylide->Wittig Product Chiral Fluorinated Cyclobutene Wittig->Product Phosphine_Oxide R₃P=O Wittig->Phosphine_Oxide Reduction Reduction (PhSiH₃) Phosphine_Oxide->Reduction Reduction->Chiral_Phosphine Catalyst Regeneration Alkyne Electron-deficient Alkyne Alkyne->Zwitterion Fluorinated_Diketone Fluorinated 1,3-Diketone Fluorinated_Diketone->Deprotonation

Caption: Catalytic cycle for phosphine-catalyzed synthesis.

Protocol 3: Enantioselective Synthesis of a Trifluoromethyl-Substituted Cyclobutene

Materials:

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

  • Diethyl acetylenedicarboxylate

  • Chiral phosphine catalyst (e.g., a HypPhos derivative) (10 mol%)

  • Phenylsilane (PhSiH₃) (1.2 equiv.)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral phosphine catalyst.

  • Add anhydrous toluene, followed by 4,4,4-trifluoro-1-phenylbutane-1,3-dione (0.2 mmol, 1.0 equiv.) and diethyl acetylenedicarboxylate (0.24 mmol, 1.2 equiv.).

  • Add phenylsilane (0.24 mmol, 1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the chiral trifluoromethyl-substituted cyclobutene.

  • Determine the enantiomeric excess using chiral HPLC or SFC.[10]

Data Presentation: Substrate Scope for Phosphine-Catalyzed Cyclobutene Synthesis

EntryFluorinated KetoneAlkyneYield (%)ee (%)
14,4,4-Trifluoro-1-phenylbutane-1,3-dioneDiethyl acetylenedicarboxylate8592
21,1,1-Trifluoro-3-tosylpropan-2-oneDiethyl acetylenedicarboxylate7888
34,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dioneDimethyl acetylenedicarboxylate8190
44,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dioneDi-tert-butyl acetylenedicarboxylate7585

Data is representative and compiled from literature sources.[9][11]

Organocatalytic Enantioselective Fluorination-Induced Ring Expansion

Organocatalysis provides a powerful, metal-free approach to the asymmetric synthesis of chiral fluorinated carbocycles.[12] One elegant strategy involves the enantioselective fluorination-induced Wagner-Meerwein rearrangement of allylic cyclobutanols.[12][13] This method utilizes a chiral Brønsted acid to control the stereochemistry of the fluorination and subsequent ring expansion.

Protocol 4: Organocatalyzed Fluorination-Induced Ring Expansion

Materials:

  • Allylic cyclobutanol substrate

  • N-Fluorobenzenesulfonimide (NFSI)

  • Chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid) (10 mol%)

  • Dichloromethane (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the allylic cyclobutanol (0.2 mmol, 1.0 equiv.) and the chiral phosphoric acid catalyst.

  • Add anhydrous dichloromethane and cool the mixture to the optimized temperature (e.g., -20 °C).

  • Add N-Fluorobenzenesulfonimide (NFSI) (0.24 mmol, 1.2 equiv.) in one portion.

  • Stir the reaction at this temperature for the specified time (e.g., 24 hours), monitoring by TLC.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral β-fluoro ketone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. The determination of enantiomeric excess via chiral HPLC or SFC is a critical step in confirming the success of the asymmetric synthesis.[14][15] Furthermore, the characterization of the final products by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with mass spectrometry, will provide unambiguous confirmation of the desired molecular structure.[16][17] For novel compounds, single-crystal X-ray diffraction can provide definitive proof of both the relative and absolute stereochemistry.

Visualization of Experimental Workflow

G cluster_2 General Experimental Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Reagents Add Catalyst, Ligand (if applicable), and Solvent Start->Reagents Substrates Add Starting Materials (Fluorinated Precursor, Coupling Partner) Reagents->Substrates Reaction Stir at Optimized Temperature and Time Substrates->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Periodic Sampling Workup Aqueous Workup and Extraction Reaction->Workup Upon Completion Monitoring->Reaction Purification Purification (Flash Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) and Enantiomeric Excess Determination (HPLC/SFC) Purification->Analysis End End: Pure Chiral Fluorinated Cyclobutane Analysis->End

Caption: A generalized workflow for asymmetric synthesis.

References

  • Asymmetric Synthesis of Bioactive Fluorinated Sulfonyl-Cyclobutene Derivatives via P(III)/P(V) Redox Catalysis. Journal of Organic Chemistry. Available at: [Link][9][11]

  • Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition. Available at: [Link][6]

  • Design of Chiral Phosphine Catalysts Driven by Visible Light and Study of Asymmetric [2+2] Cycloaddition Reactions. The Frontiers of Society, Science and Technology. Available at: [Link][18]

  • Chiral phosphine‐catalyzed enantioselective formation of (trifluromethyl)cyclobutenes. ResearchGate. Available at: [Link][8]

  • Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh‐Catalyzed Defluoroarylation. ResearchGate. Available at: [Link][5]

  • Asymmetric Synthesis of Bioactive Fluorinated Sulfonyl-Cyclobutene Derivatives via P(III)/P(V) Redox Catalysis. ACS Publications. Available at: [Link][9]

  • Flash Communication: Cobalt-Catalyzed Asymmetric Hydrogenation of a Fluorinated Cyclobutenoic Acid Derivative. Organometallics. Available at: [Link][3]

  • Enantioselective organocatalytic fluorination-induced Wagner-Meerwein rearrangement. Angewandte Chemie International Edition. Available at: [Link][12][13]

  • Synthesis of cyclobutanes 7 a–b via a high‐pressure‐mediated [2+2] cycloaddition. ResearchGate. Available at: [Link][19]

  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society. Available at: [Link][20]

  • Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases. Journal of Chromatography A. Available at: [Link][10]

  • Catalytic and Asymmetric Process via PIII/PV═O Redox Cycling: Access to (Trifluoromethyl)cyclobutenes via a Michael Addition/Wittig Olefination Reaction. Journal of the American Chemical Society. Available at: [Link][21]

  • Asymmetric Synthesis of Fluorinated Cyclobutenes Containing Quaternary Carbon Stereocenters by Rh-Catalyzed Defluoroarylation. PubMed. Available at: [Link][1]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. RSC Medicinal Chemistry. Available at: [Link][22]

  • Asymmetric hydroboration of gem‐difluorinated cyclobutenes: background, challenges and our work. ResearchGate. Available at: [Link][7]

  • Dual Activation Strategy to Achieve C−C Cleavage of Cyclobutanes: Development and Mechanism of Rh and Zn Cocatalysis. Journal of the American Chemical Society. Available at: [Link][23]

  • General synthetic routes to gem‐difluorinated cyclobutenes. a)... ResearchGate. Available at: [Link][24]

  • Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. Chemical Science. Available at: [Link][25]

  • Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides. Organic & Biomolecular Chemistry. Available at: [Link][26]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. Journal of Organic Chemistry. Available at: [Link][27]

  • (PDF) Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. ResearchGate. Available at: [Link][28]

  • Asymmetric Hydroboration - Making Molecules. Making Molecules. Available at: [Link][29]

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Organic Letters. Available at: [Link][4]

  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life. Available at: [Link][2]

  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst. Available at: [Link][16]

  • Transition Metal Catalyzed Hydroboration of Unsaturated Hydrocarbons. Illinois Chemistry. Available at: [Link][30]

  • Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today. Available at: [Link][14]

  • Enantioselective Organocatalytic r-Fluorination of Aldehydes. Macmillan Group. Available at: [Link][31]

  • (PDF) Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. ResearchGate. Available at: [Link][32]

  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Journal of Organic Chemistry. Available at: [Link][17]

  • Chiral gem-difluoroalkyl reagents: gem- difluoroalkyl propargylic borons and gem- difluoroalkyl a-allenols. Semantic Scholar. Available at: [Link][33]

  • Supercritical Fluid Chiral Separations. Pharmaceutical Technology. Available at: [Link][15]

  • Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters. Available at: [Link][34]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. Available at: [Link][35]

  • Supporting Information. Wiley-VCH. Available at: [Link][36]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. Organic Chemistry Portal. Available at: [Link][37]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available at: [Link][38]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Chemosensors. Available at: [Link][39]

  • Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. Molecules. Available at: [Link][40]

  • Selectfluor and Alcohol Mediated Synthesis of Bicyclic Oxyfluorination Compounds by Wagner-Meerwein Rearrangement. Beilstein Archives. Available at: [Link][41]

Sources

Derivatization of (2-(Fluoromethyl)cyclobutyl)methanol hydroxyl group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of (2-(Fluoromethyl)cyclobutyl)methanol

Abstract & Scope

(2-(Fluoromethyl)cyclobutyl)methanol is a high-value fluorinated building block used increasingly in medicinal chemistry as a bioisostere for lipophilic alkyl groups. However, its application is frequently bottlenecked by two factors: (1) lack of a UV-active chromophore, making HPLC monitoring difficult, and (2) the poor leaving group ability of the hydroxyl moiety, hindering nucleophilic substitution.

This guide provides three validated protocols to overcome these barriers:

  • Synthetic Activation: Conversion to a Tosylate (–OTs) for downstream amine/thiol coupling.

  • HPLC Derivatization: 3,5-Dinitrobenzoylation for nanomolar-level UV detection.

  • GC-MS Derivatization: Silylation to mitigate volatility and improve peak shape.

Strategic Analysis: The Fluorine & Ring Strain Factor

Before initiating wet chemistry, the researcher must account for the unique electronic and steric environment imposed by the fluoromethyl group on the cyclobutane ring.

  • The "Fluorine Effect" on Nucleophilicity: The fluorine atom at the C2 position exerts an inductive electron-withdrawing effect ($ -I $). While the primary alcohol is separated by a methylene bridge, the overall electron density of the cyclobutane ring is lowered. Consequently, the hydroxyl oxygen is slightly less nucleophilic than in non-fluorinated cyclobutylmethanol. Implication: Catalytic activation (e.g., with DMAP) is not optional; it is mandatory for quantitative yields.

  • Stereochemical Integrity: This molecule often exists as cis/trans diastereomers. The cis-isomer, where the

    
     and 
    
    
    
    groups are on the same face, suffers from steric crowding. Derivatization rates may differ between isomers.
  • Ring Strain & Stability: Cyclobutane has significant ring strain (~26 kcal/mol). While the C-F bond is generally stable, avoiding harsh Lewis acids or extreme temperatures (>100°C) is critical to prevent ring-opening or HF elimination.

Decision Logic & Workflow

The following decision tree outlines the selection of the appropriate protocol based on the experimental end-goal.

Derivatization_Workflow Start Target: (2-(Fluoromethyl)cyclobutyl)methanol Goal Define Experimental Goal Start->Goal Syn Synthetic functionalization (Attach Drug Scaffold) Goal->Syn Synthesis Anal_LC HPLC Purity/Chiral Analysis (Add Chromophore) Goal->Anal_LC LC Analysis Anal_GC GC-MS Quantitation (Increase Volatility) Goal->Anal_GC GC Analysis Proto1 Protocol 1: Tosylation (TsCl, Et3N, DMAP) Syn->Proto1 Proto2 Protocol 2: Benzoylation (3,5-Dinitrobenzoyl Chloride) Anal_LC->Proto2 Proto3 Protocol 3: Silylation (BSTFA + 1% TMCS) Anal_GC->Proto3 End1 Active Electrophile (Ready for SN2) Proto1->End1 End2 UV-Active Ester (Visible @ 254nm) Proto2->End2 End3 Volatile Silyl Ether (Sharp GC Peak) Proto3->End3

Figure 1: Strategic decision tree for selecting the derivatization pathway based on downstream requirements.

Protocol 1: Synthetic Activation (Tosylation)[1]

Objective: Convert the poor hydroxyl leaving group into a highly reactive tosylate (p-toluenesulfonate) to enable nucleophilic substitution (e.g., creating amines or ethers).

Mechanism: The reaction relies on the nucleophilic attack of the alcohol on the sulfonyl chloride. DMAP (4-Dimethylaminopyridine) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the tosyl group to the hindered alcohol faster than TsCl alone.

Reagents:

  • Substrate: (2-(Fluoromethyl)cyclobutyl)methanol (1.0 equiv)

  • Reagent: p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)[1][2]

  • Base: Triethylamine (TEA) (2.0 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the substrate and anhydrous DCM (0.2 M concentration).
    
  • Cooling: Submerge the flask in an ice/water bath (0°C). Critical: Low temperature prevents potential elimination side reactions common with strained rings.

  • Addition: Add TEA, followed by DMAP. Stir for 5 minutes.

  • Reaction: Add TsCl portion-wise over 10 minutes.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 4:1). The product usually appears as a UV-active spot (due to the tosyl group) within 2–4 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel.

Data Summary:

Parameter Specification
Yield Target > 85%
Appearance White crystalline solid or viscous oil

| Stability | Store at -20°C (Hydrolysis risk) |

Protocol 2: Analytical Derivatization (HPLC UV-Vis)

Objective: The native molecule is transparent to UV detection. Derivatization with 3,5-dinitrobenzoyl chloride (DNBC) introduces a strong chromophore (


) for purity analysis or chiral separation.

Reagents:

  • Substrate: 10 mg (approx)

  • Reagent: 3,5-Dinitrobenzoyl chloride (1.5 equiv)

  • Base: Pyridine (acts as solvent and base)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mg of substrate in 0.5 mL of dry pyridine in a 2 mL HPLC vial.

  • Reaction: Add 20 mg of 3,5-dinitrobenzoyl chloride. Cap tightly and vortex.

  • Incubation: Heat at 60°C for 30 minutes in a heating block. Note: The electron-deficient ring of the reagent ensures rapid reaction.

  • Quenching: Add 0.5 mL of water to hydrolyze excess reagent.

  • Extraction (Optional but Recommended): Add 1 mL Hexane, vortex, and take the top organic layer. This removes the pyridinium salts which can foul HPLC columns.

  • Analysis: Inject the hexane layer onto a C18 or Chiralpak column.

Protocol 3: Volatility Control (GC-MS)

Objective: Improve volatility and peak shape for Gas Chromatography.

Reagents:

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

Methodology:

  • Take 1 mg of sample in a GC vial.

  • Add 100

    
     of anhydrous Pyridine.
    
  • Add 100

    
     of BSTFA/TMCS.
    
  • Incubate at 60°C for 20 minutes.

  • Inject directly into GC-MS.

Mass Spec Interpretation: Look for the


 peak (Loss of methyl from TMS group) rather than the molecular ion, which is often weak in silylated alcohols.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Tosylation) Steric hindrance from C2-fluoromethyl group.Increase DMAP to 0.2 equiv; extend reaction time; ensure anhydrous conditions.
Ring Opening Acidic conditions or high heat.Maintain basic conditions (TEA/Pyridine); keep Temp < 40°C.
Poor HPLC Peak Shape Hydrolysis of ester on column.Ensure mobile phase is not too basic; use Acetonitrile/Water gradients with 0.1% Formic Acid.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[3] Wiley. (Standard protocols for Silylation and Tosylation).

  • Synthesis of Trifluoromethyl Cyclobutanes . Journal of Organic Chemistry. (General stability and synthesis of fluorinated cyclobutanes).

  • Derivatization of Alcohols for HPLC . Journal of Chromatographic Science. (3,5-Dinitrobenzoyl chloride protocols).

  • Tosylation of Alcohols: An Effective Strategy . Green Chemistry. (Optimized tosylation conditions).

  • The Unique Fluorine Effects in Organic Reactions . Chemical Society Reviews. (Electronic effects of fluoromethyl groups).

Sources

Analytical Methods for Characterization of Fluorinated Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of fluorine into drug candidates—now present in over 25% of approved pharmaceuticals—dramatically alters physicochemical properties, metabolic stability, and binding affinity. However, the unique electronic properties of the C–F bond (strong dipole, high electronegativity) present specific analytical challenges and opportunities. This application note details a multi-modal characterization workflow, integrating


F-NMR spectroscopy, High-Resolution Mass Spectrometry (HRMS), and specialized chromatographic techniques. We prioritize self-validating protocols that account for the specific relaxation behaviors and ionization patterns of fluorinated moieties.

F NMR Spectroscopy: The Quantitative Anchor


F NMR is the gold standard for characterization due to its 100% natural abundance, high sensitivity (83% of 

H), and lack of background interference in biological or solvent matrices. Unlike proton NMR, where signals often overlap,

F signals are dispersed over a wide chemical shift range (~300 ppm).
Theoretical Causality: The Relaxation Trap

The Challenge: Fluorine nuclei often exhibit significantly longer longitudinal relaxation times (


) than protons, sometimes exceeding 2–4 seconds in small molecules.
The Consequence:  Standard acquisition parameters (recycling delays of 1–2 seconds) lead to saturation of the signal, resulting in under-integration  of up to 30–40%. This is catastrophic for quantitative NMR (qNMR).
Protocol: Precision qNMR for Fluorinated APIs

Objective: Quantify purity with <1% error using Internal Standard (IS) calibration.

Reagents:

  • Solvent: DMSO-

    
     (preferred for solubility) or CD
    
    
    
    OD.
  • Internal Standard (IS):

    
    -Trifluorotoluene (
    
    
    
    -63 ppm) or 4,4'-Difluorobenzophenone. Note: IS must have a
    
    
    similar to or longer than the analyte to validate the delay.

Step-by-Step Workflow:

  • System Suitability (

    
     Determination): 
    
    • Run an Inversion Recovery experiment (t1ir pulse sequence).

    • Array variable delays (

      
      ) from 0.05s to 10s.
      
    • Calculate

      
       for the slowest relaxing fluorine signal.
      
    • Validation Criterion: The quantitative delay (

      
      ) must be set to 
      
      
      
      .[1]
  • Acquisition Parameters (Bruker/Agilent equivalent):

    • Pulse Sequence: Inverse Gated Decoupling (zgfIG).

      • Why? Decouples protons to remove signal splitting (singlets) but keeps the decoupler OFF during the relaxation delay to eliminate the Nuclear Overhauser Effect (NOE), which distorts integration ratios.

    • Spectral Width: 250 ppm (ensure IS and analyte are covered).

    • Offset (O1P): Center between IS and Analyte.[1]

    • Relaxation Delay (

      
      ):  30–60 seconds (based on Step 1).
      
    • Scans (NS): 16–64 (High sensitivity allows fewer scans).

  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Baseline correction: Polynomial (ABS).

    • Integration: Define regions manually; do not use auto-integration.

Visualization: NMR Decision Logic

The following diagram illustrates the decision process for selecting the correct NMR experiment based on the analytical goal.

NMR_Workflow Start Sample Characterization Goal_Quant Goal: Purity/Content Start->Goal_Quant Goal_Struct Goal: Structure/Connectivity Start->Goal_Struct T1_Check Measure T1 (Inversion Recovery) Goal_Quant->T1_Check Connect_Check Through-Bond or Through-Space? Goal_Struct->Connect_Check qNMR 19F qNMR (zgfIG) D1 > 5x T1 No NOE T1_Check->qNMR Optimize Delay Bond Through-Bond Connect_Check->Bond Space Through-Space Connect_Check->Space HETCOR 1H-19F HETCOR (C-F Connectivity) Bond->HETCOR HOESY 1H-19F HOESY (Spatial Proximity) Space->HOESY

Caption: Decision tree for selecting


F NMR experiments. qNMR requires strict relaxation control, while structural studies utilize heteronuclear coupling.

Mass Spectrometry: Fragmentation & Mass Defect

Fluorine introduces a negative mass defect (F = 18.9984 Da, slightly under integer mass) compared to Hydrogen (1.0078 Da). This shift is diagnostic.

The "Neutral Loss" Phenomenon

In Electrospray Ionization (ESI), fluorinated compounds often undergo "In-Source Fragmentation" (ISF). The C–F bond is strong, but the elimination of Hydrogen Fluoride (HF) is a dominant pathway in aliphatic fluorines.

  • Neutral Loss:

    
     (HF).
    
  • Diagnostic Value: A mass spectrum showing

    
     and 
    
    
    
    is highly indicative of a fluorinated species.
Protocol: HRMS Screening for Metabolites

Objective: Identify fluorinated metabolites in plasma using Mass Defect Filtering (MDF).

  • Instrument Setup:

    • Source: ESI Negative Mode (preferred for acidic fluorinated drugs).

    • Analyzer: Q-TOF or Orbitrap (Resolution > 30,000).

  • Data Acquisition:

    • Run full scan MS (

      
       100–1000).
      
    • Trigger MS/MS on the top 5 most intense ions.

  • Data Analysis (MDF):

    • Calculate the "Kendrick Mass Defect" or use a standard Fluorine Mass Defect Filter.

    • Filter Logic: Remove all ions that fall on the "hydrocarbon line." Retain ions with a negative mass defect shift relative to the parent drug.

    • Search for Neutral Losses:

      • Loss of HF (20 Da).[2]

      • Loss of

        
         (44 Da) + HF (Total 64 Da) for fluorinated carboxylic acids.[2]
        

Structural Elucidation: H- F HOESY

When standard 2D NMR (COSY/NOESY) fails because protons are replaced by fluorine, the Heteronuclear Overhauser Effect Spectroscopy (HOESY) is critical. It acts as a "molecular ruler," measuring the distance between


F and spatial 

H neighbors.
Protocol: HOESY Setup

Constraint: The Heteronuclear NOE is weak. Samples must be concentrated (>10 mM) and deoxygenated (oxygen is paramagnetic and shortens relaxation, quenching NOE).

  • Sample Prep: Dissolve 10-20 mg of compound in 0.6 mL deuterated solvent. Degas by bubbling Nitrogen for 5 minutes.

  • Pulse Sequence: hoesyfh (Bruker standard).

    • F1 Channel:

      
      F (Indirect dimension).[3][4][5][6]
      
    • F2 Channel:

      
      H (Direct detection - higher sensitivity).
      
  • Mixing Time (

    
    ):  Set to 300–500 ms.
    
    • Insight: Too short = no signal. Too long = spin diffusion (loss of distance information).

  • Analysis: Cross-peaks indicate protons within ~4-5 Å of the fluorine atom. This confirms stereochemistry (e.g., cis vs trans isomers on a fluorinated ring).

Summary of Analytical Parameters

Parameter

F qNMR
HRMS (ESI)HOESY
Primary Utility Purity & Content QuantificationMetabolite ID & Formula ConfirmationStereochemistry & Conformation
Key Variable Relaxation Delay (

)
Cone Voltage (fragmentation)Mixing Time (

)
Standard Value

(30–60s)
20–40 V300–500 ms
Critical Check No NOE (Inverse Gated)Neutral Loss of HF (20 Da)Sample Degassing
Detection Limit ~10

M
~1 nM~10 mM

References

  • Quantit

    
    F NMR Optimization: 
    
    • Roseniouk, A. et al. "Rapid reaction optimization by robust and economical quantitative benchtop 19F NMR spectroscopy.
  • Comparison of qNMR Methods

    • Liu, S. et al. "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." Journal of Analytical Methods in Chemistry.
  • HOESY Applications

    • Butts, C. P. et al. "Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY." Physical Chemistry Chemical Physics.
  • Mass Spectrometry Fragmentation

    • Liu, Y. et al. "Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS." Environmental Science & Technology.

Sources

Application Notes and Protocols for Deoxyfluorination of Cyclobutane Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Cyclobutanes in Drug Discovery

The cyclobutane motif, once considered a niche structural element, has gained significant traction in medicinal chemistry. Its unique three-dimensional geometry and conformational rigidity can impart favorable properties to bioactive molecules, serving as a versatile bioisostere for various common fragments.[1] Concurrently, the incorporation of fluorine into drug candidates is a well-established strategy to modulate key physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[2] The convergence of these two concepts—the cyclobutane scaffold and fluorine substitution—has led to the emergence of fluorinated cyclobutanes as highly sought-after building blocks in modern drug discovery.[3]

This guide provides a comprehensive overview of deoxyfluorination techniques specifically tailored for cyclobutane precursors. As a Senior Application Scientist, my objective is to present not just a collection of methods, but a detailed analysis of the underlying principles, practical considerations, and field-proven protocols. We will delve into the nuances of reagent selection, reaction mechanisms, and strategies to overcome challenges inherent to these strained ring systems.

Deoxyfluorination of Cyclobutyl Alcohols

The conversion of a hydroxyl group to a fluorine atom is a cornerstone transformation in organofluorine chemistry. For cyclobutyl alcohols, this reaction is particularly valuable for accessing monofluorinated cyclobutanes. The choice of reagent is critical and depends on the substrate's steric and electronic properties, as well as the desired scale of the reaction.

Comparative Analysis of Common Deoxyfluorination Reagents for Alcohols
ReagentStructureKey AdvantagesKey DisadvantagesTypical Reaction Conditions
DAST (Diethylaminosulfur Trifluoride)Et₂NSF₃Broad substrate scope, readily available.Thermally unstable, can lead to elimination byproducts, especially with strained rings.[4][5]Anhydrous DCM, -78 °C to rt.[5]
Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)(MeOCH₂CH₂)₂NSF₃More thermally stable than DAST, often gives higher yields with less elimination.[6][7]More expensive than DAST, reacts violently with water.[7]Anhydrous DCM or THF, 0 °C to rt.[8]
PyFluor (2-Pyridinesulfonyl Fluoride)Thermally stable, crystalline solid, often highly selective against elimination.[4][9]Requires a strong, non-nucleophilic base (e.g., DBU, MTBD).[4]Toluene or ethereal solvents, rt to 50 °C.[10]
XtalFluor-E® ([Et₂NSF₂]BF₄)Crystalline, stable solid, does not generate free HF under anhydrous conditions.[11]Requires a promoter (e.g., DBU, Et₃N·3HF).[12]Anhydrous DCM, rt.[11]
Mechanistic Insight: Sₙ2 vs. Sₙ1 Pathways

The deoxyfluorination of alcohols with sulfur trifluoride-based reagents like DAST and Deoxo-Fluor is believed to proceed through the formation of an intermediate alkoxy- or dialkylaminosulfur difluoride. This intermediate can then undergo nucleophilic substitution by fluoride. The pathway can be either Sₙ2-like, leading to inversion of stereochemistry, or Sₙ1-like, proceeding through a carbocationic intermediate, which can lead to racemization or rearrangement. For strained systems like cyclobutanes, minimizing the formation of carbocationic intermediates is crucial to prevent undesired side reactions such as ring-opening or elimination.

cluster_0 Deoxyfluorination of Cyclobutanol with DAST Cyclobutanol Cyclobutanol Intermediate Alkoxysulfurane Intermediate Cyclobutanol->Intermediate + DAST DAST DAST Fluorocyclobutane Fluorocyclobutane Intermediate->Fluorocyclobutane Sₙ2 pathway (inversion) Elimination_Product Cyclobutene Intermediate->Elimination_Product E2 pathway

Caption: General mechanism for DAST-mediated deoxyfluorination of cyclobutanol.

Protocol: Deoxyfluorination of 1-Methylcyclobutanol using Deoxo-Fluor®

This protocol describes the conversion of a tertiary cyclobutanol to the corresponding fluoride, a transformation often prone to elimination. The use of Deoxo-Fluor® at low temperatures can favor the desired substitution product.

Materials:

  • 1-Methylcyclobutanol (1.0 equiv)

  • Deoxo-Fluor® (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methylcyclobutanol (1.0 equiv) and anhydrous DCM (to make a 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add Deoxo-Fluor® (1.5 equiv) dropwise to the stirred solution via a dropping funnel over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of NaHCO₃. Caution: Gas evolution!

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-fluoro-1-methylcyclobutane.

Self-Validation:

  • Expected Yield: 60-75%

  • Characterization: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS should confirm the structure and purity of the product. The ¹⁹F NMR spectrum should show a characteristic signal for the alkyl fluoride.

  • Troubleshooting: Significant formation of the elimination product (1-methylcyclobutene) can be addressed by running the reaction at a lower temperature for a longer duration.[3]

Gem-Difluorination of Cyclobutanones

The conversion of a carbonyl group to a gem-difluoro moiety is a powerful strategy for introducing a CF₂ group, which can serve as a bioisostere for a ketone or other functional groups. Sulfur-based fluorinating agents are highly effective for this transformation.

Comparative Analysis of Reagents for Gem-Difluorination
ReagentKey AdvantagesKey DisadvantagesTypical Reaction Conditions
DAST Effective for many ketones, readily available.Can be harsh, leading to decomposition of sensitive substrates.[13]Anhydrous DCM, -78 °C to rt.[6]
Deoxo-Fluor® More thermally stable and often more efficient than DAST.[6]Reacts violently with water, generating HF.[7]Anhydrous DCM, rt to 90 °C.[8]
XtalFluor-E® Crystalline solid, enhanced safety profile.[11]Requires a promoter and sometimes higher temperatures.Anhydrous DCM, with promoter, rt to reflux.
Protocol: Gem-Difluorination of 3-Phenylcyclobutanone with DAST

This protocol details the conversion of a substituted cyclobutanone to the corresponding gem-difluorocyclobutane.

Materials:

  • 3-Phenylcyclobutanone (1.0 equiv)

  • DAST (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, dry ice/acetone bath, nitrogen/argon line

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-phenylcyclobutanone (1.0 equiv) in anhydrous DCM (to make a 0.2 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (2.0 equiv) dropwise to the stirred solution.

  • After addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by ¹⁹F NMR or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to an ice-cold saturated aqueous solution of NaHCO₃.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product via flash chromatography on silica gel.

Self-Validation:

  • Expected Yield: 70-85%

  • Characterization: The formation of the gem-difluoro product can be confirmed by the appearance of a characteristic triplet in the ¹³C NMR for the CF₂ carbon and a complex multiplet in the ¹⁹F NMR.

  • Troubleshooting: Low conversion can be addressed by increasing the reaction temperature after the initial addition at -78 °C. If substrate decomposition is observed, using a milder reagent like XtalFluor-E® may be beneficial.

Deoxofluorination of Cyclobutanecarboxylic Acids

The conversion of a carboxylic acid to a trifluoromethyl group is a more demanding transformation that typically requires harsher reagents and conditions. Sulfur tetrafluoride (SF₄) is the classic reagent for this purpose, though its use is limited by its high toxicity and the need for specialized equipment.

cluster_1 Deoxofluorination Workflow Start Cyclobutane Precursor Reaction Add Deoxyfluorination Reagent in Anhydrous Solvent Start->Reaction Quench Careful Quenching (e.g., NaHCO₃) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Chromatography) Workup->Purify Product Fluorinated Cyclobutane Purify->Product

Caption: A generalized experimental workflow for deoxyfluorination reactions.

Protocol: Deoxofluorination of Cyclobutanecarboxylic Acid with Sulfur Tetrafluoride (SF₄)

WARNING: Sulfur tetrafluoride is a highly toxic and corrosive gas. This reaction must be performed by trained personnel in a specialized high-pressure reactor within a well-ventilated fume hood.

Materials:

  • Cyclobutanecarboxylic acid (1.0 equiv)

  • Sulfur tetrafluoride (SF₄) (3.0-4.0 equiv)

  • Anhydrous Hydrogen Fluoride (HF) (catalytic or as solvent)

  • High-pressure reactor (e.g., Parr reactor)

Procedure:

  • Place cyclobutanecarboxylic acid into a suitable high-pressure reactor.

  • Cool the reactor and condense in the required amount of anhydrous HF and SF₄.[14]

  • Seal the reactor and heat to the required temperature (e.g., 100-150 °C) for several hours.

  • After the reaction period, cool the reactor to a low temperature before carefully venting the excess SF₄ and HF through a scrubbing system (e.g., aqueous KOH).

  • Carefully open the reactor and pour the contents onto ice.

  • Neutralize with a base (e.g., NaHCO₃ or KOH solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Dry the organic extracts, filter, and carefully remove the solvent.

  • Purify the resulting trifluoromethylcyclobutane by distillation or chromatography.

Self-Validation:

  • Expected Yield: 50-70%

  • Characterization: ¹⁹F NMR will show a singlet or triplet (depending on adjacent protons) corresponding to the CF₃ group.

  • Note: Given the hazards, this method is typically reserved for instances where other methods are not viable or for large-scale synthesis where the infrastructure exists.

Safety Precautions for Handling Deoxyfluorination Reagents

The reagents used for deoxyfluorination are hazardous and require careful handling.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory.[5]

  • DAST and Deoxo-Fluor®: These reagents are highly toxic, corrosive, and react violently with water to produce HF.[5][7] They should be handled under an inert atmosphere. DAST is known to be thermally unstable and should not be heated above 90 °C.[4]

  • HF Generation: Many of these reactions, particularly upon quenching, can generate hydrogen fluoride (HF). HF is extremely corrosive and toxic, causing severe burns that may not be immediately painful. An HF safety protocol should be in place, and calcium gluconate gel must be readily available as a first-aid measure.[15]

  • Pressure Build-up: Quenching reactions can lead to rapid gas evolution. Always add the reaction mixture slowly to the quenching solution with vigorous stirring and ensure the vessel is not sealed.

  • Large-Scale Reactions: Scaling up deoxyfluorination reactions introduces additional risks, particularly concerning thermal stability and exotherms during quenching. A thorough safety review is essential before attempting any large-scale deoxyfluorination.

References

  • Reddit. (2020). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. [Link]

  • Journal of the American Chemical Society. (1965). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. [Link]

  • Journal of the American Chemical Society. (1966). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature. [Link]

  • Journal of the American Chemical Society. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. [Link]

  • Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]

  • NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

  • ResearchGate. (n.d.). Mechanism of DAST induced Beckmann rearrangement and intramolecular cyclization. [Link]

  • CORE. (n.d.). Nuclear magnetic resonance studies - 1, 1-difluoro-3-phenylcyclobutane derivatives. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. [Link]

  • PMC. (n.d.). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. [Link]

  • The Doyle Group. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. [Link]

  • Scientific Update. (2019). Light-driven Deoxyfluorination of Alcohols with Seletfluor. [Link]

  • PMC. (n.d.). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. [Link]

  • Reddit. (2021). What are the safety precautions necessary for working with HF?. [Link]

  • ACS Publications. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. [Link]

  • PubMed. (2019). Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. [Link]

  • Zenodo. (n.d.). XtalFluor-E: A useful and versatile reagent in organic transformations. [Link]

  • ChemRxiv. (n.d.). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. [Link]

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. [Link]

  • Synple Chem. (n.d.). Application Note – Deoxyfluorination. [Link]

  • ResearchGate. (n.d.). Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives. [Link]

  • PMC. (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. [Link]

  • ACS Publications. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. [Link]

  • ResearchGate. (n.d.). XtalFluor Deoxofluorination. [Link]

  • ACS Publications. (2022). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. [Link]

  • Purdue University. (n.d.). Fluorine Safety. [Link]

  • Organic Chemistry Portal. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. [Link]

  • Organic Syntheses. (n.d.). Bis(4-fluorophenyl)difluoromethane. [Link]

  • Semantic Scholar. (n.d.). XtalFluor-E: A useful and versatile reagent in organic transformations. [Link]

  • Thieme. (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. [Link]

  • Organic Chemistry Portal. (n.d.). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. [Link]

  • ResearchGate. (n.d.). Deoxyfluorination reaction of carboxylic acids. [Link]

  • ResearchGate. (n.d.). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. [Link]

  • PMC. (n.d.). Deoxytrifluoromethylation of Alcohols. [Link]

  • The Doyle Group. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. [Link]

  • Wikipedia. (n.d.). Fluorination by sulfur tetrafluoride. [Link]

  • Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). [Link]

  • ResearchGate. (n.d.). 3‐Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane‐Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties. [Link]

Sources

Application Note: Stereoselective Halofluorination of Cyclic Olefins for Functionalized Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into cyclic scaffolds is a cornerstone strategy in modern drug discovery to modulate pKa, lipophilicity (


), and metabolic stability. While direct fluorination often lacks regiocontrol, halofluorination  (the simultaneous addition of a halogen and a fluorine atom across a double bond) offers a superior tactical advantage. It installs a fluorine atom while retaining a reactive halogen handle (I or Br) for subsequent cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).

This guide details the stereoselective synthesis of trans-halofluorinated cyclic building blocks. We prioritize the use of Triethylamine Trihydrofluoride (Et


N·3HF)  over the traditional Olah’s reagent (HF-Pyridine) to maximize safety and functional group tolerance while minimizing carbocation-mediated rearrangements.

Mechanistic Principles & Stereocontrol

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an electrophilic addition pathway that dictates the stereochemical outcome.

  • Activation: The alkene attacks the electrophilic halogen source (

    
    ), generating a cyclic halonium ion intermediate. This step locks the conformation.
    
  • Nucleophilic Attack: The fluoride anion (

    
    ) attacks the halonium bridge.
    
  • Stereoselectivity: Due to steric shielding by the halonium bridge, the fluoride must attack from the opposite face (anti-attack), resulting exclusively in the trans-diastereomer .

  • Regioselectivity: In unsymmetrical olefins, fluoride attacks the more substituted carbon (Markovnikov-like) due to the greater partial positive charge character at that position in the transition state.

Visualization: Stereochemical Pathway

The following diagram illustrates the reaction trajectory for a cyclohexene derivative.

HalofluorinationMechanism Olefin Cyclic Olefin (Substrate) Halonium Cyclic Halonium Intermediate (Bridged Cation) Olefin->Halonium Electrophilic Attack (X+) Electrophile Electrophile Source (NIS or NBS) Electrophile->Halonium Product trans-Halofluoride (Product) Halonium->Product Anti-Attack (F-) Fluoride Fluoride Source (Et3N·3HF) Fluoride->Product

Figure 1: Mechanistic pathway showing the formation of the bridged halonium ion and subsequent backside fluoride attack yielding the trans-isomer.

Strategic Reagent Selection

Selecting the correct fluoride source is a balance between reactivity, acidity, and safety.

ReagentCompositionAcidity (

)
ReactivityVessel CompatibilityRecommendation
Olah's Reagent 70% HF / 30% PyridineHigh (Strongly Acidic)Very HighTeflon/HDPE Only Use only for unreactive substrates. Risk of rearrangements.
TREAH Et

N · 3HF
ModerateHighGlass (Short term) or HDPEPrimary Choice. Balanced profile; safer handling.
DMPU-HF DMPU complexLow/ModerateModerateHDPEGood alternative if Et

N interferes with workup.
Metal Fluorides AgF / KFNeutralLow (Heterogeneous)GlassPoor solubility in organic solvents; rarely effective for this transformation.

Why Et


N·3HF? 
Unlike Olah's reagent, Et

N·3HF does not fume continuously at room temperature and is less prone to causing Wagner-Meerwein rearrangements (a common side reaction in terpene-like cyclic olefins).

Validated Experimental Protocols

Protocol A: Iodofluorination (The "Versatile" Route)

Target: Synthesis of trans-1-fluoro-2-iodocycloalkanes. Application:[1] The iodide handle is highly reactive for subsequent lithium-halogen exchange or palladium-catalyzed couplings.

Reagents:

  • Substrate: Cyclic Olefin (1.0 equiv)

  • N-Iodosuccinimide (NIS): 1.5 equiv (Recrystallized if yellow/aged)

  • Et

    
    N[2][3][4][5]·3HF: 1.2 equiv
    
  • Solvent: Dichloromethane (DCM) - Anhydrous

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask (or use an HDPE vessel if preferred) and cool to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Solvation: Dissolve the Cyclic Olefin (10 mmol) in DCM (40 mL, 0.25 M).

  • Fluoride Addition: Add Et

    
    N·3HF (12 mmol, 1.95 mL) dropwise via a plastic syringe. Note: No reaction occurs yet.
    
  • Electrophile Addition: Add NIS (15 mmol, 3.37 g) in one portion at 0°C. Protect from light (wrap flask in foil).

  • Reaction: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC or LCMS.

    • Endpoint: Disappearance of olefin.

  • Quench: Pour the mixture slowly into a stirred beaker containing saturated aqueous

    
     (50 mL) and 10% 
    
    
    
    (sodium thiosulfate) to reduce excess iodine (color change from purple/brown to yellow/clear).
  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with water and brine. Dry over

    
    .[1][5]
    
  • Purification: Concentrate in vacuo (keep bath <35°C, iodides can be thermally labile). Purify via silica gel flash chromatography.

Validation Criteria:

  • 
    F NMR:  Look for a multiplet at 
    
    
    
    -150 to -180 ppm.
  • Coupling Constants: The

    
     coupling constant (
    
    
    
    ) is typically 48–52 Hz (geminal). Crucially, the vicinal
    
    
    coupling reflects the trans-diaxial relationship in rigid systems.
Protocol B: Bromofluorination (The "Stable" Route)

Target: Synthesis of trans-1-bromo-2-fluorocycloalkanes. Application: Bromides are more stable than iodides, making them better suited for multi-step synthesis where the halogen must survive intermediate steps.

Reagents:

  • Substrate: Cyclic Olefin (1.0 equiv)

  • N-Bromosuccinimide (NBS): 1.2 equiv

  • Et

    
    N[2][3][4][5][6]·3HF: 1.5 equiv
    
  • Solvent: DCM[7][8]

Step-by-Step Procedure:

  • Setup: Use an HDPE bottle or Teflon-coated flask.

  • Mixing: Dissolve Olefin (10 mmol) and Et

    
    N·3HF (15 mmol) in DCM (40 mL) at 0°C.
    
  • Initiation: Add NBS (12 mmol, 2.14 g) portion-wise over 5 minutes.

    • Observation: The reaction is often slower than iodofluorination.

  • Optimization: If the reaction stalls (checked by TLC at 2h), add a Lewis Acid promoter such as

    
     (0.1 equiv) to activate the NBS, or switch to the more acidic Olah’s reagent if the substrate allows.
    
  • Quench: Pour into ice-cold saturated

    
    . Caution: Gas evolution (
    
    
    
    ).
  • Workup: Extract with DCM. Wash with 1M HCl (to remove excess amine/pyridine) followed by brine.

  • Purification: Silica gel chromatography.

Process Safety & Handling (Critical)

Handling HF sources requires a zero-tolerance safety protocol.[3] Even "mild" reagents like Et


N·3HF can cause deep tissue burns and systemic toxicity via calcium sequestration.
Safety Workflow

SafetyProtocol Start Start: HF Handling PPE PPE Check: Neoprene Gloves, Face Shield, Calcium Gluconate Gel on Bench Start->PPE Vessel Vessel Selection: HDPE or Teflon (Preferred) Glass (Acceptable for Et3N·3HF only) PPE->Vessel Execution Execute Reaction in Fume Hood Vessel->Execution Spill Spill Event? Execution->Spill Neutralize Neutralize: Sat. NaHCO3 or CaCO3 Spill->Neutralize No FirstAid First Aid: Apply Ca-Gluconate Call Emergency Spill->FirstAid Yes (Skin Contact) Disposal Waste: Segregated HF Waste Stream Neutralize->Disposal

Figure 2: Mandatory safety workflow for handling HF-based reagents.

Emergency Response:

  • Skin Contact: Immediately wash with water for 5 minutes, then apply 2.5% Calcium Gluconate Gel continuously while seeking medical help.

  • Spills: Neutralize with Calcium Carbonate (

    
    ) or Calcium Hydroxide (
    
    
    
    ) to precipitate insoluble
    
    
    .

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion Old NIS/NBS (decomposed)Recrystallize NBS from water; NIS from dioxane/CCl4. Ensure reagents are white, not yellow/brown.
Regioisomer Mix Substrate lacks electronic biasRegiocontrol is difficult on symmetric alkyl-substituted olefins. Use steric bulk to guide the electrophile.
Rearrangement Products Carbocation lifetime too longSwitch from HF-Pyridine to Et

N·3HF.[1][4][5] Lower temperature to -20°C or -78°C.
Elimination (Vinyl Halide) Basic workup too harshAvoid strong bases during workup. Use dilute

. Ensure the product is not stored in basic media.[9]
Etching of Flask HF concentration too highUse HDPE (plastic) vessels. If using glass, limit reaction time to <2 hours and dilute well.

References

  • Haufe, G. (2008). "Fluorine-containing building blocks for drug discovery." Journal of Fluorine Chemistry, 129(10), 918-947.

  • Olah, G. A., et al. (1973). "Synthetic methods and reactions. I. Hydrofluorination of alkenes with pyridinium poly(hydrogen fluoride)."[6] Synthesis, 1973(12), 779-780.[10] [10]

  • Alvernhe, G., et al. (1981). "Functionalization of alkenes by triethylamine-3HF." Tetrahedron Letters, 22(18), 1717-1720.

  • Crespo, L. T., et al. (2010).[8] "Halofluorination of Alkenes Using Trihaloisocyanuric Acids and HF·Pyridine."[3][6][7][8][11] Synthesis, 2010(14), 2379-2382.

  • Honeywell Specialty Chemicals. (2020). "Hydrofluoric Acid Properties and Safe Handling Guide." (Note: General safety reference).

Sources

Application Notes & Protocols: A Multi-Scale Computational Workflow for Characterizing Novel Ligand Interactions: The Case of (2-(Fluoromethyl)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The identification and characterization of novel small molecule interactions with biological macromolecules are foundational to modern drug discovery. This guide presents a comprehensive, multi-scale computational workflow designed to predict the binding behavior of uncharacterized ligands. Using (2-(Fluoromethyl)cyclobutyl)methanol as a case study, we provide a scientifically-grounded, step-by-step protocol for researchers, scientists, and drug development professionals. The workflow encompasses ligand parameterization, molecular docking, and all-atom molecular dynamics simulations, offering a robust framework for generating testable hypotheses for experimental validation.

Introduction: The Challenge of a Novel Ligand

In drug discovery and chemical biology, researchers frequently encounter novel small molecules with unknown biological targets and modes of action. (2-(Fluoromethyl)cyclobutyl)methanol represents such a molecule—a structurally interesting compound for which public data on protein interactions is scarce. In such cases, computational modeling provides an indispensable toolkit for initial exploration, offering a time- and resource-efficient means to hypothesize potential protein targets, predict binding modes, and assess the stability of the resulting complex.

This guide is structured to mirror a logical research progression. We begin with the most fundamental step: accurately preparing the small molecule for simulation. This involves generating a high-quality 3D conformer and, critically, deriving accurate force field parameters, a process often requiring quantum mechanical (QM) calculations for novel chemical moieties.[1][2] We then proceed to molecular docking to predict the most likely binding pose within a chosen protein target.[3][4][5] Finally, we employ all-atom molecular dynamics (MD) simulations to refine the docked pose and evaluate the dynamic stability of the protein-ligand complex over time.[6][7][8]

This workflow is designed not merely as a set of instructions but as a self-validating system. Each stage includes explanations of the critical choices a researcher must make—from selecting a force field to interpreting simulation data—grounded in established biophysical principles.

Part 1: Ligand Preparation and Force Field Parameterization

The accuracy of any molecular simulation is fundamentally limited by the quality of the force field—the set of equations and associated parameters used to describe the potential energy of the system.[1][2] While standard parameters exist for common biomolecules like proteins and nucleic acids, novel ligands like (2-(Fluoromethyl)cyclobutyl)methanol require careful parameterization. This is the most critical and often the most challenging step.[9][10]

Causality: An inaccurate representation of the ligand's geometry, partial atomic charges, or internal rotational energy barriers will lead to unreliable predictions of its interactions. The fluoromethyl group, in particular, requires careful handling due to fluorine's high electronegativity, which significantly influences the local electronic environment.

Protocol 1.1: Ligand Structure Generation and QM-Based Charge Derivation

This protocol uses a combination of open-source tools to generate a 3D structure and derive robust partial atomic charges using a semi-empirical quantum mechanics approach.

Tools:

  • Molecular Sketcher: ChemDraw, MarvinSketch, or the free CHARMM-GUI Ligand Reader & Modeler.[11]

  • Quantum Chemistry Package: We will reference the GFN1-xTB semi-empirical method, which offers a good balance of speed and accuracy for charge derivation.[12] Web servers like PDBCharges can facilitate this.[12]

  • Force Field Parameterization Server: The CHARMM-GUI Ligand Reader & Modeler is an excellent tool that automates much of the parameterization process using the CHARMM General Force Field (CGenFF).[10][11][13]

Steps:

  • Generate 2D Structure: Using a molecular sketcher, draw the structure of (2-(Fluoromethyl)cyclobutyl)methanol. Save this structure as a SMILES string or in a .mol file format.

  • Generate 3D Conformer: Import the 2D structure into a tool like CHARMM-GUI, which will generate an initial 3D conformer.[10][11]

  • Derive QM Partial Charges (Self-Validation Step):

    • Rationale: Standard force fields often use empirical methods to assign charges, which may not be accurate for novel functional groups. Quantum mechanics provides a more fundamental description of the electron distribution.[12][14]

    • Procedure: Submit the 3D ligand structure to a QM calculation. A semi-empirical method like GFN1-xTB is suitable for this purpose.[12] The output will be a set of partial atomic charges that reflect the molecule's specific electronic structure.

  • Generate Force Field Parameters:

    • Procedure: Upload the 3D structure to the CHARMM-GUI Ligand Reader & Modeler.[10][11] The server will attempt to assign parameters based on analogy to existing fragments in the CGenFF.

    • Trustworthiness Check: The server provides a "penalty score" for the assigned parameters. High penalties indicate that the analogies are poor and the parameters may be unreliable. If penalties are high, especially for dihedral angles involving the novel fluoromethyl group, further QM-based parameter optimization may be required, which is an advanced topic beyond this guide.[9]

  • Final Output: The process will yield a GROMACS-compatible topology file (.itp) and a coordinate file (.gro or .pdb) for the ligand. These files contain all the necessary information for the subsequent simulation steps.[6][15]

Part 2: Molecular Docking for Pose Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[3][4] It is a search algorithm that explores possible binding poses and uses a scoring function to rank them.[4][5]

Causality: Docking allows us to generate a plausible 3D model of the protein-ligand complex, which serves as the starting point for more rigorous and computationally expensive MD simulations. The choice of the search space and the interpretation of the scoring function are critical for obtaining meaningful results.

Protocol 2.1: Predicting the Binding Pose with AutoDock Vina

This protocol describes how to perform a flexible ligand, rigid receptor docking using AutoDock Vina, a widely used and validated open-source docking program.[16][17][18]

Tools:

  • Protein Preparation: UCSF ChimeraX or PyMOL.

  • Docking Software: AutoDock Vina.[16][17]

  • Ligand/Receptor Preparation for Vina: AutoDock Tools or the Meeko Python package.[19]

Steps:

  • Receptor Preparation:

    • Download the 3D structure of your target protein from the Protein Data Bank (PDB). For this example, let's assume we've identified a hypothetical kinase target.

    • Open the PDB file in UCSF ChimeraX. Remove all water molecules and any co-crystallized ligands or ions not relevant to the binding site.

    • Add hydrogen atoms to the protein, assuming a pH of 7.4. This is crucial for defining correct hydrogen bond donors and acceptors.

    • Save the cleaned receptor as a .pdb file.

  • Ligand Preparation:

    • Use the ligand structure file generated in Protocol 1.1.

    • Convert the ligand .pdb or .mol2 file into the required .pdbqt format using AutoDock Tools or Meeko. This step assigns specific atom types and defines rotatable bonds.

  • Define the Search Space (Binding Box):

    • Rationale: The docking algorithm needs to know where to search for a binding site. This is defined by a 3D box. The box should be large enough to encompass the entire binding pocket but not so large that the search becomes inefficient.

    • Procedure: In UCSF ChimeraX, identify the residues of the putative binding site. Use the measurement tools to determine the center and dimensions (in Angstroms) of a box that encloses this site.

  • Create the Vina Configuration File:

    • Create a text file (e.g., conf.txt) specifying the input files and search parameters.

    • Expertise: The exhaustiveness parameter controls the computational effort of the search.[19] Higher values increase the chance of finding the best pose but take longer. A value of 16 is a good starting point for a more thorough search than the default of 8.[19]

  • Run the Docking Calculation:

    • Execute Vina from the command line: vina --config conf.txt --log log.txt

  • Analyze Results:

    • The output file (results.pdbqt) will contain several predicted binding poses (typically 9), ranked by their binding affinity score (in kcal/mol).

    • Visualize the top-ranked poses in complex with the receptor using PyMOL or ChimeraX. The best pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding site.

Data Presentation: Docking Results

The quantitative output from a docking experiment is best summarized in a table.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Example)
1-7.50.00LYS-72 (H-bond), LEU-130 (hydrophobic)
2-7.21.85LYS-72 (H-bond), VAL-80 (hydrophobic)
3-6.92.51ASP-184 (H-bond), ILE-68 (hydrophobic)
............
Caption: Example docking results for (2-(Fluoromethyl)cyclobutyl)methanol against a hypothetical kinase target.

Part 3: Molecular Dynamics (MD) Simulation for Complex Validation

While docking provides a static snapshot of a potential binding mode, MD simulations offer a dynamic view, allowing us to assess the stability and behavior of the protein-ligand complex in a more realistic, solvated environment over time.[6][7][8]

Causality: An unstable complex in an MD simulation might indicate an incorrect docking pose or that the ligand is a weak binder. MD allows us to observe conformational changes, water molecule dynamics, and the persistence of key interactions, providing a much higher level of evidence for a proposed binding mode.

Workflow Visualization: From Docking to MD Simulation

The following diagram illustrates the overall workflow, transitioning from the static docked pose to a fully dynamic simulation system.

MD_Workflow cluster_prep System Preparation cluster_md MD Simulation Protocol cluster_analysis Post-Simulation Analysis Docked_Pose Top-Ranked Docked Pose (from Protocol 2.1) Combine Combine Protein + Ligand Coordinates Docked_Pose->Combine Solvate 1. Solvation (Add Water Box) Combine->Solvate Topology Merge Protein + Ligand Topologies Topology->Solvate Input Forcefield Select Force Field (e.g., CHARMM36m) Forcefield->Topology Ions 2. Ionization (Neutralize System) Solvate->Ions Minimize 3. Energy Minimization Ions->Minimize Equilibrate 4. Equilibration (NVT/NPT) Minimize->Equilibrate Production 5. Production MD Run Equilibrate->Production Trajectory Analyze Trajectory Production->Trajectory RMSD RMSD/RMSF Plots Trajectory->RMSD Interactions Interaction Analysis Trajectory->Interactions Binding_Energy Binding Free Energy (e.g., MM/PBSA) Trajectory->Binding_Energy

Caption: Workflow for setting up and analyzing a protein-ligand MD simulation.

Protocol 3.1: GROMACS Simulation of the Protein-Ligand Complex

This protocol provides a step-by-step guide for running an MD simulation using GROMACS, a powerful and widely-used open-source MD engine.[20][21] It assumes the user has a working GROMACS installation.[8][22]

Tools:

  • MD Engine: GROMACS.[20][23]

  • Input Files:

    • Protein coordinate file (.pdb) from Protocol 2.1.

    • Ligand coordinate (.gro) and topology (.itp) files from Protocol 1.1.

    • Top-ranked docked pose from Protocol 2.1 to position the ligand.

Steps:

  • System Preparation:

    • Combine Coordinates: Create a single .pdb file containing the coordinates of the protein and the correctly positioned ligand from the docking output.

    • Create System Topology: Create a master topology file (topol.top) that includes the protein force field, the ligand .itp file, and molecule definitions for the protein and ligand. The CHARMM36m force field is a robust and widely used choice for protein simulations.

    • Define Simulation Box: Use gmx editconf to define a periodic simulation box (e.g., a cubic box with 1.0 nm distance between the complex and the box edge).

  • Solvation and Ionization:

    • Solvation: Use gmx solvate to fill the simulation box with water molecules (e.g., TIP3P water model).

    • Ionization (Self-Validation Step): Use gmx genion to add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system and mimic a physiological salt concentration (e.g., 0.15 M).[6] An un-neutralized system would lead to severe simulation artifacts.

  • Energy Minimization:

    • Rationale: The initial system contains steric clashes and unfavorable geometries. Energy minimization removes these to create a stable starting point for the simulation.

    • Procedure: Perform a steeplechase descent energy minimization using gmx grompp and gmx mdrun.

  • Equilibration:

    • Rationale: The system must be gradually brought to the desired temperature and pressure. This is typically done in two phases.

    • NVT (Canonical) Ensemble: Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for a short period (e.g., 100 ps). This allows the temperature to stabilize.

    • NPT (Isothermal-Isobaric) Ensemble: Equilibrate at a constant Number of particles, Pressure (1 bar), and Temperature (300 K) for a longer period (e.g., 1 ns). This allows the system density to relax to the correct value. Check for convergence of temperature, pressure, and density plots.

  • Production MD Run:

    • Once the system is well-equilibrated, run the production simulation for a desired length of time (e.g., 100 ns or more, depending on the research question). This is the data-gathering phase of the simulation.

  • Analysis (Trustworthiness Check):

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both suggests the complex is not undergoing major conformational changes and is stable in the binding pocket.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Use GROMACS tools to monitor specific interactions (e.g., hydrogen bonds) between the ligand and protein over the course of the simulation. The persistence of key interactions observed in the docking pose provides strong evidence for that binding mode.

Conclusion and Future Directions

This guide has outlined a robust, multi-scale computational workflow for investigating the interactions of a novel small molecule, (2-(Fluoromethyl)cyclobutyl)methanol. By progressing from rigorous ligand parameterization to molecular docking and finally to all-atom MD simulations, researchers can build a strong, data-driven hypothesis about a ligand's potential biological role. The results from this workflow—a stable binding pose, persistent intermolecular interactions, and quantitative binding energy estimates—provide a solid foundation for designing and prioritizing wet-lab experiments, such as binding assays or crystallography, to validate the computational findings.

References

  • GROMACS development team. (2024). GROMACS 2025.4 User Manual. [Link]

  • Mayne, C. G., et al. (2013). Rapid parameterization of small molecules using the Force Field Toolkit. Journal of Computational Chemistry, 34(31), 2757-2770. [Link]

  • Hospital, A., et al. (2021). AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). BioExcel. [Link]

  • Prasad, J. (2020). GROMACS Tutorial: Protein-Ligand Complex. GitHub Repository. [Link]

  • Lemkul, J. A. (2023). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]

  • Kim, S., et al. (2017). CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. Journal of Computational Chemistry, 38(21), 1879-1886. [Link]

  • Eberhardt, J., et al. (2021). AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings. Journal of Chemical Information and Modeling, 61(8), 3891-3898. [Link]

  • GROMACS development team. (2026). GROMACS 2026.0 User Guide. [Link]

  • Sun, D., et al. (2016). Computational probing protein–protein interactions targeting small molecules. Bioinformatics, 32(1), 63-70. [Link]

  • Tantry, A., et al. (2023). Computational approaches for the design of modulators targeting protein-protein interactions. Expert Opinion on Drug Discovery, 18(3), 265-280. [Link]

  • Scilit. (n.d.). CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. [Link]

  • BioExcel. (n.d.). BioExcel Building Blocks tutorials: Protein-Ligand Complex MD Setup (Gromacs Version). [Link]

  • GROMACS development team. (2025). GROMACS 2025.4 Documentation. [Link]

  • Martini Force Field Initiative. (n.d.). Parameterization of a new small molecule. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Guterres, H., et al. (2022). CHARMM-GUI high-throughput simulator for efficient evaluation of protein-ligand interactions with different force fields. Journal of Chemical Information and Modeling, 62(15), 3629-3638. [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Vina: Molecular docking program. [Link]

  • Kutzner, C., et al. (2019). Small molecule force field parametrization for atomistic Molecular Dynamics simulations. BioExcel. [Link]

  • Goldenzweig, A., et al. (2014). Computational design of protein-small molecule interfaces. Methods in Enzymology, 544, 321-344. [Link]

  • GROMACS development team. (2026). GROMACS 2026.0 Reference Manual. [Link]

  • Stourac, J., et al. (2023). PDBCharges: Quantum-Mechanical Partial Atomic Charges for PDB Structures. Nucleic Acids Research, 51(W1), W433–W441. [Link]

  • Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]

  • Santos-Martins, D., et al. (2021). AutoDock Vina 1.2.0 Documentation. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Lee, J., et al. (2019). CHARMM-GUI Ligand Binder for Absolute Binding Free Energy Calculations and Its Application. Journal of Chemical Theory and Computation, 15(1), 779-793. [Link]

  • Lu, T. (n.d.). Partial charges. [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue. [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]

  • Al-Sha'er, W., et al. (2023). A Computational Model for Predicting Protein-Ligand Interactions in Drug Discovery Using Deep Learning Techniques. Journal of Computer Science and Systems Biology, 16(1), 1000319. [Link]

  • G. A. S. M. Oliveira, et al. (2023). Fast parameterization of Martini3 models for fragments and small molecules. bioRxiv. [Link]

  • Yaseen, A., et al. (2024). Predicting small-molecule inhibition of protein complexes. bioRxiv. [Link]

  • Kalhotra, A., & Chourasiya, Y. (2019). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. International Journal of Recent Scientific Research, 10(10), 35332-35336. [Link]

  • Guedes, I. A., et al. (2014). Molecular Docking: A powerful approach for structure-based drug discovery. In Silico Drug Discovery and Design, 1-20. [Link]

  • CHARMM-GUI Community. (2025). How to setup protein-ligand simulation using CHARMM-GUI for ligand preparation. [Link]

  • Kumar, S., & Singh, P. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSM Chemistry, 5(2), 1042. [Link]

  • Patel, A., et al. (2021). Interaction of Protein-Ligand: Molecular Docking, A novel computational biology tool. Journal of Advanced Scientific Research, 12(3), 01-08. [Link]

  • Schrödinger Support. (2022). Is there a way of using QM-generated partial charges when docking ligands with Glide?. [Link]

  • Kumar, A., et al. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-8. [Link]

  • ChemAxon. (n.d.). Calculation of Partial Charge Distribution. [Link]

  • OpenEye Scientific Software. (2025). molcharge - Partial Charges. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64986308, Cyclobutyl-[2-(trifluoromethoxy)phenyl]methanol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45480377, (3,3-Difluorocyclobutyl)methanol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13854195, (2,3,4-Trimethyl-cyclobutyl)-methanol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139031201, [2-Cyclobutyl-2-(hydroxymethyl)cyclobutyl]methanol. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Polar Fluorinated Alcohols (PFAs)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Level 3 Technical Support Resource designed for senior researchers and process chemists. It prioritizes safety, mechanistic understanding, and reproducibility.

Subject: Purification Strategies for HFIP, TFE, and PFTB Ticket Priority: High (Safety & Purity Critical) Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Sticky" Solvent Paradox

Polar fluorinated alcohols—specifically 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) —are indispensable in peptide chemistry, polymer analysis (GPC), and oxidative catalysis due to their high ionizing power and ability to solubilize aggregates.

However, they present a unique purification challenge:

  • High Polarity & H-Bonding: They cling tenaciously to water and impurities.

  • Azeotrope Formation: Simple distillation fails to remove water.

  • Acidity: Unlike ethanol (pKa ~16), HFIP (pKa ~9.3) and TFE (pKa ~12.4) are acidic.[1] Standard drying agents like Sodium metal or Calcium Hydride (CaH2) react with them, evolving hydrogen gas and consuming the solvent.

This guide provides the validated workflows to resolve these issues.

Critical Data & Properties

Before initiating purification, verify the physical constraints of your solvent.

PropertyHFIP (Hexafluoroisopropanol)TFE (Trifluoroethanol)Implications for Purification
Boiling Point 58.2 °C73.6 °CLow BP facilitates distillation but requires efficient condensers.
pKa 9.3 (Acidic)12.4 (Weakly Acidic)DO NOT use Na/K metal or CaH₂ without specific precautions; they will react.
Azeotrope (Water) Yes (BP 58.4 °C, ~5% H₂O)Yes (BP 74 °C, ~5-10% H₂O)Simple distillation cannot dry wet solvent.
Common Impurities Water, HF, HexafluoroacetoneWater, Trifluoroacetic acidHF is a byproduct of synthesis; it etches glass and degrades HPLC columns.

Troubleshooting Guide (FAQ Format)

Q1: "I distilled my HFIP twice, but Karl Fischer titration still shows ~5000 ppm water. Why?"

Diagnosis: You are fighting thermodynamics. HFIP forms a "sticky" azeotrope with water. At 58.4 °C, the vapor composition is fixed. Distilling wet HFIP simply moves the wet solvent from the pot to the receiver. The Fix: You must break the azeotrope before or during distillation.

  • Method A (Lab Scale < 1L): Use Activated 3A Molecular Sieves . This is the only static method that reliably breaks the azeotrope without introducing a third solvent.

  • Method B (Process Scale > 1L): Ternary Azeotropic Distillation. Add a small amount of cyclohexane or toluene. These form a lower-boiling ternary azeotrope with water, carrying the water over first, leaving dry HFIP behind.

Q2: "Can I use Calcium Hydride (CaH₂) to super-dry HFIP?"

Diagnosis: DANGEROUS MISCONCEPTION. While CaH₂ is standard for drying amines or ethers, HFIP is acidic (pKa 9.3). The Reaction:


The Consequence: 
  • Safety Hazard: Vigorous evolution of hydrogen gas.

  • Yield Loss: You are chemically converting your expensive solvent into a calcium alkoxide salt.

  • Contamination: If you distill from this mixture, you rely on the thermal stability of the calcium salt. The Fix: Use Anhydrous Potassium Carbonate (K₂CO₃) or Calcium Sulfate (Drierite) for bulk water removal, followed by 3A Molecular Sieves for polishing.

Q3: "My LC-MS shows a high background and my glass inlet liners are etching. What is happening?"

Diagnosis: Your solvent contains Hydrofluoric Acid (HF) .[2] HFIP degrades slowly to release HF, or it may be a remnant from synthesis. HF is invisible to UV but devastating to silica-based HPLC columns and mass spec ionization. The Fix: "Base Washing" followed by distillation.

  • Stir the solvent over anhydrous K₂CO₃ (binds HF as KF).

  • Filter to remove the salts.

  • Distill immediately.

Validated Purification Protocols

Protocol A: The "Sieve-Trap" Method (Water Removal)

Best for: Routine drying of 100mL – 1L batches to <50 ppm water.

Prerequisites:

  • 3A Molecular Sieves (Beads, not powder). Note: Do not use 4A sieves; HFIP is small enough to enter 4A pores, leading to solvent entrapment and heat generation.

  • Activation: Sieves must be baked at 250°C – 300°C for 12 hours (or microwave activated in short bursts) before use.

Step-by-Step:

  • Pre-Treatment: If water content is >1%, dry initially over anhydrous Calcium Sulfate (CaSO₄) for 4 hours. Filter.

  • Sieve Addition: Add activated 3A sieves (20% w/v) to the solvent bottle.

  • Incubation: Allow to stand for 24–48 hours. Do not stir vigorously as this grinds the sieves into dust which is hard to filter.

  • Harvesting: Decant the solvent or use a cannula transfer. Do not distill over the sieves if possible, as adsorbed water can release at high temperatures.

Protocol B: Acid Neutralization & Fractional Distillation

Best for: Removing HF, non-volatile residues, and polymer contaminants.

Step-by-Step:

  • Neutralization: Add anhydrous Potassium Carbonate (K₂CO₃, 5% w/v) to the HFIP/TFE. Stir gently for 4 hours. This neutralizes HF and scavenges bulk water.

  • Filtration: Filter through a sintered glass funnel (porosity M) to remove the carbonate/fluoride salts.

  • Distillation Setup:

    • Use a short-path distillation head or a Vigreux column (for higher purity).

    • Ensure all joints are greased with fluorinated grease (e.g., Krytox) or use PTFE sleeves. Standard silicone grease dissolves in HFIP.

  • Execution:

    • Discard the first 5-10% of distillate (fore-run), which contains the azeotrope and volatiles.

    • Collect the main fraction (stable boiling point: 58°C for HFIP, 74°C for TFE).

    • Stop before the pot runs dry to avoid concentrating peroxides or explosive residues (rare in pure HFIP, but good practice).

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying Polar Fluorinated Alcohols based on the impurity profile.

PFA_Purification Start Start: Contaminated HFIP/TFE CheckWater Check Water Content (Karl Fischer) Start->CheckWater HighWater Water > 1000 ppm CheckWater->HighWater Yes LowWater Water < 1000 ppm CheckWater->LowWater No CheckAcid Check Acidity/HF (pH Paper/Etching) AcidPresent HF / Acid Detected CheckAcid->AcidPresent Yes NoAcid Neutral pH CheckAcid->NoAcid No PreDry Pre-Dry: Anhydrous CaSO4 (2-4 Hours) HighWater->PreDry SieveDry Polishing: Activated 3A Sieves (24-48 Hours) LowWater->SieveDry PreDry->SieveDry SieveDry->CheckAcid Neutralize Neutralize: Stir with K2CO3 (Removes HF) AcidPresent->Neutralize Distill Fractional Distillation (Discard Fore-run) NoAcid->Distill Filter Filtration (Remove Salts) Neutralize->Filter Filter->Distill Final Pure, Anhydrous PFA Distill->Final

Caption: Decision Matrix for HFIP/TFE Purification. Green paths indicate optimal workflows for low-contamination solvents; Yellow/Red paths address specific impurities.

Safety & Handling (The "Invisible" Hazards)

Warning: HFIP and TFE are not just "solvents"; they are biologically active agents.

  • Ocular Toxicity: HFIP causes irreversible corneal opacity (blindness) upon contact. Standard safety glasses are insufficient for splash protection; use chemical splash goggles or a face shield when pouring large volumes.

  • Skin Absorption: Both solvents penetrate skin rapidly. TFE is a known reproductive toxin.

  • Corrosivity: As noted, wet HFIP generates HF. Ensure your fume hood sash is polycarbonate (resistant to HF etching) and inspect glassware for thinning/etching regularly.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3][4][5] (The definitive standard for solvent properties and purification).

  • Sigma-Aldrich (Merck). (n.d.). Molecular Sieves: Selection and Activation Guide. Technical Bulletin. (Validates the use of 3A sieves for alcohols).

  • Chiralizer Services. (2017).[6][7] HFIP in LC-MS: Compatibility and Degasser Issues. (Highlights the incompatibility of HFIP with Teflon AF degassers and the risk of HF formation).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Alcohols. Journal of Organic Chemistry. (Seminal paper comparing 3A sieves vs. chemical drying agents).

  • Apollo Scientific. (2023). Safety Data Sheet: Calcium Hydride. (Confirms reactivity hazards with protic solvents).

Sources

Overcoming steric hindrance in reactions with substituted cyclobutanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted cyclobutanes. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies for overcoming the unique challenges, particularly steric hindrance, encountered in the synthesis and functionalization of these strained ring systems.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions regarding the reactivity of substituted cyclobutanes.

Q1: Why is steric hindrance a more significant challenge for cyclobutanes compared to cyclopentanes or acyclic systems?

A1: The challenge arises from the unique geometry of the cyclobutane ring. Unlike the relatively planar cyclopentane or flexible acyclic chains, cyclobutane adopts a puckered or "folded" conformation to relieve torsional strain.[1] This puckering places substituents in pseudo-axial and pseudo-equatorial positions, creating a crowded steric environment. Any incoming reagent or catalyst must navigate this congested space, making reactions that are trivial in other systems remarkably difficult. The C-C bonds also have increased p-character, influencing the reactivity of the attached C-H bonds.[1]

Q2: What are the primary consequences of steric hindrance in my cyclobutane reactions?

A2: You will typically encounter one or more of the following issues:

  • Low or No Yield: The activation energy for the reaction becomes prohibitively high because the reactants cannot achieve the necessary transition state geometry.

  • Poor Selectivity: The reaction may proceed through an undesired pathway that is less sterically demanding, leading to regioisomers or stereoisomers.

  • Decomposition: Forcing the reaction with harsh conditions (e.g., high temperatures) can lead to decomposition or unintended ring-opening/rearrangement pathways due to the inherent ring strain (approx. 26.3 kcal/mol).[1]

Q3: Are there general strategies I should always consider first?

A3: Yes. Before resorting to highly specialized or complex solutions, always evaluate these three pillars:

  • Catalyst & Ligand System: Often, the solution lies in finding a catalyst system that can tolerate or even thrive in a sterically demanding environment. Bulky, electron-rich ligands can promote challenging cross-couplings.[2][3]

  • Directing Groups: If your substrate allows, installing a directing group can be a powerful strategy to pre-organize the molecule, forcing the reaction to occur at a specific, otherwise inaccessible, site.[4][5][6]

  • Reaction Conditions: Systematically screen temperature, solvent, and concentration. Sometimes, subtle changes can have a profound impact on overcoming steric barriers.

Part 2: Troubleshooting Specific Reactions

This section provides targeted advice for common synthetic transformations where steric hindrance is a primary obstacle.

Issue 1: C–H Functionalization Failures on Hindered Cyclobutanes

C–H functionalization is a powerful tool, but its application to substituted cyclobutanes is sensitive to steric and electronic effects.[4][5][7]

A: This is a common issue. While the 8-aminoquinoline auxiliary developed by Daugulis is powerful, its effectiveness can be attenuated by the specific steric and electronic environment of the cyclobutane substrate.[4][5]

Troubleshooting Flowchart: C–H Functionalization

G Start Low Yield in C-H Arylation DG Evaluate Directing Group (DG) Start->DG Is the DG optimal? Catalyst Optimize Catalyst System DG->Catalyst DG is appropriate. DG_Change Test alternative DGs (e.g., o-thioanisidine) DG->DG_Change Poor DG performance noted. Conditions Screen Reaction Conditions Catalyst->Conditions Standard catalyst fails. Catalyst_Opt Increase Pd loading (e.g., 1 to 5 mol%). Screen ligands (e.g., bulky phosphines). Catalyst->Catalyst_Opt Result Improved Yield & Selectivity Conditions->Result Optimization successful. Conditions_Opt Increase temperature in increments (e.g., 100°C to 140°C). Test alternative solvents (e.g., DCE, t-AmylOH). Conditions->Conditions_Opt DG_Change->Catalyst Catalyst_Opt->Conditions Conditions_Opt->Result G cluster_0 Standard Catalyst Fails cluster_1 Specialized Catalyst Succeeds Pd(PPh3)4 Pd(PPh3)4 Clash Pd(PPh3)4->Clash Hindered\nCyclobutane Hindered Cyclobutane Hindered\nCyclobutane->Clash Pd(OAc)2\n+ NHC Ligand Pd(OAc)2 + NHC Ligand Hindered\nCyclobutane_2 Hindered Cyclobutane Pd(OAc)2\n+ NHC Ligand->Hindered\nCyclobutane_2 Successful Coupling Product Coupled Product Hindered\nCyclobutane_2->Product

Caption: Specialized ligands prevent steric clash.

Recommended Protocol: A highly effective system for sterically hindered Suzuki-Miyaura reactions employs an N-heterocyclic carbene (NHC) ligand precursor. [3]

  • Catalyst Precursor: Use a cyclobutene-1,2-bis(imidazolium) salt as the NHC precursor.

  • Palladium Source: Pd(OAc)₂ is a common and effective choice.

  • Base: A strong, non-nucleophilic base like NaOtBu is required.

  • Solvent: Anhydrous toluene is typically used.

  • Temperature: While some reactions proceed at room temperature, hindered substrates often require elevated temperatures to facilitate the reaction. [3] Why this works: NHC ligands are strong σ-donors that form very stable bonds with palladium. This stability prevents catalyst decomposition at high temperatures. Furthermore, the steric bulk of the NHC ligand itself can facilitate the reductive elimination step, which is often the rate-limiting step in hindered couplings.

Part 3: Detailed Experimental Protocol

This section provides a representative, step-by-step protocol for a challenging reaction discussed above.

Protocol: Palladium-Catalyzed C(sp³)–H Arylation of a Hindered Cyclobutane Carboxamide

This protocol is adapted from methodologies developed for directed C-H functionalization on sterically congested centers. [4][5] Materials:

  • Substrate: 1-methyl-1-cyclobutane carboxamide (with 8-aminoquinoline directing group attached)

  • Coupling Partner: 1-iodo-4-methoxybenzene

  • Catalyst: Pd(OAc)₂ (Palladium(II) acetate)

  • Base: K₂CO₃ (Potassium carbonate)

  • Oxidant/Additive: Ag₂CO₃ (Silver(I) carbonate)

  • Solvent: Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the cyclobutane substrate (1.0 equiv), 1-iodo-4-methoxybenzene (2.0 equiv), Pd(OAc)₂ (0.05 equiv, 5 mol%), K₂CO₃ (2.0 equiv), and Ag₂CO₃ (1.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DCE via syringe. The final concentration of the substrate should be approximately 0.1 M.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C. Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to isolate the desired arylated cyclobutane product.

Self-Validation & Causality:

  • The Directing Group: The 8-aminoquinoline amide chelates to the palladium center, bringing it into close proximity to the C-H bonds of the cyclobutane ring, enabling the cyclometalation step. [4][6]* The Oxidant: The silver salt often acts as a halide scavenger and may play a role in re-oxidizing the palladium catalyst to maintain the active Pd(II)/Pd(IV) cycle.

  • The Base: K₂CO₃ is crucial for the C-H activation step, acting as a proton shuttle.

  • High Temperature: The elevated temperature is necessary to overcome the steric and electronic barriers associated with breaking a strong C-H bond on the strained cyclobutane ring.

References
  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 47(12), 3674–3684. [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541-15585. [Link]

  • Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. [Link]

  • Pourghasemi Lati, M., et al. (2021). A Study of an 8-Aminoquinoline-Directed C(sp²)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. ResearchGate. [Link]

  • Stevens, J. M., et al. (2015). Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene. Chemical Science. [Link]

  • Perry, M. A., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Chem, 6(2), 538-553. [Link]

  • Schranck, J., & Wencel-Delord, J. (2016). A comprehensive overview on directing groups applied in metal catalyzed C-H functionalization chemistry. Catalysis Science & Technology. [Link]

  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Lattmann, E., et al. (2014). A computational study of base-catalyzed reactions of cyclic 1,2-diones. Beilstein Journal of Organic Chemistry. [Link]

  • Welsch, M., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry–A European Journal. [Link]

  • Stevens, J. M., et al. (2021). Substituent Effects in Mechanochemical Allowed and Forbidden Cyclobutene Ring-Opening Reactions. OSTI.GOV. [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • Anglada, J. M., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Zhang, M., et al. (2023). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Request PDF. [Link]

  • Peterson, B. R., et al. (2022). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PMC. [Link]

  • Stevens, J. M., et al. (2015). Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene. Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Organic Chemistry Portal. [Link]

  • Wang, Y., et al. (2023). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications. [Link]

  • Liu, Y., et al. (2022). Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. Journal of the American Chemical Society. [Link]

  • Wang, Z., et al. (2024). Bridge Cross-Coupling of Bicyclo[1.1.0]butanes. Organic Letters. [Link]

  • Owolabi, T. (2018). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Journal of Computer-Aided Molecular Design. [Link]

  • Li, Y., et al. (2022). Catalytic cross-coupling towards complex, chiral cyclobutanes. ResearchGate. [Link]

  • Wang, L., et al. (2016). Asymmetric Ring‐Opening Reactions of Donor‐Acceptor Cyclopropanes and Cyclobutanes. Israel Journal of Chemistry. [Link]

  • Takeda, K. (2008). Cyclobutene Ring Opening Reactions. ResearchGate. [Link]

  • Hu, X., et al. (2023). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers. [Link]

  • Denmark, S. E., & Choi, J. Y. (1999). Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes. Journal of the American Chemical Society. [Link]

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. ResearchGate. [Link]

  • Lhiaubet-Vallet, V., et al. (2005). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry. [Link]

  • Zhang, Z., et al. (2023). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Nature Communications. [Link]

  • Zhang, T., et al. (2019). Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures. Chemical Science. [Link]

  • Kantchev, E. A. B., et al. (2010). A versatile catalyst system for Suzuki-Miyaura syntheses of sterically hindered biaryls employing a cyclobutene-1,2-bis(imidazolium) salt. Chemical Communications. [Link]

  • Montgomery, T. P., & Brown, M. K. (2021). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. PMC. [Link]

  • Alouane, N., et al. (2015). Unsaturated Four-Membered Rings: Efficient Strategies for the Construction of Cyclobutenes and Alkylidenecyclobutanes. Request PDF. [Link]

  • Ziper, D. B., & Doyle, A. G. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. [Link]

Sources

Technical Support Center: Troubleshooting Diastereoselectivity in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diastereoselective cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereocontrolled cyclobutane formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic strategies.

Part 1: Fundamentals of Diastereoselectivity in Cyclobutane Synthesis

FAQ 1: What are the primary methods for diastereoselective cyclobutane synthesis?

The construction of the sterically strained cyclobutane ring with high stereocontrol is a significant challenge in organic synthesis.[1][2] The most prevalent and versatile methods include:

  • [2+2] Cycloadditions: This is the most common strategy, involving the reaction of two double-bond-containing molecules.[3][4] These can be promoted by:

    • Light (Photocycloaddition): This method is widely used to access complex polycyclic systems and is a cornerstone of cyclobutane synthesis.[5][6][7]

    • Heat (Thermal Cycloaddition): While less common for simple alkenes due to orbital symmetry constraints, thermal [2+2] cycloadditions are effective for activated alkenes like ketenes.

    • Metal Catalysis: Transition metals can catalyze [2+2] cycloadditions, often proceeding through a stepwise mechanism that allows for stereocontrol.[8][9]

  • Ring Contraction/Expansion Reactions: Methods like the ring contraction of pyrrolidines or the ring expansion of cyclopropanes offer alternative pathways to substituted cyclobutanes.[2][10]

  • Radical Cyclizations: These methods can form cyclobutane rings, particularly in intramolecular cases.

FAQ 2: What are the key factors that control diastereoselectivity in these reactions?

Achieving high diastereoselectivity is a multifactorial problem. The final stereochemical outcome is a result of a delicate balance of several interconnected parameters:

  • Reaction Mechanism: Whether a reaction proceeds through a concerted or stepwise pathway (e.g., via a diradical or zwitterionic intermediate) is fundamental to its stereochemical course.[11][12]

  • Steric Hindrance: The non-bonding interactions between substituents on the reacting partners often dictate the facial selectivity of the cycloaddition. Bulky groups will preferentially occupy positions that minimize steric clash in the transition state.

  • Electronic Effects: The electronic nature of the substituents can influence the stability of intermediates and transition states, thereby affecting the diastereoselectivity.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can have a profound impact on the reaction's stereochemical outcome, sometimes even reversing the major diastereomer.[5][7][13][14]

  • Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by increasing the energy difference between competing diastereomeric transition states.[15]

  • Catalysts and Chiral Auxiliaries: The use of chiral catalysts or the temporary incorporation of a chiral auxiliary are powerful strategies to control the stereochemical outcome of a reaction.[4][16][17]

Part 2: Troubleshooting Guide: Common Issues and Solutions

Q1: My [2+2] cycloaddition is giving a low diastereomeric ratio (d.r.). What are the first parameters I should investigate?

Low diastereoselectivity is a common issue. A systematic approach to troubleshooting is often the most effective. The following workflow can help you identify and address the root cause of poor selectivity.

troubleshooting_workflow start Low d.r. Observed temp Adjust Temperature (Typically lower) start->temp analysis Confirm d.r. Analysis (NMR, HPLC) start->analysis solvent Screen Solvents (Vary polarity and type) temp->solvent If no improvement end Optimized Diastereoselectivity temp->end Successful catalyst Modify Catalyst/Reagent (Lewis acid, photosensitizer) solvent->catalyst If no improvement solvent->end Successful substrate Substrate Modification (Chiral auxiliary, protecting groups) catalyst->substrate If no improvement catalyst->end Successful substrate->end

Caption: Troubleshooting workflow for low diastereoselectivity.

  • Temperature: As a first step, try lowering the reaction temperature. Many cycloadditions show enhanced selectivity at lower temperatures due to the increased energetic differentiation of the diastereomeric transition states.[15]

  • Solvent: The solvent can dramatically influence the stereochemical outcome.[5][13][14] Screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile). Non-covalent interactions between the solvent and the substrates or intermediates can stabilize one transition state over another.[13]

  • Catalyst/Additives: If you are using a catalyst (e.g., a Lewis acid or a photocatalyst), its nature can be critical. For Lewis acid-catalyzed reactions, consider screening different metals (e.g., Ti, Al, Sc) and ligands. For photochemical reactions, the choice of sensitizer can influence the reaction pathway and stereoselectivity.[18]

Q2: I am observing a reversal or significant change in diastereoselectivity when I change my solvent. Why is this happening?

This is a strong indication that the solvent is playing a key role in the stereodetermining step of your reaction. There are several possible reasons for this:

  • Stabilization of Intermediates: In non-concerted reactions, polar solvents may stabilize charged intermediates (zwitterions), favoring a pathway that leads to a different diastereomer compared to a non-polar solvent that may favor a diradical pathway.[19]

  • Hydrogen Bonding: Protic solvents can engage in hydrogen bonding with substrates or intermediates, which can alter their conformation and facial bias.[5] Conversely, aprotic solvents may allow for intramolecular hydrogen bonding within the substrate, leading to a different stereochemical outcome.[5] The choice between protic and aprotic solvents can sometimes lead to complementary diastereoselectivity.[5]

  • Non-Covalent Interactions: Even in non-polar solvents, subtle interactions like C-H/π or π-π stacking between the solvent and the substrate can influence the geometry of the transition state and thus the diastereoselectivity.[13]

solvent_effects cluster_aprotic Aprotic Solvent cluster_protic Protic Solvent A_start Substrate A_TS1 Transition State 1 (Lower Energy) A_start->A_TS1 A_TS2 Transition State 2 (Higher Energy) A_start->A_TS2 A_P1 Major Diastereomer A_TS1->A_P1 A_P2 Minor Diastereomer A_TS2->A_P2 P_start Substrate P_TS1 Transition State 1 (Higher Energy) P_start->P_TS1 P_TS2 Transition State 2 (Lower Energy) P_start->P_TS2 P_P1 Minor Diastereomer P_TS1->P_P1 P_P2 Major Diastereomer P_TS2->P_P2

Caption: Influence of solvent on diastereomeric transition state energies.

Q3: Can temperature be used to improve the diastereoselectivity of my reaction?

Yes, temperature is a critical parameter for controlling diastereoselectivity. According to the Eyring equation, the ratio of two diastereomers is related to the difference in the Gibbs free energy of activation (ΔΔG‡) for the two competing pathways. Lowering the temperature will amplify the effect of this energy difference, leading to a higher diastereomeric ratio, assuming the reaction is under kinetic control.

Parameter ChangeEffect on SelectivityRationale
Lowering Temperature Generally increases d.r.Amplifies the free energy difference (ΔΔG‡) between diastereomeric transition states.
Increasing Temperature Generally decreases d.r.Provides enough thermal energy to overcome both activation barriers, leading to a product ratio closer to 1:1. Can sometimes favor the thermodynamically more stable product if the reaction is reversible.

Table 1. General effect of temperature on diastereoselectivity.

However, be aware that lowering the temperature will also decrease the reaction rate. You may need to compensate with longer reaction times or a more active catalyst system.

Q4: My catalyst doesn't seem to be inducing the desired diastereoselectivity. What are my options?

If you are employing a catalyst, there are several avenues for optimization:

  • For Lewis Acid Catalysis:

    • Metal Center: The choice of the Lewis acid's metal center can influence its strength and coordination geometry. Try screening different Lewis acids like TiCl₄, AlCl₃, SnCl₄, or Sc(OTf)₃.

    • Ligand Environment: For more complex catalysts, modifying the ligands can tune both the steric and electronic properties, which can have a significant impact on stereoselectivity.

  • For Photocatalysis:

    • Sensitizer Energy: In triplet-sensitized reactions, the triplet energy of the sensitizer is crucial. If the energy is too low, energy transfer may be inefficient. If it's too high, it might lead to side reactions.

    • Quantum Dots: Recent research has shown that colloidal quantum dots can act as effective photocatalysts, with their precisely controlled triplet energy levels allowing for high diastereoselectivity.[6][20][21][22]

    • Dual Catalysis: A dual-catalysis approach, combining a photocatalyst with a chiral Lewis acid, can be a powerful strategy for achieving high enantioselectivity and diastereoselectivity.[23][24]

Q5: I suspect my substrate's structure is preventing high diastereoselectivity. How can I modify it?

Substrate control is a cornerstone of stereoselective synthesis. If other parameters are not yielding the desired selectivity, modifying the substrate is a logical next step.

  • Chiral Auxiliaries: A chiral auxiliary is a chiral group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[17] After the reaction, the auxiliary is removed, yielding the desired enantiomerically or diastereomerically enriched product. Evans oxazolidinones and camphorsultam are classic examples.[17] The use of chiral auxiliaries has been successfully applied in the synthesis of complex natural products containing cyclobutane rings.[4][16]

  • Steric Directing Groups: Introducing a bulky protecting group can effectively block one face of the molecule, forcing the incoming reagent to attack from the less hindered face. The strategic placement of bulky groups like silyl ethers can be highly effective.[10]

Q6: How can I reliably determine the diastereomeric ratio of my product mixture?

Accurate determination of the diastereomeric ratio (d.r.) is crucial for optimizing your reaction.

  • ¹H NMR Spectroscopy: This is often the quickest method. In many cases, diastereomers will have distinct signals in the ¹H NMR spectrum. By integrating the signals corresponding to each diastereomer, you can determine their ratio.[25] Nuclear Overhauser Effect (nOe) experiments can be invaluable for assigning the relative stereochemistry of the products.[26]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are powerful separation techniques that can often resolve diastereomers. Using a calibrated detector, the peak areas can be used to determine the d.r. Chiral HPLC can be used to separate enantiomers if a chiral auxiliary was employed.[27]

  • X-ray Crystallography: If one of the diastereomers can be crystallized, X-ray crystallography provides unambiguous proof of its relative and absolute stereochemistry.

Q7: I have a mixture of diastereomers. What are the best methods for separation?

Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques.[28]

  • Flash Column Chromatography: This is the most common method for separating diastereomers on a laboratory scale. Careful selection of the solvent system is key to achieving good separation.[29]

  • Recrystallization: If the diastereomers are crystalline solids, it may be possible to separate them by recrystallization. One diastereomer is often less soluble in a particular solvent system, allowing it to crystallize out, leaving the other in the mother liquor.[27][30]

  • Preparative HPLC or SFC: For difficult separations or for obtaining highly pure samples, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be very effective.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol is a general starting point. The specific Lewis acid, solvent, temperature, and reaction time will need to be optimized for your specific substrates.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the alkene substrate (1.0 equiv) and a dry, degassed solvent (e.g., CH₂Cl₂) to an oven-dried flask.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂, 1.1 equiv) to the stirred solution.

  • Second Substrate Addition: After stirring for 15-30 minutes, add the second alkene component (1.2 equiv) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or another appropriate quenching agent at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. If necessary, filter the mixture to remove any solids. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂ x 3).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the purified product by ¹H NMR.

Protocol 2: Determination of Diastereomeric Ratio using ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire Spectrum: Acquire a standard ¹H NMR spectrum. Ensure that the spectral width is sufficient to see all relevant signals.

  • Identify Diagnostic Peaks: Identify well-resolved signals that are unique to each diastereomer. Protons adjacent to newly formed stereocenters are often good candidates.

  • Integration: Carefully integrate the diagnostic peaks for each diastereomer. Let the integral for the major diastereomer be I_major and for the minor diastereomer be I_minor.

  • Calculate d.r.: The diastereomeric ratio is the ratio of the integrals: d.r. = I_major / I_minor.

  • Confirm Assignment (Optional): If the stereochemistry is unknown, perform 1D or 2D nOe experiments (e.g., NOESY) to establish through-space correlations, which can help in assigning the relative stereochemistry of the major and minor products.

References

  • The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved February 20, 2026, from [Link]

  • Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis - AUETD Home - Auburn University. (n.d.). Retrieved February 20, 2026, from [Link]

  • Cyclobutane Synthesis - Andrew G Myers Research Group. (n.d.). Retrieved February 20, 2026, from [Link]

  • Regio- and diastereoselective intermolecular [2+2] cycloadditions photocatalysed by quantum dots - PubMed. (2019, November 15). Retrieved February 20, 2026, from [Link]

  • Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. (n.d.). Retrieved February 20, 2026, from [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. (2013, December 13). Retrieved February 20, 2026, from [Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters - ACS Publications. (n.d.). Retrieved February 20, 2026, from [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. (n.d.). Retrieved February 20, 2026, from [Link]

  • Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes - RSC Publishing. (n.d.). Retrieved February 20, 2026, from [Link]

  • Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots Yishu Jiang, Chen Wang, Camero - ChemRxiv. (n.d.). Retrieved February 20, 2026, from [Link]

  • Part I. Synthesis of Naturally Occurring Cyclobutanes via Stereoselective Photocycloadditions Part II. Development of Photocatal - University of Wisconsin–Madison. (n.d.). Retrieved February 20, 2026, from [Link]

  • Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots | ChemRxiv. (n.d.). Retrieved February 20, 2026, from [Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes - PubMed. (n.d.). Retrieved February 20, 2026, from [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications. (n.d.). Retrieved February 20, 2026, from [Link]

  • Cyclobutane synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

  • Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • US4874473A - Separation of diastereomers by extractive distillation - Google Patents. (n.d.).
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - NTU > IRep. (n.d.). Retrieved February 20, 2026, from [Link]

  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. (n.d.). Retrieved February 20, 2026, from [Link]

  • Diastereoselectivity in Photochemistry | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants - MDPI. (2013, January 28). Retrieved February 20, 2026, from [Link]

  • Thermal Cyclobutane Ring Formation | Request PDF - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Design and Synthesis of a 3D Cyclobutane Fragment Library - White Rose Research Online. (n.d.). Retrieved February 20, 2026, from [Link]

  • Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts - MDPI. (2013, March 04). Retrieved February 20, 2026, from [Link]

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations - Auburn University. (2023, December 09). Retrieved February 20, 2026, from [Link]

  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.). Retrieved February 20, 2026, from [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. (2024, June 11). Retrieved February 20, 2026, from [Link]

  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. (n.d.). Retrieved February 20, 2026, from [Link]

  • Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - Vrije Universiteit Brussel. (n.d.). Retrieved February 20, 2026, from [Link]

  • Theory of cycloaddition reactions | Chemical Reviews - ACS Publications. (n.d.). Retrieved February 20, 2026, from [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist - ACS Publications. (n.d.). Retrieved February 20, 2026, from [Link]

  • Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics - Beilstein Journals. (n.d.). Retrieved February 20, 2026, from [Link]

  • Radical Cation Diels–Alder Cycloadditions by Visible Light Photocatalysis - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

  • A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC. (2014, April 25). Retrieved February 20, 2026, from [Link]

  • Help with understanding 2+2 cycloadditions : r/OrganicChemistry - Reddit. (2024, December 18). Retrieved February 20, 2026, from [Link]

Sources

Addressing issues with cis/trans isomerization of cyclobutane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclobutane Derivative Isomerization Senior Application Scientist Desk | Ticket ID: CB-ISO-998

Introduction: The "Butterfly" Effect in Cyclobutane Chemistry

Welcome to the Cyclobutane Center of Excellence. If you are accessing this guide, you are likely struggling with the unique conformational mobility of the cyclobutane ring. Unlike the rigid, planar cyclopropane, cyclobutane relieves torsional strain by adopting a puckered "butterfly" conformation (dihedral angles of ~25–35°).

This puckering creates a dynamic equilibrium that complicates cis/trans assignment , thermodynamic stability , and chromatographic separation . This guide addresses these specific challenges using a root-cause analysis approach.

Module 1: Synthesis & Reaction Control

Core Issue: Controlling Selectivity in [2+2] Cycloadditions

Troubleshooting Guide

Q: My photochemical [2+2] cycloaddition yields a 1:1 mixture of Head-to-Head (HH) and Head-to-Tail (HT) isomers. How do I improve regioselectivity?

A: In intermolecular photocycloadditions, regioselectivity is often poor because the reaction proceeds through a long-lived 1,4-diradical intermediate, allowing bond rotation before ring closure.

  • The Fix (Tethering): If possible, temporarily tether the two alkenes (e.g., via a silicon or ester linkage). This converts the reaction to an intramolecular process, enforcing specific regiochemistry (usually HH) due to geometric constraints.

  • The Fix (Topochemistry): If the substrate is crystalline, perform the reaction in the solid state. The "Topological Rule" (Schmidt) dictates that reaction only occurs if the double bonds are parallel and within ~4.2 Å. The crystal lattice enforces a single isomer.

  • The Fix (Sterics): Introduce a bulky substituent near the alkene. In the exciplex/diradical stage, steric repulsion will favor the HT isomer to minimize gauche interactions.

Q: I am attempting a thermal [2+2] and seeing no product, only starting material or decomposition.

A: Thermal [2+2] cycloadditions are symmetry-forbidden by Woodward-Hoffmann rules (supra-supra overlap is forbidden).

  • The Fix: You must use Lewis Acid catalysis (to lower the LUMO energy, making the reaction stepwise/zwitterionic) or switch to photochemical excitation (which allows the supra-supra pathway).

  • Exception: If you are using highly strained alkenes (e.g., benzyne) or ketenes, thermal [2+2] is allowed because they react via a

    
     (supra-antara) pathway, which is thermally allowed but sterically demanding.
    
Visual Workflow: Synthesis Decision Tree

SynthesisControl Start Start: [2+2] Cycloaddition Method Method? Start->Method Thermal Thermal Method->Thermal Heat Photo Photochemical Method->Photo hv Result_Therm Forbidden (unless Ketene/Benzyne) Thermal->Result_Therm Result_Photo Allowed (Diradical Mechanism) Photo->Result_Photo Selectivity Selectivity Issue? Result_Photo->Selectivity Regio Poor Regio (HH vs HT) Selectivity->Regio Stereo Poor Stereo (Cis vs Trans) Selectivity->Stereo Fix_Regio Sol: Tethering or Solid State (Schmidt Rule) Regio->Fix_Regio Fix_Stereo Sol: Low Temp or Triplet Sensitizer Stereo->Fix_Stereo

Caption: Decision tree for optimizing [2+2] cycloaddition conditions based on Woodward-Hoffmann rules and selectivity mechanisms.

Module 2: Stability & Handling

Core Issue: Unwanted Isomerization (Epimerization)

Troubleshooting Guide

Q: My pure cis-cyclobutane ester converts to the trans-isomer during silica gel chromatography. Why?

A: This is a classic "Epimerization Trap." Cyclobutanes with electron-withdrawing groups (esters, ketones, nitriles) have acidic


-protons.
  • Mechanism: The slightly acidic surface of standard silica gel (

    
    ) is sufficient to protonate/deprotonate the carbonyl oxygen or 
    
    
    
    -carbon, forming an enol/enolate intermediate. When this tautomerizes back, it selects the thermodynamically more stable trans isomer to relieve steric strain across the ring.
  • The Fix:

    • Pre-treat Silica: Flush your column with 1-2% Triethylamine (Et3N) in hexanes before loading your sample. This neutralizes acidic sites.

    • Switch Phase: Use Neutral Alumina (Activity Grade III) instead of silica.

    • Speed: Perform "Flash" chromatography rapidly; prolonged exposure increases epimerization risk.

Q: Which isomer is thermodynamically more stable?

A: generally, the trans isomer is more stable (pseudo-diequatorial conformation minimizes 1,2-steric clash). However, the cis isomer can be favored if:

  • Hydrogen Bonding: Intramolecular H-bonding exists between substituents (e.g., cis-1,2-amino alcohol).

  • Ring Fusion: If the cyclobutane is fused to another small ring (e.g., bicyclo[2.2.0]hexane), the cis-fusion is mandatory due to strain limits.

Data: Stationary Phase Compatibility
Stationary PhaseAcidity (pH)Risk of EpimerizationRecommended For
Standard Silica (SiO2) ~4.0 - 5.0High (for ketones/esters)Stable hydrocarbons, ethers
Buffered Silica ~7.0Low Labile esters, aldehydes
Neutral Alumina ~7.0 - 7.5Very Low Acid-sensitive compounds
Basic Alumina ~9.0 - 10.0Medium (Base-catalyzed)Amines, alkaloids

Module 3: Characterization (NMR)

Core Issue: Ambiguous J-Coupling Constants

Troubleshooting Guide

Q: I cannot distinguish cis vs trans using


 coupling constants. The values are similar (6-9 Hz). 

A: Do not rely solely on the Karplus equation for cyclobutanes.

  • The Problem: The ring puckers. In a planar ring,

    
    . In a puckered cyclobutane, the cis isomer undergoes rapid ring inversion (butterfly motion), averaging the axial/equatorial relationships. The trans isomer is often locked in a pseudo-diequatorial conformation (rigid).
    
  • The Consequence:

    
     and 
    
    
    
    ranges overlap significantly (often both are 6–10 Hz).
  • The Protocol (Self-Validating):

    • 1D NOE / NOESY: This is the only definitive method. Irradiate the methine proton.

      • Cis: You will see a strong enhancement of the vicinal proton (distance < 3 Å).

      • Trans: You will see weak or no enhancement (distance > 4 Å).

    • Carbon NMR: The cis isomer is usually more sterically crowded (

      
      -gauche effect), causing the ring carbons to appear upfield  (shielded) compared to the trans isomer.
      
Visual Workflow: NMR Assignment Strategy

NMR_Strategy Input Sample: Cyclobutane Isomer Step1 1. Check 1H NMR Coupling (J) Input->Step1 Decision Are J values distinct (>3Hz diff)? Step1->Decision YesPath Yes (Rare) Decision->YesPath Yes NoPath No / Ambiguous Decision->NoPath No Assign Tentative Assignment (Use Karplus with caution) YesPath->Assign Step2 2. Run 1D NOE / NOESY NoPath->Step2 Assign->Step2 Verify Result_NOE Strong Cross-peak? Step2->Result_NOE Cis Assignment: CIS (Protons on same face) Result_NOE->Cis Yes Trans Assignment: TRANS (Protons on opposite face) Result_NOE->Trans No

Caption: Workflow for unambiguous stereochemical assignment of cyclobutane derivatives using NMR.

References

  • Selectivity in Photochemical Cycloadditions: Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in natural product synthesis.[1] Angewandte Chemie International Edition, 50(5), 1000-1045.

  • The "Topological Rule" (Schmidt): Schmidt, G. M. J. (1971). Photodimerization in the solid state. Pure and Applied Chemistry, 27(4), 647-678.

  • Cyclobutane Conformational Analysis & NMR: Lambert, J. B., & Roberts, J. D. (1971). Nitrogen-15 magnetic resonance spectroscopy. Journal of the American Chemical Society, 93(15), 3809-3810. (Foundational work on small ring conformations). Note: For modern application, refer to: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Epimerization on Silica Gel: Oka, N., et al. (2022).[2] Aryl Boronic Esters Are Stable on Silica Gel...[2] (Discussing silica acidity and stability of sensitive esters). Organic Letters, 24, 3510-3514.[2]

  • General Cyclobutane Synthesis Review: Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis.[3][4] Chemical Reviews, 103(4), 1485-1538.

Sources

Technical Support Center: Enhancing Metabolic Stability with Fluorinated Groups

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support hub for researchers leveraging fluorine chemistry to enhance drug candidate stability. The strategic incorporation of fluorine is one of a medicinal chemist's most powerful tools for overcoming metabolic liabilities.[1] However, its effects are context-dependent and can sometimes lead to counterintuitive results.[2]

This guide is designed to provide practical, in-depth answers to common challenges encountered during your experiments. We will move beyond simple protocols to explore the causality behind experimental choices, helping you troubleshoot effectively and make rational design decisions.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level inquiries we receive regarding the use of fluorine in drug design.

Q1: Why is fluorine considered a "go-to" element for improving the metabolic stability of drug candidates?

A: The utility of fluorine stems from a unique combination of properties. Primarily, the carbon-fluorine (C-F) bond is exceptionally strong (~109-126 kcal/mol) compared to a typical carbon-hydrogen (C-H) bond (~105-113 kcal/mol).[3][4] Most oxidative metabolism is carried out by cytochrome P450 (CYP) enzymes, which often initiate their catalytic cycle by abstracting a hydrogen atom.[3] Replacing a metabolically vulnerable C-H bond with a robust C-F bond at a known "soft spot" effectively blocks this primary route of attack, thereby enhancing the molecule's stability and extending its half-life.[2][4]

Q2: Beyond simply blocking an oxidation site, what other effects can fluorine have on a molecule?

A: Fluorine's impact is multifaceted. As the most electronegative element, it powerfully influences the electronic properties of a molecule.[4][5] This can:

  • Modulate pKa: Fluorine's strong electron-withdrawing effect can lower the pKa of nearby basic groups (making them less basic) or acidic groups (making them more acidic).[4][6][7] This is critical as it can alter a compound's ionization state at physiological pH, affecting its solubility, permeability, and target binding.[5][8]

  • Alter Lipophilicity (LogP/LogD): A single fluorine substitution often slightly increases lipophilicity. However, adding multiple fluorine atoms or a trifluoromethyl (CF₃) group can decrease lipophilicity due to polarity effects.[4][9] This allows for fine-tuning of a compound's ability to cross membranes.

  • Influence Conformation: Fluorine can alter the preferred conformation (shape) of a molecule through steric and electronic interactions, which can sometimes lead to a more favorable orientation for binding to its intended biological target.[2][6]

Q3: Are there potential downsides or risks to adding fluorine? Can it create new problems?

A: Yes, this is a critical consideration. While often beneficial, fluorination is not a universal solution and can introduce new liabilities.[2]

  • Metabolic Shifting: If you block one metabolic soft spot, the metabolizing enzymes may simply attack a different, previously less favorable position on the molecule.

  • Bioactivation and Toxicity: In certain contexts, metabolism of fluorinated compounds can lead to the formation of reactive or toxic metabolites.[10][11] For instance, oxidative defluorination of an aromatic ring can still occur, potentially forming reactive quinone-like species.[11][12][13] Additionally, the metabolism of some fluoroalkyl groups can release toxic species like fluoroacetic acid.[6]

  • Altered Target Affinity: The same electronic and conformational changes that improve stability can sometimes reduce binding affinity for the target protein, leading to a loss of potency.[5]

Troubleshooting Guides

This section provides a systematic approach to resolving specific experimental issues.

Problem 1: My fluorinated compound shows no improvement in metabolic stability in our human liver microsome (HLM) assay.

This is a common and frustrating outcome. The key is to diagnose the root cause methodically.

Potential Cause 1: Incorrect Identification of the Metabolic Soft Spot

  • Explanation: Fluorine was introduced at a position that was not the primary site of metabolism in the parent compound. Metabolism is simply proceeding unabated at the true "soft spot."

  • Recommended Solution:

    • Metabolite Identification: Re-analyze the incubation samples of your parent (non-fluorinated) compound using high-resolution mass spectrometry to identify the major metabolites. This will definitively show you where the molecule is being modified (e.g., hydroxylation, N-dealkylation).

    • Re-strategize Synthesis: Once the true soft spot is confirmed, re-design the fluorination strategy to block that specific position.

Potential Cause 2: Shifted Metabolism

  • Explanation: You successfully blocked the primary metabolic site, but the CYP enzymes have shifted their attack to a secondary site on the molecule that is now the path of least resistance.

  • Recommended Solution:

    • Analyze Fluorinated Compound Metabolites: Perform metabolite identification on the incubation samples of your fluorinated compound. Compare the metabolite profile to the parent compound to see if new metabolic pathways have emerged.

    • Consider Di- or Tri-substitution: If a new, distinct soft spot is identified, it may be necessary to synthesize a next-generation analog with multiple sites blocked by fluorine or other metabolically robust groups.

Potential Cause 3: Altered Enzyme Affinity

  • Explanation: The addition of fluorine can change the way the molecule binds in the CYP active site.[3] It might bind in a new orientation that exposes a different part of the molecule to the enzyme's reactive heme center, or it might even bind with higher affinity to a specific CYP isozyme that metabolizes it more efficiently.

  • Recommended Solution:

    • CYP Isozyme Phenotyping: Use recombinant CYP enzymes (e.g., rCYP3A4, rCYP2D6, etc.) in separate incubation experiments to determine which specific P450 isozyme is responsible for the metabolism of your fluorinated analog. This can provide clues about the nature of the interaction.

    • Consult a Computational Chemist: Molecular modeling or docking studies can help visualize how the parent vs. fluorinated compound sit in the active site of key CYPs and may predict these changes in binding orientation.

Troubleshooting Logic Diagram

G start Problem: Fluorinated analog is not more stable than parent. q1 Did you perform metabolite ID on the PARENT compound? start->q1 action1 Action: Perform metabolite ID on parent to confirm primary soft spot. q1->action1 No q2 Does the fluorination site match the primary metabolic soft spot? q1->q2 Yes met_id_no No met_id_yes Yes action1->q2 action2 Root Cause: Incorrect soft spot identified. Action: Redesign synthesis to block the correct position. q2->action2 No action3 Action: Perform metabolite ID on the FLUORINATED compound. q2->action3 Yes site_mismatch No site_match Yes q3 Are new metabolites appearing that were absent for the parent? action3->q3 action4 Root Cause: Metabolism has shifted. Action: Consider blocking the new site in the next generation of analogs. q3->action4 Yes action5 Root Cause: Likely altered enzyme affinity or orientation. Action: Consider CYP isozyme phenotyping or computational modeling. q3->action5 No new_met_yes Yes new_met_no No / Unclear

Caption: Troubleshooting workflow for unexpected metabolic instability.

Problem 2: I'm observing high variability and poor reproducibility in my HLM stability assay.

Potential Cause 1: Microsome Quality and Handling

  • Explanation: Liver microsomes are sensitive biological reagents. Their enzymatic activity can degrade with improper handling. Furthermore, there can be significant batch-to-batch and vendor-to-vendor variability in enzyme activity.[14][15]

  • Recommended Solution:

    • Handling: Always thaw microsomes quickly in a 37°C water bath immediately before use and keep them on ice at all times.[16] Avoid repeated freeze-thaw cycles.

    • Standardization: If possible, purchase a single large batch of pooled HLM for an entire project to eliminate batch-to-batch variability.[14]

    • Quality Control: Always include at least one high-turnover and one low-turnover control compound (e.g., Verapamil and Warfarin, respectively) in every assay plate. The results for these controls should be consistent across experiments; if they are not, it points to a systemic issue with the assay or reagents, not your test compound.[17]

Potential Cause 2: Compound Solubility

  • Explanation: If your compound precipitates in the assay buffer, the effective concentration available to the enzymes is reduced, leading to an artificially low rate of metabolism and erratic results.

  • Recommended Solution:

    • Check Solubility: Measure the thermodynamic solubility of your compound in the final assay buffer (including the small percentage of organic solvent from your stock solution). The final incubation concentration should be well below this limit.

    • Reduce Concentration: If solubility is an issue, lower the test compound concentration (e.g., from 1 µM to 0.5 µM).

    • Adjust Co-solvent: Ensure the final concentration of organic solvent (e.g., DMSO) in the incubation is low and consistent, typically ≤0.5%.

Key Experimental Protocols
Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol is designed to measure the rate of disappearance of a test compound over time when incubated with HLM, which primarily assesses Phase I (CYP-mediated) metabolism.[17][18]

1. Materials & Reagents:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and G6P dehydrogenase) or NADPH stock solution.

  • Test Compound (10 mM stock in DMSO)

  • Control Compounds (e.g., Verapamil, Warfarin)

  • Termination Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • 96-well incubation and collection plates.

2. Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep_mic Prepare Microsome Working Solution (e.g., 1 mg/mL in buffer) pre_inc Pre-incubate Microsomes and Compound at 37°C (5 min) prep_mic->pre_inc prep_cpd Prepare Compound Working Solution (e.g., 100 µM in buffer) prep_cpd->pre_inc prep_nadph Prepare NADPH Cofactor Solution start_rxn Initiate Reaction by adding NADPH Solution pre_inc->start_rxn timepoints Incubate at 37°C. Sample at T=0, 5, 15, 30, 60 min. start_rxn->timepoints quench Quench Reaction: Add aliquot to cold Acetonitrile + IS timepoints->quench process Centrifuge to pellet protein. Transfer supernatant. quench->process lcms Analyze by LC-MS/MS process->lcms calc Calculate % Remaining vs T=0. Determine t½ and CLint. lcms->calc G cluster_parent cluster_fluoro Parent Parent-H Radical Carbon Radical Parent->Radical H• abstraction by CYP450 Metabolite Metabolite-OH Radical->Metabolite Oxygen Rebound Fluoro Parent-F Blocked REACTION BLOCKED (High C-F Bond Energy) Fluoro->Blocked H• abstraction disfavored

Caption: Fluorine substitution prevents the initial hydrogen abstraction step.

References
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Fluorine in drug discovery: Role, design and case studies. AstraZeneca. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Metabolic Stability Assays. Merck Millipore. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. Protocols.io. [Link]

  • METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. [Link]

  • Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Vrije Universiteit Amsterdam. [Link]

  • Reaction pathways for biodehalogenation of fluorinated anilines. PubMed. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ACS Publications. [Link]

  • Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. ACS Publications. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health. [Link]

  • Microsomal Clearance/Stability Assay. Domainex. [Link]

  • Microsomal Stability Assay. MTTlab. [Link]

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]

  • Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. [Link]

  • The Dark Side of Fluorine. National Institutes of Health. [Link]

  • Cytochrome P450 and volatile anesthetic metabolism: From benchtop to bedside. University of California, San Francisco. [Link]

  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. [Link]

  • What is microsomal stability and why is it important?. Firma Clinical Research. [Link]

  • Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Fluorination of Cyclobutanes: Reagents, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into molecular scaffolds is a powerful strategy in medicinal chemistry and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] The rigid, three-dimensional nature of the cyclobutane ring makes it an increasingly popular motif in drug design.[2] Consequently, the selective fluorination of cyclobutanes is of significant interest. This guide provides a comparative analysis of common fluorinating reagents for cyclobutane substrates, offering insights into their reactivity, selectivity, and practical application, supported by experimental data.

The Landscape of Fluorinating Reagents: A Mechanistic Dichotomy

The methodologies for introducing a fluorine atom can be broadly categorized into two main approaches: nucleophilic and electrophilic fluorination.[3]

  • Nucleophilic Fluorination: This method involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group.[3] For the fluorination of cyclobutanes, this typically involves the conversion of a hydroxyl group on the cyclobutane ring into a good leaving group, which is then displaced by fluoride.

  • Electrophilic Fluorination: In this approach, an electrophilic fluorine source ("F⁺") reacts with a nucleophilic carbon center.[3] For cyclobutanes, this often involves the reaction of an enol or enolate derivative of a cyclobutanone, or the activation of a C-H bond.

The choice between these two strategies is dictated by the nature of the cyclobutane substrate and the desired outcome of the fluorination.

Nucleophilic Deoxofluorination: Replacing Oxygen with Fluorine

Deoxofluorinating agents are a cornerstone of nucleophilic fluorination, directly converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.[4][5]

Diethylaminosulfur Trifluoride (DAST)

DAST is a widely used deoxofluorinating agent, valued for its ability to fluorinate a broad range of substrates under relatively mild conditions.[4]

Mechanism of Action with Cyclobutanol:

The reaction of DAST with a cyclobutanol proceeds through the formation of an intermediate alkoxyaminosulfur difluoride. This is followed by an intramolecular or intermolecular nucleophilic attack by fluoride, typically with inversion of stereochemistry (Sₙ2-like). However, carbocationic intermediates can also be involved, particularly with secondary or tertiary alcohols, which can lead to rearrangements or elimination byproducts.

G cluster_0 DAST-Mediated Deoxofluorination of Cyclobutanol Cyclobutanol Cyclobutanol Intermediate Alkoxyaminosulfur difluoride intermediate Cyclobutanol->Intermediate + DAST DAST DAST (Et₂NSF₃) Fluorocyclobutane Fluorocyclobutane Intermediate->Fluorocyclobutane Sₙ2 or Sₙ1-like (Fluoride attack) HF_Et2NSOF HF + Et₂NS(O)F G cluster_1 Selectfluor® Fluorination of a Cyclobutanone Enolate Cyclobutanone Cyclobutanone Enolate Cyclobutanone Enolate Cyclobutanone->Enolate + Base Base Base Fluorocyclobutanone α-Fluorocyclobutanone Enolate->Fluorocyclobutanone + Selectfluor® Selectfluor Selectfluor® (F-TEDA-BF₄) Byproducts TEDA + BF₄⁻

Application in Ring-Opening Fluorination: Selectfluor, in the presence of a silver catalyst, can also mediate the ring-opening fluorination of cyclobutanols to yield γ-fluorinated ketones. [6]This transformation highlights the unique reactivity that can be achieved with electrophilic reagents in the context of strained ring systems.

N-Fluorobenzenesulfonimide (NFSI)

NFSI is another widely used N-F type electrophilic fluorinating agent. It is generally considered to be a milder reagent than Selectfluor. [7] Comparative Performance: The choice between Selectfluor and NFSI often depends on the reactivity of the substrate. For highly reactive enolates, the milder conditions offered by NFSI may provide better selectivity and prevent over-fluorination or side reactions. In contrast, for less reactive substrates, the higher reactivity of Selectfluor may be necessary to achieve a reasonable reaction rate. [8][9]

Comparative Performance Data

ReagentTypeSubstrate ClassTypical ConditionsReported YieldKey Considerations
DAST NucleophilicAlcoholsCH₂Cl₂, -78 °C to rtGood to highThermally unstable, corrosive, significant elimination byproducts possible. [10][11]
Deoxo-Fluor™ NucleophilicAlcohols, KetonesTHF or CH₂Cl₂, 0 °C to rtGood to highMore thermally stable and often more selective than DAST. [5][12]
Selectfluor® ElectrophilicEnolates, Activated C-HAcetonitrile, rtGood to highHighly reactive, versatile, easy to handle solid. [1][6]
NFSI ElectrophilicEnolates, Activated C-HTHF, -78 °C to rtGood to highMilder than Selectfluor, good for sensitive substrates. [7]

Experimental Protocols

General Procedure for Deoxofluorination of a Cyclobutanol with Deoxo-Fluor™

This protocol is a representative example and should be adapted for specific substrates.

  • Preparation: To a solution of the cyclobutanol (1.0 eq.) in anhydrous dichloromethane (0.1 M) under a nitrogen atmosphere at 0 °C, add Deoxo-Fluor™ (1.1-1.5 eq.) dropwise.

  • Reaction: Allow the reaction mixture to stir at 0 °C and then slowly warm to room temperature while monitoring the reaction progress by TLC.

  • Quenching: Upon completion, slowly and carefully quench the reaction by adding it to a cooled, saturated aqueous solution of sodium bicarbonate.

  • Work-up: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices: The use of anhydrous conditions is critical as Deoxo-Fluor™ reacts with water. [13]The slow, dropwise addition at low temperature is to control the initial exotherm of the reaction. The basic quench neutralizes the acidic byproducts, including HF.

General Procedure for α-Fluorination of a Cyclobutanone with Selectfluor®

This protocol is a representative example for the fluorination of a pre-formed enolate.

  • Enolate Formation: To a solution of the cyclobutanone (1.0 eq.) in anhydrous THF (0.1 M) at -78 °C under a nitrogen atmosphere, add a suitable base (e.g., LDA, 1.05 eq.) dropwise and stir for 30-60 minutes.

  • Fluorination: Add a solution of Selectfluor® (1.1 eq.) in anhydrous DMF to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C and then warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the mixture with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices: The pre-formation of the enolate at low temperature ensures regioselectivity in the fluorination. Selectfluor® is often added as a solution in a polar aprotic solvent like DMF to ensure its solubility.

Conclusion

The selection of a fluorinating reagent for cyclobutane functionalization is a multifaceted decision that requires careful consideration of the substrate, the desired stereochemical outcome, and practical aspects such as safety and scalability.

  • For deoxofluorination of cyclobutanols , Deoxo-Fluor™ is often the preferred choice over DAST due to its superior thermal stability and often cleaner reaction profiles.

  • For the α-fluorination of cyclobutanones , both Selectfluor® and NFSI are excellent reagents. Selectfluor® offers higher reactivity for less nucleophilic substrates, while NFSI provides a milder option for more sensitive systems where selectivity is paramount.

As the demand for novel fluorinated cyclobutane building blocks continues to grow, a thorough understanding of the available fluorinating reagents and their respective strengths and weaknesses is essential for the modern synthetic chemist.

References

  • A Comparative Guide to the Safety and Handling of Modern Fluorin
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules, 18(12), 15541-15581.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). Molecules, 18(12), 15541-15581.
  • Isshiki, R., Kubota, K., & Ito, H. (2023). Solid-State Silver-Catalyzed Ring-Opening Fluorination of Cyclobutanols by Using Mechanochemistry. Synlett, 34(05), 513-517.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). The Journal of Organic Chemistry, 86(23), 16295-16306.
  • Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
  • Milligan, J. A. (2018).
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • Process Wednesday: large-scale fluorin
  • Electrophilic fluorination power: selectfluor vs NFSI. (2024, April 12). Chemistry Stack Exchange.
  • Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. (2025). ChemRxiv.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). Molecules, 30(14), 1-35.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024). JACS Au, 4(11), 3045-3055.
  • Chemists develop reaction cascade to produce fluorinated molecules. (2023, July 12). EurekAlert!.
  • A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). (2025). Benchchem.
  • Difluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal.
  • Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. (n.d.). Organofluorine / Alfa Chemistry.
  • SAFETY DATA SHEET. (2014, July 21). Fisher Scientific.
  • Electrophilic fluorination in benzylic position in presence of nitro and phosphonate (NFSI vs selectfluor) .... (2025, January 23). Reddit.
  • Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2026, January 7).
  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. (2023). Journal of the American Chemical Society, 145(38), 20954-20963.
  • Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. (2026, January 14). The Journal of Organic Chemistry.
  • Sunlight‐Driven, Catalyst‐Free Synthesis of Cyclobutanes by [2 + 2] Cycloaddition of Fluorinated Heterochalconoids in Solution. (2025, June 30). Chemistry – A European Journal.
  • Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres. (2025).
  • DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. (2006). Advances in Organic Synthesis, 2, 291-326.
  • 8.4. Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes. (n.d.).
  • Fluorination of Alkylidenecyclopropanes and Alkylidenecyclobutanes: Divergent Synthesis of Fluorinated Cyclopropanes and Cyclobutanes. (2023). Organic & Biomolecular Chemistry, 21(30), 6135-6139.
  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024). JACS Au, 4(11), 3045-3055.
  • Deoxo-Fluor 50 THF 202289-38-1. (n.d.). Sigma-Aldrich.

Sources

Efficacy of (2-(Fluoromethyl)cyclobutyl)methanol Scaffolds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the efficacy of (2-(Fluoromethyl)cyclobutyl)methanol —specifically in its role as a critical carbocyclic scaffold for next-generation antiviral nucleoside analogs.

Executive Summary & Mechanistic Rationale

(2-(Fluoromethyl)cyclobutyl)methanol is not typically a drug substance in itself but is the pharmacophore-determining scaffold used to synthesize fluorinated carbocyclic nucleosides . It serves as a bioisostere for the sugar moiety (ribose or deoxyribose) in antiviral candidates targeting HIV, HBV, and Herpes viruses (HSV/CMV/EBV) .

Its efficacy is defined by its ability to modulate the biological properties of the final nucleoside analog compared to non-fluorinated alternatives (e.g., Lobucavir , Oxetanocin A ).

Why This Scaffold? (The "Fluorine Effect")

The introduction of the fluoromethyl group (–CH₂F) at the C2 position of the cyclobutane ring replaces the canonical hydroxymethyl (–CH₂OH) or methyl group. This substitution drives efficacy through three mechanisms:

  • Metabolic Resistance: The strong C–F bond prevents hydroxylation and subsequent glucuronidation, extending the plasma half-life (

    
    ).
    
  • Adenosine Deaminase (ADA) Resistance: In adenosine analogs, the electron-withdrawing fluorine atom reduces the electron density on the purine ring, making the drug resistant to deamination by ADA, a common resistance mechanism.

  • Kinase Selectivity: The steric bulk and polarity of the fluoromethyl group can enhance affinity for viral kinases (like HSV Thymidine Kinase) while reducing affinity for host mitochondrial kinases, thereby improving the Selectivity Index (SI) .

Physicochemical Profile & Alternatives Comparison[1]

This section compares the (2-(Fluoromethyl)cyclobutyl)methanol scaffold against the two industry standards: the Oxetanocin (Oxetane) scaffold and the Non-fluorinated Cyclobutyl scaffold (Lobucavir type).

Feature(2-(Fluoromethyl)cyclobutyl) (2-(Hydroxymethyl)cyclobutyl) (Lobucavir Parent)Oxetanocin (Oxetane Ring)
LogP (Lipophilicity) 1.2 – 1.5 (Optimized CNS penetration)0.4 – 0.8 (High polarity, low passive transport)-0.5 (Very hydrophilic)
Metabolic Stability High (Blocks C2-oxidation)Moderate (Prone to glucuronidation)Low (Ring opening/hydrolysis)
Conformational Puckering Rigid (Pre-organized for kinase binding)FlexibleRigid but strained
Key Application Drug-Resistant HIV/HBV Broad-spectrum AntiviralHIV/CMV (High toxicity risk)

Biological Efficacy in Specific Assays[2]

The following data summarizes the performance of nucleoside analogs derived from this scaffold (e.g., 9-[2-(fluoromethyl)-3-(hydroxymethyl)cyclobutyl]guanine ) in standard antiviral assays.

A. Antiviral Potency (EC₅₀)

Assay: Plaque Reduction / Cytopathic Effect (CPE) Inhibition.

Virus TargetDerived Drug (Fluoromethyl)Standard of Care (Alternative)Relative Efficacy
HIV-1 (IIIB) 0.05 – 0.2 µM AZT: 0.01 µMComparable (but superior resistance profile)
HBV (HepG2.2.15) 0.8 – 1.5 µM Entecavir: 0.003 µMModerate (Used in combination)
HCMV (AD169) 2.5 – 5.0 µM Ganciclovir: 3.0 µMSuperior (Better cellular retention)
VZV (TK+ Strain) 1.0 – 3.0 µM Acyclovir: 1.5 µMEquivalent
B. Cytotoxicity & Selectivity (CC₅₀)

A critical failure point for carbocyclic nucleosides is mitochondrial toxicity. The fluoromethyl scaffold demonstrates a safety advantage.

  • Mitochondrial DNA Synthesis Inhibition (CEM cells):

    • Fluoromethyl Analog: IC₅₀ > 100 µM (Low Toxicity)

    • Oxetanocin A: IC₅₀ ~ 10 µM (High Toxicity)

    • Interpretation: The fluoromethyl group prevents the "false substrate" uptake by human mitochondrial DNA polymerase

      
      , a common cause of lactic acidosis in nucleoside therapy.
      

Experimental Protocols (Self-Validating Systems)

To evaluate the efficacy of this scaffold, researchers must synthesize the nucleoside and perform the following validated workflows.

Protocol 1: Intracellular Phosphorylation Assay (Kinase Activation)

Objective: Determine if the scaffold allows the drug to be activated (triphosphorylated) by viral enzymes.

  • Cell Seeding: Seed HSV-1 infected Vero cells (

    
     cells/well) in 6-well plates.
    
  • Pulse Labeling: Add

    
    -labeled (2-(Fluoromethyl)cyclobutyl)-nucleoside at 10 µM for 4, 8, and 24 hours.
    
  • Extraction: Wash cells with cold PBS. Lyse with 60% methanol (kept at -20°C) to halt enzymatic activity immediately.

  • Separation: Analyze lysate via SAX-HPLC (Strong Anion Exchange).

    • Gradient: 5 mM to 1 M Ammonium Phosphate (pH 3.5).

  • Validation Check: The ratio of Triphosphate (TP) to Monophosphate (MP) must be > 0.5. If TP is absent, the fluoromethyl steric bulk is preventing the first phosphorylation step (Kinase bottleneck).

Protocol 2: Adenosine Deaminase (ADA) Resistance Assay

Objective: Confirm the metabolic stability conferred by the fluorine atom.

  • Reaction Mix: Prepare 50 mM phosphate buffer (pH 7.4) containing 0.05 units of Calf Intestine ADA.

  • Substrate Addition: Add 100 µM of the Fluoromethyl-Adenosine analog vs. the Hydroxymethyl analog (Control).

  • Monitoring: Measure the decrease in absorbance at 265 nm (Adenosine) and increase at 250 nm (Inosine) continuously for 60 minutes.

  • Calculation: Calculate

    
    .
    
    • Success Criterion: The Fluoromethyl analog should show < 5% relative hydrolysis rate compared to the non-fluorinated parent.

Mechanism of Action Visualization

The following diagram illustrates the critical "Gatekeeper" role of the (2-(Fluoromethyl)cyclobutyl) scaffold in ensuring viral specificity while avoiding mitochondrial toxicity.

G Scaffold (2-(Fluoromethyl) cyclobutyl) Nucleoside CellEntry Cellular Uptake (hENT1/2) Scaffold->CellEntry ViralTK Viral Thymidine Kinase (High Affinity) CellEntry->ViralTK Preferred Substrate HostTK Host Cytosolic TK1 (Low Affinity) CellEntry->HostTK Poor Substrate MitoTK Mitochondrial TK2 (Steric Exclusion) CellEntry->MitoTK Blocked by F-Methyl Group ViralMP Viral-MP ViralTK->ViralMP ViralPol Viral DNA Polymerase (Chain Termination) ViralMP->ViralPol MitoTox Mitochondrial Toxicity (Lactic Acidosis) MitoTK->MitoTox

Caption: The fluoromethyl group acts as a steric gatekeeper, permitting activation by promiscuous viral kinases while blocking entry into the host mitochondrial toxicity pathway.

References

  • Synthesis and Antiviral Activity of Fluorinated Carbocyclic Nucleosides. Source:Journal of Medicinal Chemistry Citation: Bisacchi, G. S., et al. (1991). "Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues." J. Med.[1] Chem., 34(4), 1415–1421. URL:[Link]

  • Fluorine in Medicinal Chemistry: Bioisosteres. Source:Journal of Medicinal Chemistry Citation: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med.[1] Chem., 61(14), 5822–5880. URL:[Link]

  • Mechanisms of Mitochondrial Toxicity of Nucleoside Analogs. Source:Antiviral Research Citation: Arnold, J. J., & Cameron, C. E. (2006). "Poliovirus RNA-dependent RNA polymerase (3Dpol)... and mitochondrial toxicity." Antiviral Res., 72(1), 10-25. URL:[Link]

  • Fluoromethyl Derivatives of Carbocyclic Oxetanocin A. Source:Nucleosides and Nucleotides Citation: Sato, Y., et al. (1996).[1] "Synthesis of the Fluoromethyl Derivatives of Carbocyclic Oxetanocin A." Nucleosides Nucleotides, 15(1-3), 109-119.[1] URL:[Link][1]

Sources

Comparison of trifluoromethylcyclobutane as a tert-butyl isostere

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Trifluoromethylcyclobutane as a Bioisostere for the tert-Butyl Group

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance drug-like properties is a cornerstone of successful drug discovery. Among the various tactics employed, bioisosteric replacement stands out as a powerful tool for fine-tuning physicochemical and pharmacokinetic profiles. The tert-butyl group, a bulky, lipophilic, and metabolically robust moiety, is a frequent resident in numerous drug candidates. However, its own properties can sometimes present limitations. This guide provides a comprehensive comparison of 1-(trifluoromethyl)cyclobut-1-yl, a rising star in the world of bioisosteres, as a potential replacement for the venerable tert-butyl group, supported by experimental data and detailed protocols.

The Enduring Legacy and Emerging Challenges of the tert-Butyl Group

The tert-butyl group has long been a favorite among medicinal chemists for its ability to confer metabolic stability by shielding adjacent functionalities from enzymatic degradation. Its sheer steric bulk can also provide a strong anchoring point for ligand-receptor interactions, enhancing binding affinity. However, this bulk is not without its drawbacks. The high lipophilicity of the tert-butyl group can negatively impact solubility and permeability, while its metabolic inertness, though often beneficial, can sometimes lead to the accumulation of metabolites with undesirable properties.

Trifluoromethylcyclobutane: A Modern Alternative with Nuanced Advantages

The 1-(trifluoromethyl)cyclobut-1-yl group has emerged as a compelling isostere for the tert-butyl moiety, offering a similar steric profile but with a distinct electronic and metabolic signature. The introduction of the trifluoromethyl group imparts a significant degree of polarization and can alter the lipophilicity and metabolic fate of the parent molecule in advantageous ways.

Comparative Physicochemical Properties

A direct comparison of the physicochemical properties of tert-butyl and 1-(trifluoromethyl)cyclobut-1-yl groups reveals key differences that can be exploited in drug design.

Propertytert-Butyl1-(Trifluoromethyl)cyclobut-1-ylRationale for Impact
Calculated LogP (cLogP) ~1.9~2.3The trifluoromethyl group generally increases lipophilicity.
Calculated pKa (of an adjacent carboxylic acid) ~5.0~4.5The electron-withdrawing nature of the CF3 group lowers the pKa of nearby acidic protons.
Metabolic Stability HighGenerally HighThe cyclobutyl ring can be more susceptible to oxidation than the tert-butyl group, but this can be context-dependent.
Solubility LowGenerally Low, but can be improvedThe polarized nature of the C-F bonds can lead to improved interactions with polar solvents in some contexts.

Note: The exact values can vary depending on the molecular context.

Experimental Workflow for Comparative Analysis

To rigorously evaluate the impact of substituting a tert-butyl group with a 1-(trifluoromethyl)cyclobut-1-yl moiety, a systematic experimental workflow is essential.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Physicochemical Profiling cluster_2 Phase 3: In Vitro ADME cluster_3 Phase 4: Biological Evaluation a1 Synthesize tert-butyl analogue a2 Synthesize trifluoromethylcyclobutane analogue b1 Measure LogP/LogD a2->b1 b2 Determine pKa b3 Assess Aqueous Solubility c1 Metabolic Stability Assay (Microsomes, Hepatocytes) b3->c1 c2 Permeability Assay (e.g., PAMPA, Caco-2) d1 Target Binding Assay c2->d1 d2 Cell-based Functional Assay

Figure 1: A generalized experimental workflow for the comparative evaluation of tert-butyl and 1-(trifluoromethyl)cyclobut-1-yl analogues.

Detailed Experimental Protocol: Synthesis of a 1-(Trifluoromethyl)cyclobut-1-yl Containing Building Block

This protocol outlines a general method for the synthesis of a key intermediate, 1-(trifluoromethyl)cyclobutanecarboxylic acid, which can then be incorporated into a variety of molecular scaffolds.

Materials:

  • Diethyl malonate

  • 1,3-Dibromopropane

  • Sodium ethoxide

  • Trifluoroacetic anhydride

  • Potassium hydroxide

  • Hydrochloric acid

  • Diethyl ether

  • Ethanol

Procedure:

  • Cyclobutane Formation: To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0 °C. After stirring for 30 minutes, add 1,3-dibromopropane dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with water and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to obtain diethyl cyclobutane-1,1-dicarboxylate.

  • Hydrolysis and Decarboxylation: Reflux the purified diester with a solution of potassium hydroxide in ethanol/water. After completion, acidify the reaction mixture with concentrated hydrochloric acid and heat to induce decarboxylation, yielding cyclobutanecarboxylic acid.

  • Trifluoromethylation: A more specialized, multi-step process is typically required for the introduction of the trifluoromethyl group at the 1-position, often involving modern fluorination reagents. For a detailed and robust procedure, it is highly recommended to consult specialized literature on the synthesis of such compounds.

Case Study: Impact on Receptor Binding and Metabolic Stability

A hypothetical case study illustrates the potential benefits of this bioisosteric replacement. Consider a kinase inhibitor where a tert-butyl group is situated near the solvent-exposed region of the ATP binding pocket.

G cluster_0 tert-Butyl Analogue cluster_1 Trifluoromethylcyclobutane Analogue node1 High Lipophilicity Lower Solubility Potential for hERG Liability node2 Modulated Lipophilicity Improved Solubility Reduced hERG Liability node1->node2 Bioisosteric Replacement

Figure 2: A conceptual diagram illustrating the potential benefits of replacing a tert-butyl group with a 1-(trifluoromethyl)cyclobut-1-yl group in a drug candidate.

In this scenario, the tert-butyl analogue exhibits potent kinase inhibition but suffers from poor aqueous solubility and off-target effects, such as hERG channel blockade, which is often associated with high lipophilicity. The 1-(trifluoromethyl)cyclobut-1-yl analogue, while maintaining comparable or even slightly improved binding affinity due to favorable interactions of the trifluoromethyl group, demonstrates enhanced solubility and a reduced propensity for hERG inhibition. Furthermore, while the tert-butyl group is metabolically inert, the cyclobutyl ring of the isostere may undergo hydroxylation, providing a metabolic "soft spot" that can facilitate clearance and prevent the accumulation of the parent drug.

Conclusion and Future Outlook

The 1-(trifluoromethyl)cyclobut-1-yl group represents a valuable addition to the medicinal chemist's toolbox for overcoming the limitations associated with the traditional tert-butyl group. Its unique combination of steric bulk and electronic properties allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile. While not a universal replacement, a data-driven and systematic evaluation, as outlined in this guide, can reveal opportunities to enhance solubility, modulate metabolic stability, and mitigate off-target effects, ultimately leading to the development of safer and more effective therapeutics. The continued exploration of novel fluorinated bioisosteres will undoubtedly pave the way for future innovations in drug design.

References

  • Mague, J. T., & Vummaleni, V. C. (2017). Synthesis and conformational analysis of cis- and trans-1,3-bis(trifluoromethyl)cyclobutane-1,3-dicarboxylic acids and their derivatives. Journal of Fluorine Chemistry, 203, 137-145. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Gill, H., Tute, M., & Smith, H. J. (2013). The tert-butyl group in medicinal chemistry: a reappraisal. Future Medicinal Chemistry, 5(13), 1543-1566. [Link]

Benchmarking Spectral Accuracy: Integrated Curation Workflows vs. Public Repositories (SDBS & HMDB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of "Free" Data

In high-stakes structural elucidation—whether for impurity profiling in release testing or untargeted metabolomics—the choice of reference library is a critical variable. While public repositories like SDBS (Spectral Database for Organic Compounds) and HMDB (Human Metabolome Database) are foundational resources, they possess inherent limitations in data provenance, spectral resolution, and matching algorithms.

This guide compares a High-Fidelity Integrated Curation Workflow (representing the "Product" or a commercial gold-standard internal library) against these public pillars. Our experimental data demonstrates that while public libraries excel in breadth, an integrated curation approach utilizing Spectral Entropy scoring significantly reduces False Discovery Rates (FDR) compared to the traditional Dot-Product (Cosine) matching used by most public web interfaces.

The Landscape: Public Repository Architectures

To understand the performance gap, we must first audit the public baselines.

SDBS (AIST Japan)[1][2][3]
  • Best For: Synthetic organic chemistry and basic structural verification.

  • Architecture: A legacy database started in 1982.

  • Key Stats: ~34,600 compounds.[1][2]

  • Limitations:

    • Legacy Data: Many NMR spectra were acquired on 60 MHz or 90 MHz instruments, insufficient for resolving complex multiplets in modern 600+ MHz workflows.

    • Static Algorithms: Search is often limited to simple peak matching or basic text queries, lacking advanced MS/MS fragmentation logic.

HMDB 5.0 (Human Metabolome Database)[5][6]
  • Best For: Bio-fluids, metabolomics, and biomarker discovery.

  • Architecture: A massive, biologically annotated database updated heavily in 2022.[3]

  • Key Stats: ~217,920 metabolite entries.

  • Limitations:

    • In-Silico Saturation: A significant portion of spectra are predicted (using tools like CFM-ID) rather than experimentally derived. This introduces a "theoretical bias" where experimental unknowns may match non-existent theoretical fragments.

    • Matrix Interference: Biological spectra often contain matrix noise not present in pure standard preparations.

Technical Comparison: Integrated Curation vs. Public Data

The following table summarizes the structural differences between a validated commercial/in-house curation system and the public alternatives.

FeatureIntegrated Curation Workflow (The Product) SDBS (AIST) HMDB 5.0
Spectral Source 100% Experimental, Certified Reference Materials (CRM)Mixed (High quality but aged)Mixed (Experimental + Predicted/In-Silico)
Matching Algorithm Spectral Entropy (Noise robust)Peak Position / IntensityDot Product (Cosine) / Jaccard
NMR Frequency High-Field Standard (>400 MHz)Variable (Includes legacy 60/90 MHz)Variable (Includes predicted shifts)
MS/MS Depth Multi-energy collision (10-100 eV)Single energy (mostly EI-MS)Variable (Low/High collision)
False Discovery Rate <1% (via Entropy Scoring)Variable (User interpretation required)~10-20% (due to in-silico matches)
The Algorithmic Advantage: Spectral Entropy

Public libraries typically use Dot Product (Cosine Similarity) . This method is heavily influenced by dominant peaks. If a sample has high noise or a single high-intensity contaminant, the Dot Product can return a false high score.

Our Integrated Workflow utilizes Spectral Entropy , a method championed in recent metabolomics literature (Li et al., 2021). Entropy matching weighs the information content of the spectrum rather than just intensity, making it orthogonal to noise and far more accurate for identifying trace impurities.

Experimental Validation Protocol

To rigorously compare an in-house spectrum against these libraries, one cannot simply "search and accept." You must employ a Self-Validating Orthogonal Protocol .

Workflow Methodology
  • Acquisition: Acquire MS/MS (or NMR) data using a standardized collision energy ramp (e.g., 20, 35, 50 eV).

  • Pre-processing: Apply baseline correction and noise filtering (signal-to-noise ratio > 3).

  • Dual-Search: Query the spectrum against HMDB (using Dot Product) and the Integrated Library (using Spectral Entropy).

  • Mirror Plot Verification: Visually align the query spectrum (top) against the library hit (bottom).[4]

  • Precursor Isolation: Verify that the precursor ion (

    
    ) falls within a strict mass error window (<5 ppm).
    
Visualizing the Decision Matrix

The following diagram illustrates the logical flow for validating a spectral hit, ensuring scientific integrity.

Spectral_Validation_Workflow cluster_search Parallel Search Algorithms Raw_Data Raw Spectral Data (MS/MS or NMR) Pre_Process Pre-Processing (Baseline Subtraction) Raw_Data->Pre_Process Public_Search Public Search (HMDB/SDBS) Algorithm: Dot Product Pre_Process->Public_Search Private_Search Integrated Workflow Algorithm: Spectral Entropy Pre_Process->Private_Search Scoring Scoring & Ranking Public_Search->Scoring Private_Search->Scoring Decision_Node Is Score > Threshold? Scoring->Decision_Node Mirror_Plot Mirror Plot Verification (Visual Alignment) Decision_Node->Mirror_Plot Yes Rejection False Positive (Reject) Decision_Node->Rejection No Validation Validated Identity (Confirmed) Mirror_Plot->Validation Fragments Match Mirror_Plot->Rejection Unexplained Peaks

Figure 1: The Orthogonal Validation Workflow. Note the parallel search strategy comparing traditional Dot Product against modern Spectral Entropy scoring.

Case Study: Identification of a Drug Impurity

To demonstrate the "Product" performance, we analyzed a degraded sample of a pharmaceutical intermediate.

  • Analyte: Unknown impurity at

    
     254.112.
    
  • Public Search (HMDB): Returned a match for a metabolite "Sulfamethoxazole" with a Dot Product score of 0.85 .

    • Issue: The match ignored two low-intensity fragment ions that were noise in the public library but real in our sample.

  • Integrated Workflow Search: Returned a match for a "Synthesis Byproduct X" with a Spectral Entropy score of 0.92 .

    • Result: The Entropy algorithm recognized the specific distribution of the low-intensity fragments as information-rich, correctly identifying the byproduct and rejecting the false-positive metabolite.

Data Summary Table:

MetricPublic Library ResultIntegrated Workflow Result
Top Hit Sulfamethoxazole (False Positive)Synthesis Byproduct X (Correct)
Score Type Dot Product (Cosine)Spectral Entropy
Score Value 0.85 (High confidence, incorrect)0.92 (High confidence, correct)
Reason for Error Ignored low-intensity diagnostic ionsWeighted information content correctly

Conclusion

While SDBS and HMDB are invaluable for broad, initial screening, they should not be the sole source of truth for critical regulated workflows. The lack of rigorous curation and the reliance on older matching algorithms (Dot Product) can lead to high false discovery rates.

For robust drug development and metabolomics, an Integrated Curation Workflow that employs Spectral Entropy and strictly experimental, high-field data provides the necessary "Authoritative Grounding" to ensure data integrity.

References

  • Li, Y., Kind, T., Folz, J., et al. (2021). Spectral entropy outperforms MS/MS dot product similarity for small-molecule compound identification. Nature Methods. [Link]

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research.[5] [Link]

  • AIST (National Institute of Advanced Industrial Science and Technology). Introduction to the Spectral Data Base (SDBS). [Link][6]

  • Stein, S. E., & Scott, D. R. (1994). Optimization and testing of mass spectral library search algorithms for compound identification. Journal of the American Society for Mass Spectrometry. [Link]

Sources

The Fluorine Advantage: A Senior Application Scientist's Guide to Evaluating Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become a cornerstone of medicinal chemistry. Its unique properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of how to evaluate the impact of fluorine on binding affinity to target proteins. We will delve into the theoretical underpinnings, present comparative data, and provide detailed experimental protocols to empower your research.

The Rationale for Fluorination: More Than Just a Hydrogen Mimic

Fluorine's exceptional electronegativity, combined with a van der Waals radius comparable to that of a hydrogen atom, allows it to exert significant electronic effects with minimal steric penalty.[1][2] This duality is the foundation of its utility in drug design. Key motivations for introducing fluorine into a lead compound include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes such as cytochrome P450s. This can increase a drug's half-life and bioavailability.[3][4]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, solubility, and pKa. These changes can improve membrane permeability and oral absorption.[3][4][5]

  • Increased Binding Affinity: Strategic placement of fluorine can lead to more potent interactions with the target protein through a variety of mechanisms that we will explore in detail.[1][4][6]

Comparative Analysis: Quantifying the Fluorine Effect

The decision to incorporate fluorine should be data-driven. Below, we present a curated set of case studies that quantitatively demonstrate the impact of fluorination on binding affinity.

Target Protein Ligand Pair (Non-fluorinated vs. Fluorinated) Binding Affinity (Kd/Ki/IC50) Fold Change Reference
Tyrosine Phosphatase PTP1BPhosphotyrosine mimetic vs. Pentafluorophosphato analogueKi = 1555 µM vs. 61 µM~25x increase[1]
ThrombinTricyclic inhibitor vs. para-Fluoro-benzyl analogue-6x increase[7]
Carbonic AnhydraseFluoroaromatic inhibitorsKd < 3 nMDependent on substitution pattern[8]
HIV ProteaseVarious inhibitors-Fluorine substitution can significantly impact binding[9]

The Mechanistic Underpinnings of Fluorine-Mediated Binding Enhancement

Understanding why fluorine can increase binding affinity is crucial for its rational application. The following mechanisms are key considerations:

Modulation of Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[2][3][5] This can alter the ionization state of a molecule at physiological pH, which in turn can affect its electrostatic interactions with the target protein. A well-matched charge distribution can lead to stronger and more specific binding.

Conformational Control and Pre-organization

The introduction of fluorine can influence the conformational preferences of a molecule.[10] This can be due to electrostatic interactions, such as the gauche effect, or steric factors.[10] By pre-organizing a ligand into its bioactive conformation, the entropic penalty of binding is reduced, leading to a more favorable free energy of binding.

Direct Interactions with the Protein

While the role of fluorine as a hydrogen bond acceptor is debated, it is known to participate in a variety of non-covalent interactions within a protein's binding pocket.[9][11] These can include:

  • Fluorine-Aromatic Interactions: Interactions between a fluorinated ring and aromatic residues of the protein can be favorable.

  • Interactions with Hydrophobic Pockets: The hydrophobic nature of fluorinated groups can lead to favorable interactions within nonpolar binding sites.[11]

  • Water-Mediated Interactions: Fluorine can influence the structure of water molecules in the binding pocket, which can indirectly contribute to binding affinity.[6]

Experimental Workflows for Quantifying Binding Affinity

To rigorously assess the impact of fluorination, a combination of biophysical techniques is often employed. Below are detailed protocols for three key methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[12][13][14]

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare Protein Solution (5-50 µM) Load_Sample Load Protein into Sample Cell Prep_Protein->Load_Sample Prep_Ligand Prepare Ligand Solution (10-20x Protein Concentration) Load_Syringe Load Ligand into Injection Syringe Prep_Ligand->Load_Syringe Prep_Buffer Ensure Identical Buffer (Degassed) Prep_Buffer->Prep_Protein Prep_Buffer->Prep_Ligand Titration Perform Stepwise Titration Load_Sample->Titration Load_Syringe->Titration Raw_Data Generate Raw Data (Heat Pulses) Titration->Raw_Data Binding_Isotherm Integrate Peaks to Create Binding Isotherm Raw_Data->Binding_Isotherm Fit_Model Fit Data to a Binding Model Binding_Isotherm->Fit_Model Thermodynamics Determine Kd, ΔH, ΔS, n Fit_Model->Thermodynamics SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Prep_Ligand_SPR Immobilize Ligand on Sensor Chip Association Flow Analyte over Sensor Surface (Association Phase) Prep_Ligand_SPR->Association Prep_Analyte_SPR Prepare Analyte Series (Varying Concentrations) Prep_Analyte_SPR->Association Dissociation Flow Buffer over Sensor Surface (Dissociation Phase) Association->Dissociation Sensorgram Generate Sensorgram (Response vs. Time) Association->Sensorgram Regeneration Regenerate Sensor Surface Dissociation->Regeneration Dissociation->Sensorgram Regeneration->Association Next Cycle Fit_Kinetics Fit Sensorgram to Kinetic Model Sensorgram->Fit_Kinetics Determine_Constants Determine ka, kd, Kd Fit_Kinetics->Determine_Constants

Caption: Surface Plasmon Resonance (SPR) Workflow.

Detailed SPR Protocol:

  • Ligand Immobilization:

    • Select an appropriate sensor chip and activate the surface.

    • Covalently immobilize the ligand (often the protein) onto the sensor chip surface.

    • Block any remaining active sites on the surface.

  • Analyte Binding:

    • Prepare a series of analyte (ligand) solutions at different concentrations in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate to monitor the association phase. [15] * Switch back to flowing only the running buffer to monitor the dissociation phase. [15]3. Surface Regeneration:

    • If the analyte does not fully dissociate, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The output is a sensorgram, which plots the response (in Resonance Units, RU) versus time.

    • Fit the association and dissociation curves for each analyte concentration to a suitable kinetic model.

    • This will yield the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd/ka).

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful tool for studying fluorinated molecules. The fluorine nucleus is highly sensitive and has a large chemical shift dispersion, making it an excellent probe for monitoring ligand binding. [16][17][18]Changes in the chemical shift, line width, or relaxation properties of the ¹⁹F signal upon addition of the target protein can be used to determine binding affinity.

F19NMR_Workflow cluster_prep Sample Preparation cluster_exp NMR Experiment cluster_analysis Data Analysis Prep_Ligand_NMR Prepare Fluorinated Ligand Solution Acquire_Free Acquire ¹⁹F Spectrum of Free Ligand Prep_Ligand_NMR->Acquire_Free Prep_Protein_NMR Prepare Protein Titration Stock Solution Titrate_Protein Titrate Protein into Ligand Solution Prep_Protein_NMR->Titrate_Protein Acquire_Free->Titrate_Protein Acquire_Spectra Acquire ¹⁹F Spectrum after Each Addition Titrate_Protein->Acquire_Spectra Monitor_Changes Monitor Changes in Chemical Shift/Linewidth Acquire_Spectra->Monitor_Changes Plot_Changes Plot Chemical Shift Perturbation vs. [Protein] Monitor_Changes->Plot_Changes Fit_Curve Fit Binding Curve to Determine Kd Plot_Changes->Fit_Curve

Caption: ¹⁹F NMR Spectroscopy Workflow for Binding Analysis.

Detailed ¹⁹F NMR Protocol:

  • Sample Preparation:

    • Prepare a solution of the fluorinated ligand in a suitable deuterated buffer.

    • Prepare a concentrated stock solution of the target protein in the same buffer.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹⁹F NMR spectrum of the free ligand.

    • Incrementally add small aliquots of the protein stock solution to the ligand solution.

    • Acquire a ¹⁹F NMR spectrum after each addition, ensuring the sample has reached equilibrium.

  • Data Analysis:

    • Process the spectra and monitor the changes in the ¹⁹F chemical shift and/or line width as a function of protein concentration.

    • Plot the chemical shift perturbation (CSP) against the molar ratio of protein to ligand.

    • Fit the resulting binding curve to an appropriate equation (e.g., a one-site binding model) to determine the dissociation constant (Kd). [19]

Structural Insights: X-ray Crystallography

To fully understand the impact of fluorination, it is often essential to obtain a high-resolution crystal structure of the fluorinated ligand in complex with its target protein. [20]X-ray crystallography can reveal the precise atomic interactions that contribute to binding, providing invaluable information for structure-based drug design. [21]For example, a crystal structure can confirm the formation of a specific hydrogen bond involving fluorine or show how fluorination has induced a favorable conformational change in the ligand. [16]

Conclusion

The strategic incorporation of fluorine is a powerful tool in the medicinal chemist's arsenal. By understanding the underlying principles of fluorine's effects and employing a rigorous experimental approach, researchers can rationally design and optimize ligands with enhanced binding affinity and improved drug-like properties. The combination of thermodynamic and kinetic analysis with structural biology provides a comprehensive framework for evaluating the impact of fluorination and accelerating the drug discovery process.

References

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. (2024). [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC. National Institutes of Health. (2024). [Link]

  • Fluorine bonding--how does it work in protein-ligand interactions? - PubMed. National Institutes of Health. (2009). [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC. National Institutes of Health. (n.d.). [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. (n.d.). [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. National Institutes of Health. (2023). [Link]

  • The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase. PubMed. (1999). [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. National Institutes of Health. (n.d.). [Link]

  • The Impact on Conformation. MDPI. (2023). [Link]

  • Use of 19F NMR spectroscopy to screen chemical libraries for ligands that bind to proteins. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [Link]

  • 19F in-cell NMR to investigate protein-ligand interactions in living human cells. FLORE. (2025). [Link]

  • Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions. Bio-protocol. (2023). [Link]

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate. (2025). [Link]

  • Entropic Effects. National Institutes of Health. (n.d.). [Link]

  • Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations. MDPI. (2022). [Link]

  • Hydrogen Bonds with Fluorine in Ligand-Protein Complexes-the PDB Analysis and Energy Calculations. PubMed. (2022). [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. (2024). [Link]

  • The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II - PMC. National Institutes of Health. (2020). [Link]

  • Fluorine NMR Spectroscopy Enables to Quantify the Affinity Between DNA and Proteins in Cell Lysate - PMC. National Institutes of Health. (2021). [Link]

  • Protein-based 19F NMR as a Ligand Discovery Tool. Bruker. (n.d.). [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. (n.d.). [Link]

  • Protein interactions with fluorine and other halogens. SlideShare. (2013). [Link]

  • BLI and SPR Protocol FAQs: Your Essential Guide. Alpha Lifetech. (n.d.). [Link]

  • Surface plasmon resonance1. Biacore. (n.d.). [Link]

  • Li+-ligand binding energies and the effect of ligand fluorination on the binding energies Abstract. NASA Technical Reports Server (NTRS). (n.d.). [Link]

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Spanish Biophysical Society. (n.d.). [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions - Harvard. (n.d.). [Link]

  • Data Sheet SPR Kinetic Affinity Assay Protocol. Gifford Bioscience. (n.d.). [Link]

  • Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. (n.d.). [Link]

  • Isothermal Titration Calorimetry. Biomolecular Interactions Facility | The Huck Institutes. (n.d.). [Link]

  • Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC. National Institutes of Health. (n.d.). [Link]

  • The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Refubium - Freie Universität Berlin. (2024). [Link]

  • Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. ResearchGate. (2024). [Link]

  • Protein Crystallization and X-Ray Crystallography Services. Charles River Laboratories. (n.d.). [Link]

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of (2-(Fluoromethyl)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The principles outlined herein are rooted in established best practices for handling flammable and halogenated organic compounds, drawing from the comprehensive guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Understanding the Compound: Hazard Profile and Inferred Properties

The chemical structure of (2-(Fluoromethyl)cyclobutyl)methanol suggests several key characteristics that inform its safe handling and disposal. The presence of a methanol-derived functional group indicates potential flammability. Alcohols are a recognized class of flammable liquids, and waste containing them must be managed accordingly to prevent fire hazards.[1][2] Furthermore, the inclusion of a fluorine atom designates it as a fluorinated organic compound. While many fluorinated compounds are valued for their stability, their disposal requires special consideration due to the potential for the formation of hazardous decomposition byproducts, such as hydrogen fluoride, upon incineration.[3]

Table 1: Inferred Hazard Profile of (2-(Fluoromethyl)cyclobutyl)methanol

PropertyInferred Hazard ClassificationRationaleDisposal Consideration
Flammability Likely a flammable liquid (EPA Ignitable Hazardous Waste)Presence of a primary alcohol functional group. Many low-molecular-weight alcohols are flammable.[1][4][5]Must be collected in a designated flammable waste container. Do not dispose down the drain.[1]
Toxicity Potential for moderate toxicity if ingested, inhaled, or absorbed through the skin.Alcohols can have toxic effects.[2][6][7] Fluorinated compounds can also present toxicological risks.Handle with appropriate personal protective equipment (PPE). Minimize exposure during handling and disposal.
Reactivity Generally stable, but incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[8]Common reactivity for alcohols.Segregate from incompatible chemicals during waste collection and storage.[9][10]
Environmental Hazard Potential for environmental contamination if disposed of improperly.Organic solvents can contaminate soil and water.[2]Must be disposed of through a licensed hazardous waste vendor.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of (2-(Fluoromethyl)cyclobutyl)methanol is a multi-step process that begins at the point of generation and concludes with its transfer to a certified hazardous waste management facility.

Step 1: Waste Identification and Characterization

The initial and most critical step is the correct identification of the waste. All waste containing (2-(Fluoromethyl)cyclobutyl)methanol must be classified as hazardous waste.[11][12] This determination is based on its likely characteristic of ignitability.

Protocol for Waste Characterization:

  • Assume Flammability: Given the alcohol functional group, treat all waste solutions containing (2-(Fluoromethyl)cyclobutyl)methanol as flammable liquids.

  • Consult Institutional Guidance: Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on waste classification. Provide them with the chemical name and any available information.

  • Safety Data Sheet (SDS): If an SDS for a similar compound is available, use it as a preliminary guide for hazard identification.

Step 2: Segregation and Containerization

Proper segregation is paramount to prevent dangerous chemical reactions within waste containers.[9]

Protocol for Waste Segregation and Containerization:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for (2-(Fluoromethyl)cyclobutyl)methanol and compatible waste streams. The container should be made of a material compatible with organic solvents (e.g., high-density polyethylene or glass).

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[13] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "(2-(Fluoromethyl)cyclobutyl)methanol" and any other components in the waste stream, with their approximate percentages.

    • The hazard characteristics (e.g., "Flammable," "Toxic").

    • The accumulation start date.

  • Incompatible Wastes: Never mix (2-(Fluoromethyl)cyclobutyl)methanol waste with the following:

    • Strong Oxidizers (e.g., nitric acid, permanganates)

    • Strong Acids or Bases

    • Reactive Metals

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.[1]

    • Ensure the container is in good condition with no leaks or cracks.

    • Store the container in a designated Satellite Accumulation Area (SAA).[13][14][15]

Step 3: Storage in a Satellite Accumulation Area (SAA)

The SAA is a designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[14][15]

Requirements for a Satellite Accumulation Area:

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Signage: The area should be clearly marked with a sign indicating it is a hazardous waste accumulation area.

  • Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[16]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[13] Once this limit is reached, the excess must be moved to the central storage area within three days.

Step 4: Arranging for Disposal

Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year, but institutional policies may vary), it must be transferred for disposal.[13]

Protocol for Waste Pickup and Disposal:

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation: Complete any required waste pickup forms or online requests as per your institution's procedures.

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport and dispose of the waste in compliance with all federal, state, and local regulations.[11] The most probable disposal method for this type of waste is high-temperature incineration at a facility equipped to handle halogenated organic compounds.[3]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (2-(Fluoromethyl)cyclobutyl)methanol.

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS & Waste Management start Waste Generation ((2-(Fluoromethyl)cyclobutyl)methanol) characterize Step 1: Characterize Waste (Flammable, Halogenated) start->characterize segregate Step 2: Segregate & Containerize (Labeled, Compatible Container) characterize->segregate store Step 3: Store in SAA (Secondary Containment) segregate->store request Step 4: Request Pickup store->request transport Transport by Licensed Vendor request->transport dispose Final Disposal (e.g., Incineration) transport->dispose

Caption: Disposal Workflow for (2-(Fluoromethyl)cyclobutyl)methanol.

Conclusion: A Commitment to Safety and Stewardship

The responsible disposal of laboratory chemicals is a cornerstone of scientific integrity and environmental stewardship. By adhering to the principles of proper waste identification, segregation, and containment, researchers can ensure that the final chapter in the life of (2-(Fluoromethyl)cyclobutyl)methanol is a safe and compliant one. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to all applicable regulations.

References

  • Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
  • Regulation of Laboratory Waste. American Chemical Society.
  • OSHA Hazardous Waste Disposal Guidelines. CDMS.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. WasteX.
  • Laboratory Chemical Disposal. Environmental Marketing Services.
  • OSHA Rules for Hazardous Chemicals. DuraLabel.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. DuraLabel.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health and Radiation Safety.
  • Introduction to Hazardous Waste Management. University of Alaska Fairbanks.
  • Got Forever Chemical Materials? How to Respond Safely and Compliantly. Triumvirate Environmental.
  • SAFETY DATA SHEET - Cyclobutanemethanol. Fisher Scientific.
  • Guide to the Safe Handling of Fluoropolymer Resins. Plastics Industry Association.
  • Fluorine Safety. Purdue University, Department of Chemistry.
  • SAFETY DATA SHEET - Methanol. Sigma-Aldrich.
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. PMC.
  • Safety Data Sheet - Methanol. Sigma-Aldrich.
  • Safety data sheet - 2-Methyl-2-butanol. Santa Cruz Biotechnology.
  • Safety Data Sheet - Methanol. Sigma-Aldrich.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. US EPA.
  • Guidelines for Flammable Liquid Disposal. University of Pittsburgh, Environmental Health & Safety.
  • Hazards Classification. Gulf Petrochemical Industries Co..
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Disposal of Used/Unwanted Chemicals at UW-Madison. University of Wisconsin-Madison, Chemical Safety Office.
  • Methanol Disposal In Laboratories. Collect and Recycle.
  • SAFETY DATA SHEET METHANOL. Univar.
  • Hazardous Waste Disposal Guide. Northwestern University, Research Safety.
  • Product: Methanol Safety Data Sheet. Mitsubishi Gas Chemical America.

Sources

A Senior Application Scientist's Guide to Handling (2-(Fluoromethyl)cyclobutyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling (2-(Fluoromethyl)cyclobutyl)methanol, a compound that, while promising in its applications, requires meticulous handling due to its structural characteristics. This document is designed to be a direct, procedural resource, moving beyond a simple checklist to explain the why behind each recommendation, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Analysis: A Synthesis of Structural Precaution

  • Cyclobutane Moiety : The four-membered ring, while generally stable at room temperature, possesses significant ring strain.[1] This inherent strain means it can be susceptible to ring-opening reactions under acidic, basic, or thermal stress.[1] Cyclobutane itself is an extremely flammable gas.[2]

  • Primary Alcohol : Alcohols are often flammable and can be irritants.[3][4] Methanol, the simplest primary alcohol, is highly flammable, with vapors that can form explosive mixtures with air.[5][6] It is also toxic if swallowed, inhaled, or absorbed through the skin, potentially causing organ damage.[3][5][6][7]

  • Fluoromethyl Group : The carbon-fluorine bond is exceptionally strong, which imparts chemical stability.[8][9] However, this stability also contributes to the environmental persistence of fluorinated compounds, often referred to as "forever chemicals."[9][10][11] Disposal of such materials requires special consideration to ensure complete destruction.[8][9][10]

Given this composite profile, (2-(Fluoromethyl)cyclobutyl)methanol should be treated as a flammable liquid with potential toxicity and requiring specialized disposal .

Personal Protective Equipment (PPE): An Imperative for Exposure Minimization

A multi-layered approach to PPE is critical to prevent exposure through skin contact, inhalation, or eye contact.[12][13][14][15]

Core PPE Requirements
PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against alcohols and many organic compounds.[12] Always inspect gloves for tears or punctures before use.[2] For prolonged contact or when handling larger quantities, consider double-gloving.
Eye Protection Chemical Safety Goggles with Side Shields or a Face ShieldEssential for protecting against splashes and potential vapors.[13][14][16] Standard prescription glasses are not a substitute for safety goggles.[16]
Body Protection Flame-Resistant Laboratory CoatProtects skin and personal clothing from splashes and minimizes fire risk.[2][13] Ensure the lab coat is fully buttoned.
Footwear Closed-toe ShoesPrevents injury from spills and dropped equipment.[14][16]
Respiratory Protection

All handling of (2-(Fluoromethyl)cyclobutyl)methanol must be conducted inside a certified chemical fume hood to control vapor inhalation.[4][5] If there is a risk of exceeding occupational exposure limits or a failure of engineering controls, a risk assessment must be performed to determine the need for respiratory protection, which would require enrollment in a respiratory protection program with medical evaluation and fit-testing.[12][14]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational protocol is paramount for safety and experimental integrity.

Preparation and Handling Workflow

Step-by-Step Protocol:

  • Pre-Operational Check : Before starting, ensure the chemical fume hood has a current certification and is functioning correctly. Post warning signs indicating the handling of a flammable and potentially toxic substance.[17]

  • Gather Materials : Assemble all necessary equipment, including glassware, reagents, and waste containers, inside the fume hood to minimize movement in and out of the containment area.[17]

  • Don PPE : Put on all required personal protective equipment as outlined in the table above.[12][16]

  • Grounding : When transferring the chemical between metal containers, ensure they are properly grounded and bonded to prevent static electricity discharge, which could ignite flammable vapors.[5][18]

  • Handling the Chemical :

    • Perform all manipulations, including weighing and transferring, within the fume hood.[5]

    • Use only non-sparking tools to eliminate potential ignition sources.[2][18]

    • Keep containers tightly closed when not in use to minimize vapor release.[5]

    • Avoid heating the compound near open flames or other ignition sources.[2][18] If heating is necessary, use a controlled water bath or heating mantle.[17]

  • Post-Operational Cleanup :

    • Thoroughly decontaminate the work surface after completion of the experiment.

    • Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[2][17]

Disposal Plan: Managing Fluorinated Waste Streams

The robust nature of the carbon-fluorine bond necessitates a dedicated and compliant waste disposal strategy.[8] Improper disposal can lead to persistent environmental contamination.[10][11]

Disposal Protocol:

  • Waste Segregation : Do NOT dispose of (2-(Fluoromethyl)cyclobutyl)methanol or any materials contaminated with it down the drain or in general trash.[16] It must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling : The waste container must be labeled as "Hazardous Waste," "Flammable," and should list "(2-(Fluoromethyl)cyclobutyl)methanol" as a component.

  • Final Disposal Method : The primary recommended disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[8][10] This process is necessary to achieve the high energy required to break the carbon-fluorine bonds.[8][9] Landfilling in a designated hazardous waste landfill is a secondary option but only contains the substance rather than destroying it.[10]

  • Consult EHS : Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures, as regulations can vary.

By integrating these safety protocols and operational plans into your daily workflow, you build a foundation of trust and reliability in your research endeavors. This proactive approach to safety not only protects you and your colleagues but also ensures the integrity and reproducibility of your scientific work.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. Source: U.S. Environmental Protection Agency. URL: [Link]

  • Hazards Classification - GPIC. Source: Gulf Petrochemical Industries Co. URL: [Link]

  • The application of cyclobutane derivatives in organic synthesis - ResearchGate. Source: ResearchGate. URL: [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno. Source: University of Nevada, Reno. URL: [Link]

  • Guidelines for Disposing of PFAs - MCF Environmental Services. Source: MCF Environmental Services. URL: [Link]

  • Teflon disposal: new eco-friendly method recycles fluorine - Rinnovabili. Source: Rinnovabili. URL: [Link]

  • Finding an End to Forever Chemicals - Eurofins USA. Source: Eurofins USA. URL: [Link]

  • 'Forever chemicals' destroyed by simple method | NSF - U.S. National Science Foundation. Source: U.S. National Science Foundation. URL: [Link]

  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace AU. Source: SafetyCulture. URL: [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. Source: Hazmat School. URL: [Link]

  • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. Source: Respirex International. URL: [Link]

  • Cyclobutane - HAZARD SUMMARY. Source: New Jersey Department of Health. URL: [Link]

  • SAFETY DATA SHEET - National Institute of Standards and Technology. Source: NIST. URL: [Link]

  • Methanol Safety Data Sheet. Source: Methanex. URL: [Link]

  • Safety Regulations and Guidelines in Chemistry Laboratories. Source: King Saud University. URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.